molecular formula C8H14F3N B1322264 [4-(Trifluoromethyl)cyclohexyl]methanamine CAS No. 361393-85-3

[4-(Trifluoromethyl)cyclohexyl]methanamine

Cat. No.: B1322264
CAS No.: 361393-85-3
M. Wt: 181.2 g/mol
InChI Key: XAKIXQQQAQHCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Trifluoromethyl)cyclohexyl]methanamine is a useful research compound. Its molecular formula is C8H14F3N and its molecular weight is 181.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(trifluoromethyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h6-7H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKIXQQQAQHCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624950
Record name 1-[4-(Trifluoromethyl)cyclohexyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361393-85-3
Record name 4-(Trifluoromethyl)cyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361393-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Trifluoromethyl)cyclohexyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(trifluoromethyl)cyclohexyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of [4-(Trifluoromethyl)cyclohexyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of [4-(Trifluoromethyl)cyclohexyl]methanamine. The document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the characteristics of this fluorinated aliphatic amine. The information is presented to facilitate its use as a building block in the synthesis of more complex molecules.

Chemical Structure:

This compound is a cycloaliphatic amine characterized by a trifluoromethyl group attached to the cyclohexane ring. It exists as a mixture of cis- and trans-isomers, which can influence its reactivity and physical properties.[1] This structural feature, particularly the presence of the trifluoromethyl group, enhances its utility in the synthesis of pharmaceuticals and agrochemicals.[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below. The data represents a compilation from various chemical suppliers and databases. It is important to note that this compound is typically supplied as a mixture of cis- and trans-isomers, and the properties reflect this mixture.

PropertyValueSource
CAS Number 361393-85-3[1][2][3][4][5]
Molecular Formula C8H14F3N[1][3][4]
Molecular Weight 181.20 g/mol [1][3][4]
Physical State Liquid at 20°C[1][3]
Appearance Colorless to almost colorless clear liquid[1][3]
Boiling Point 173.9 ± 35.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Refractive Index 1.42 (at 20°C)[1][3]
Flash Point 66.6 ± 10.6 °C[2]
Melting Point Not available[3]
Solubility Enhanced solubility in organic solvents[1]

Experimental Protocols

G Generalized Workflow for Physical Property Determination of a Liquid Compound cluster_0 Sample Preparation & Purity Assessment cluster_1 Physical State & Appearance cluster_2 Thermal Properties cluster_3 Physical Constants Sample_Acquisition Acquire Compound Sample Purity_Analysis Assess Purity (e.g., GC, NMR) Sample_Acquisition->Purity_Analysis Visual_Inspection Visual Inspection at 20°C Purity_Analysis->Visual_Inspection Purified Sample Boiling_Point_Det Boiling Point Determination (Distillation) Visual_Inspection->Boiling_Point_Det Flash_Point_Det Flash Point Determination (Pensky-Martens) Visual_Inspection->Flash_Point_Det Density_Det Density Measurement (Pycnometer) Visual_Inspection->Density_Det Refractive_Index_Det Refractive Index Measurement (Refractometer) Visual_Inspection->Refractive_Index_Det

References

An In-depth Technical Guide to [4-(Trifluoromethyl)cyclohexyl]methanamine: Chemical Structure, Isomerism, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(Trifluoromethyl)cyclohexyl]methanamine is a fluorinated aliphatic amine that has garnered interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethyl group. This document provides a detailed examination of its chemical structure, with a focus on the cis and trans stereoisomers. This guide outlines plausible synthetic and analytical methodologies for the separation and characterization of these isomers, alongside a summary of their physicochemical properties. Furthermore, a potential pharmacological context is explored through a representative signaling pathway, highlighting its relevance for drug development professionals.

Chemical Structure and Isomerism

This compound (C₈H₁₄F₃N) possesses a cyclohexane ring substituted with a trifluoromethyl group and a methanamine group at the 1 and 4 positions. This substitution pattern gives rise to two geometric isomers: cis-[4-(trifluoromethyl)cyclohexyl]methanamine and trans-[4-(trifluoromethyl)cyclohexyl]methanamine.

In the cis isomer, both the trifluoromethyl and methanamine groups are on the same side of the cyclohexane ring's plane. In the trans isomer, they are on opposite sides. The conformational rigidity of the cyclohexane ring, particularly in substituted forms, makes these isomers stable and separable. The presence of two stereocenters also gives rise to enantiomeric pairs for each geometric isomer, although this guide will primarily focus on the separation of the diastereomeric cis and trans forms.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Isomer Mixture)

PropertyValueReference
Molecular Formula C₈H₁₄F₃N[1][2]
Molecular Weight 181.20 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[1][2]
Refractive Index (n20D) 1.42[1][2]
Boiling Point 173.9 ± 35.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Calculated LogP 2.31
Topological Polar Surface Area (TPSA) 26.02 Ų

The trifluoromethyl group significantly influences the molecule's properties, generally increasing lipophilicity and metabolic stability, which are desirable characteristics in drug design.

Synthesis and Isomer Separation: Experimental Protocols

A plausible synthetic route to this compound involves the reduction of a corresponding nitrile or the amination of a carboxylic acid derivative. The synthesis of the precursor, 4-(trifluoromethyl)cyclohexanecarboxylic acid, is a key step and typically results in a mixture of cis and trans isomers.

Synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid (Isomer Mixture)

This synthesis can be adapted from known procedures for similar compounds.

Protocol:

  • Hydrogenation of 4-(Trifluoromethyl)benzoic Acid:

    • In a high-pressure reactor, dissolve 4-(trifluoromethyl)benzoic acid in a suitable solvent such as methanol or ethanol.

    • Add a hydrogenation catalyst, for example, rhodium on carbon (5% Rh/C).

    • Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to a temperature of 80-120°C.

    • Maintain the reaction under stirring for 12-24 hours, monitoring the uptake of hydrogen.

    • After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

    • Evaporate the solvent under reduced pressure to yield 4-(trifluoromethyl)cyclohexanecarboxylic acid as a mixture of cis and trans isomers.

Conversion to this compound (Isomer Mixture)

Protocol via Curtius Rearrangement:

  • Acid Chloride Formation:

    • To a solution of the 4-(trifluoromethyl)cyclohexanecarboxylic acid mixture in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Azide Formation and Curtius Rearrangement:

    • Dissolve the crude acid chloride in a suitable solvent like acetone or toluene.

    • Add a solution of sodium azide in water dropwise at 0°C, ensuring vigorous stirring.

    • After the addition, allow the reaction to stir at room temperature for 1-2 hours.

    • Carefully heat the reaction mixture to induce the Curtius rearrangement to the isocyanate.

  • Hydrolysis to the Amine:

    • Add an aqueous acid solution (e.g., HCl) to the isocyanate mixture and heat to reflux to hydrolyze the isocyanate to the amine hydrochloride salt.

    • Basify the solution with a strong base (e.g., NaOH) and extract the free amine with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a mixture of cis and trans isomers.

Separation of Cis and Trans Isomers

The separation of the cis and trans diastereomers can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Protocol for Preparative HPLC Separation:

  • Column Selection: A normal-phase silica gel column or a reversed-phase C18 column can be evaluated. Diastereomers often exhibit different polarities, allowing for separation on achiral stationary phases.

  • Mobile Phase Optimization:

    • Normal Phase: A mixture of a non-polar solvent like hexane or heptane with a more polar modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., triethylamine) may be added to improve peak shape.

    • Reversed Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer (e.g., ammonium formate or trifluoroacetic acid).

  • Method Development:

    • Begin with analytical scale HPLC to develop the separation method.

    • Inject a small amount of the cis/trans mixture and run a gradient elution to determine the approximate retention times of the isomers.

    • Optimize the mobile phase composition (isocratic or gradient) to achieve baseline separation of the two isomer peaks.

  • Preparative Scale-Up:

    • Once a satisfactory analytical separation is achieved, scale up the method to a preparative HPLC system with a larger column.

    • Inject larger quantities of the isomer mixture and collect the fractions corresponding to each separated peak.

    • Combine the fractions for each isomer and remove the solvent under reduced pressure to obtain the pure cis and trans isomers.

Isomer Characterization

The individual cis and trans isomers can be characterized using various spectroscopic techniques.

Table 2: Expected Spectroscopic Data for Cis and Trans Isomers

TechniqueExpected Observations
¹H NMR The chemical shifts and coupling constants of the cyclohexyl protons will differ between the cis and trans isomers due to their different spatial orientations. The proton on the carbon bearing the trifluoromethyl group and the protons of the methanamine group will likely show distinct signals.
¹³C NMR The chemical shifts of the cyclohexane carbons will be different for the cis and trans isomers. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
¹⁹F NMR A single resonance (a triplet due to coupling with the adjacent proton) is expected for the CF₃ group in each isomer, but the chemical shift may differ slightly between the cis and trans forms.
Mass Spectrometry Both isomers will have the same molecular ion peak corresponding to their identical molecular weight. Fragmentation patterns may show subtle differences.

Potential Pharmacological Relevance: A Representative Signaling Pathway

Given that structurally related arylcyclohexylamines are known to interact with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, it is plausible that this compound isomers could exhibit activity at these targets. Below is a representative diagram of a GPCR signaling pathway that could be modulated by such a compound.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand [4-(CF3)cyclohexyl]methanamine (Hypothetical Ligand) GPCR Dopamine/Serotonin Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein (Gαβγ) GPCR->G_Protein Activation Effector Adenylyl Cyclase or Phospholipase C G_Protein->Effector Modulation Second_Messenger cAMP or IP3/DAG Effector->Second_Messenger Production Downstream_Kinase PKA or PKC Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway.

This diagram illustrates how a small molecule ligand like this compound could potentially act as an agonist or antagonist at a GPCR, initiating a downstream signaling cascade that ultimately leads to a cellular response. The specific nature of the interaction (agonism vs. antagonism) and the downstream effects would depend on the specific receptor subtype and the stereochemistry of the ligand.

Logical Workflow for Isomer Synthesis, Separation, and Characterization

The following diagram outlines a logical workflow for the production and analysis of the individual cis and trans isomers of this compound.

workflow start Start: 4-(Trifluoromethyl)benzoic Acid synthesis_acid Synthesis of 4-(CF3)cyclohexanecarboxylic Acid (cis/trans mixture) start->synthesis_acid synthesis_amine Conversion to [4-(CF3)cyclohexyl]methanamine (cis/trans mixture) synthesis_acid->synthesis_amine separation Preparative HPLC Separation synthesis_amine->separation cis_isomer Pure cis-Isomer separation->cis_isomer Fraction 1 trans_isomer Pure trans-Isomer separation->trans_isomer Fraction 2 characterization_cis Spectroscopic Characterization (NMR, MS) cis_isomer->characterization_cis characterization_trans Spectroscopic Characterization (NMR, MS) trans_isomer->characterization_trans bio_assay_cis Biological Activity Assays characterization_cis->bio_assay_cis bio_assay_trans Biological Activity Assays characterization_trans->bio_assay_trans

References

An In-depth Technical Guide to [4-(Trinamethyl)cyclohexyl]methanamine (CAS Number: 361393-85-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(Trifluoromethyl)cyclohexyl]methanamine, identified by CAS number 361393-85-3, is a key building block in modern medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group appended to a cyclohexyl scaffold, offer significant advantages in the design of novel therapeutics, especially for neurological disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its application in drug discovery, including its role in the development of potent and selective enzyme inhibitors.

Chemical and Physical Properties

This compound is a colorless to almost colorless liquid. It is a mixture of cis and trans isomers. The trifluoromethyl group significantly influences the compound's properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics for drug candidates.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 361393-85-3[1](--INVALID-LINK--)
Molecular Formula C₈H₁₄F₃N[1](--INVALID-LINK--)
Molecular Weight 181.20 g/mol [1](--INVALID-LINK--)
Appearance Colorless to almost colorless clear liquid[1](--INVALID-LINK--)
Boiling Point 173.9 ± 35.0 °C at 760 mmHg[1](--INVALID-LINK--)
Density 1.1 ± 0.1 g/cm³[1](--INVALID-LINK--)
Purity ≥97%[1](--INVALID-LINK--)

Experimental Protocols

The synthesis of this compound can be achieved through the reduction of 4-(trifluoromethyl)cyclohexanecarbonitrile. This transformation is a standard procedure in organic synthesis, and two common methods are detailed below.

Synthesis of 4-(Trifluoromethyl)cyclohexanecarbonitrile (Precursor)

A common route to the nitrile precursor involves the cyanation of a suitable cyclohexyl halide.

Reduction of 4-(Trifluoromethyl)cyclohexanecarbonitrile to this compound

Two primary methods for this reduction are catalytic hydrogenation and reduction with a metal hydride.

This method employs hydrogen gas and a metal catalyst, such as Raney Nickel or Palladium on carbon, to reduce the nitrile to a primary amine.

Experimental Protocol:

  • Reaction Setup: A solution of 4-(trifluoromethyl)cyclohexanecarbonitrile in a suitable solvent (e.g., methanol or ethanol) is placed in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of Raney Nickel (or another suitable catalyst) is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 50-100 psi). The reaction mixture is then stirred vigorously at a specific temperature (e.g., 50-80°C) for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography.

G cluster_0 Catalytic Hydrogenation Workflow Reaction Setup Reaction Setup Catalyst Addition Catalyst Addition Reaction Setup->Catalyst Addition Add Nitrile & Solvent Hydrogenation Hydrogenation Catalyst Addition->Hydrogenation Add Catalyst Workup Workup Hydrogenation->Workup H2, Pressure, Heat Purification Purification Workup->Purification Filter & Concentrate Final Product Final Product Purification->Final Product Distillation/Chromatography

Catalytic Hydrogenation Workflow

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.

Experimental Protocol:

  • Reaction Setup: A solution of 4-(trifluoromethyl)cyclohexanecarbonitrile in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The solution is cooled in an ice bath, and a solution of LiAlH₄ in the same solvent is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion.

  • Quenching: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

  • Workup: The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by distillation under reduced pressure.

G cluster_1 LiAlH4 Reduction Workflow Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Add Nitrile & Anhydrous Ether Reaction Reaction Reagent Addition->Reaction Add LiAlH4 solution Quenching Quenching Reaction->Quenching Stir at RT Workup Workup Quenching->Workup Sequential H2O, NaOH(aq), H2O Purification Purification Workup->Purification Filter, Separate, Dry, Concentrate Final Product Final Product Purification->Final Product Distillation

LiAlH4 Reduction Workflow

Applications in Drug Discovery: A Case Study

The utility of this compound as a building block is exemplified in its use for the synthesis of potent and selective inhibitors of enzymes implicated in neurological disorders. While specific drug candidates are often proprietary, the general workflow for utilizing this amine in a drug discovery program can be outlined.

General Workflow for Drug Candidate Synthesis and Evaluation

A typical drug discovery campaign involves the synthesis of a library of compounds based on a core scaffold, followed by biological evaluation to identify lead candidates.

G cluster_2 Drug Discovery Workflow Scaffold Selection Scaffold Selection Library Synthesis Library Synthesis Scaffold Selection->Library Synthesis [4-(CF3)cyclohexyl]methanamine Biological Screening Biological Screening Library Synthesis->Biological Screening Diverse derivatives Lead Identification Lead Identification Biological Screening->Lead Identification Potency & Selectivity Assays Lead Optimization Lead Optimization Lead Identification->Lead Optimization Structure-Activity Relationship Candidate Selection Candidate Selection Lead Optimization->Candidate Selection Improved Properties

Drug Discovery Workflow
Hypothetical Signaling Pathway Modulation

Compounds derived from this compound may be designed to target specific components of signaling pathways involved in the pathophysiology of neurological diseases. For instance, they could be developed as inhibitors of a protein kinase that is aberrantly active in a particular disorder.

G cluster_3 Hypothetical Kinase Inhibition Pathway Upstream Signal Upstream Signal Receptor Receptor Upstream Signal->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Target Kinase Target Kinase Kinase Cascade->Target Kinase Substrate Phosphorylation Substrate Phosphorylation Target Kinase->Substrate Phosphorylation Cellular Response Cellular Response Substrate Phosphorylation->Cellular Response Drug Candidate Drug Candidate Drug Candidate->Target Kinase Inhibition

Hypothetical Kinase Inhibition

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its trifluoromethyl group imparts beneficial properties that can enhance the drug-like characteristics of a molecule. The synthetic routes to this compound are well-established, allowing for its efficient incorporation into drug discovery programs aimed at developing new treatments for a range of diseases, particularly those affecting the central nervous system. Further exploration of derivatives based on this scaffold holds significant promise for the future of medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of [4-(Trifluoromethyl)cyclohexyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for [4-(trifluoromethyl)cyclohexyl]methanamine, a valuable building block in the development of pharmaceuticals and advanced materials. The presented route commences with the commercially available trans-4-(trifluoromethyl)cyclohexanecarboxylic acid and proceeds through a two-step sequence involving the formation of a carboxamide intermediate followed by its reduction to the target amine. This guide provides detailed experimental protocols for each key transformation, a summary of quantitative data, and a logical workflow diagram.

Core Synthesis Pathway

The most direct and plausible pathway for the synthesis of this compound originates from trans-4-(trifluoromethyl)cyclohexanecarboxylic acid. This starting material is readily accessible from commercial suppliers. The synthesis involves two primary transformations:

  • Amidation: The carboxylic acid is first converted to its corresponding carboxamide, [4-(trifluoromethyl)cyclohexyl]carboxamide.

  • Reduction: The carboxamide is subsequently reduced to the target primary amine, this compound.

This pathway is advantageous due to the availability of the starting material and the generally high-yielding nature of the involved reactions.

Experimental Protocols

The following protocols are based on established organic chemistry methodologies and provide a detailed guide for the synthesis of this compound.

Step 1: Synthesis of trans-4-(Trifluoromethyl)cyclohexanecarboxamide

This step involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with ammonia to form the carboxamide.

Materials:

  • trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-4-(trifluoromethyl)cyclohexanecarboxylic acid (1.0 eq.) in anhydrous dichloromethane. Add thionyl chloride (1.2-1.5 eq.) dropwise at room temperature. Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution. After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude trans-4-(trifluoromethyl)cyclohexanecarbonyl chloride.

  • Amidation: Cool the crude acid chloride in an ice bath and slowly add it to a stirred, chilled aqueous solution of ammonia (excess). Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Work-up and Isolation: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford trans-4-(trifluoromethyl)cyclohexanecarboxamide as a solid. The crude product can be further purified by recrystallization.

Step 2: Reduction of trans-4-(Trifluoromethyl)cyclohexanecarboxamide to this compound

The carboxamide is reduced to the primary amine using a powerful reducing agent such as lithium aluminum hydride.

Materials:

  • trans-4-(Trifluoromethyl)cyclohexanecarboxamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a similar quenching agent

  • Diethyl ether

  • Hydrochloric acid (HCl), ethereal solution

  • Sodium hydroxide (NaOH), aqueous solution

Procedure:

  • Reduction: To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of trans-4-(trifluoromethyl)cyclohexanecarboxamide (1.0 eq.) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. Alternatively, a filtered aqueous solution of sodium sulfate decahydrate can be added until a granular precipitate forms.

  • Isolation: Filter the resulting slurry and wash the solid residue thoroughly with THF or diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude amine can be purified by distillation under reduced pressure. For characterization and storage, the amine can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding an ethereal solution of HCl. The resulting precipitate can be collected by filtration.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialKey ReagentsSolventTypical Yield (%)
1Amidationtrans-4-(Trifluoromethyl)cyclohexanecarboxylic acidSOCl₂, NH₃Dichloromethane85-95
2Reductiontrans-4-(Trifluoromethyl)cyclohexanecarboxamideLiAlH₄Tetrahydrofuran70-85

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis pathway.

Synthesis_Pathway start trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid amide trans-4-(Trifluoromethyl)cyclohexanecarboxamide start:e->amide:w 1. SOCl₂ 2. NH₃ amine This compound amide:e->amine:w LiAlH₄

Caption: Synthesis of this compound.

Alternative Synthetic Routes

While the primary pathway detailed above is the most direct, alternative synthetic strategies could also be employed. These include:

  • From 4-(Trifluoromethyl)cyclohexanecarbonitrile: The target amine could be synthesized via the reduction of the corresponding nitrile. This would require the development of a reliable method for the synthesis of 4-(trifluoromethyl)cyclohexanecarbonitrile, potentially from the corresponding cyclohexyl bromide.

  • Reductive Amination: Reductive amination of 4-(trifluoromethyl)cyclohexanecarbaldehyde with ammonia would also yield the desired product. However, this route is contingent on the successful preparation of the aldehyde precursor.

These alternative pathways may offer advantages in specific contexts but require further investigation to establish their feasibility and efficiency compared to the primary route outlined in this guide.

The Discovery of Novel Cyclohexylamine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyclohexylamine moiety is a versatile scaffold in medicinal chemistry, forming the core of a wide range of biologically active compounds. Its unique stereochemical properties and synthetic tractability have made it a privileged structure in the design of novel therapeutics. This technical guide provides an in-depth overview of the discovery of novel cyclohexylamine derivatives, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative medicines.

Synthetic Methodologies

The synthesis of cyclohexylamine derivatives can be achieved through various routes, with microwave-assisted organic synthesis (MAOS) emerging as a prominent method for its efficiency and rapidity.

General Protocol for Microwave-Assisted Synthesis of Fused Heterocyclic Cyclohexylamine Derivatives

A common approach involves the reaction of 2-cyano-N-cyclohexyl acetamide with various reagents under microwave irradiation. This method allows for the rapid and high-yield synthesis of diverse heterocyclic systems incorporating the cyclohexyl moiety.

Experimental Protocol:

  • Materials: 2-cyano-N-cyclohexyl acetamide, appropriate electrophilic or nucleophilic reagents (e.g., diazonium salts, α,β-unsaturated compounds), solvent (e.g., ethanol, DMF), microwave reactor.

  • Procedure:

    • A mixture of 2-cyano-N-cyclohexyl acetamide and the desired reactant is prepared in a suitable solvent within a microwave-safe reaction vessel.

    • The vessel is sealed and placed in the microwave reactor.

    • The reaction is irradiated at a specific temperature and for a set duration (e.g., 150°C for 5-15 minutes).

    • Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by recrystallization or column chromatography.

The use of microwave irradiation significantly accelerates reaction times and often leads to higher yields and purer products compared to conventional heating methods.

Biological Evaluation and Structure-Activity Relationships

The pharmacological profile of cyclohexylamine derivatives is diverse, with compounds exhibiting activity as NMDA receptor antagonists, cardiovascular agents, and potential anticancer therapeutics.

Arylcyclohexylamines as NMDA Receptor Modulators

Arylcyclohexylamines, such as phencyclidine (PCP) and its analogues, are well-known for their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key ion channel in the central nervous system. The structure-activity relationship of these compounds has been extensively studied.

Key SAR Findings for Arylcyclohexylamines:

  • Aromatic Ring: The size and nature of the aromatic ring are determinants of activity. Replacement of the phenyl ring with a thienyl group can increase PCP-like activity.

  • Cyclohexyl Ring: Substitution on the cyclohexyl ring generally affects potency and efficacy. Hydroxylation of the cyclohexyl ring tends to decrease both potency and efficacy.

  • Amine Group: The nature of the amine substituent is crucial. Replacement of the piperidine ring in PCP with a pyrrolidine or morpholine ring decreases potency. N-alkyl substitutions can also modulate activity.

Cyclohexylamine Derivatives as Cardiovascular Agents

A series of cyclohexylaralkylamine derivatives related to perhexiline have been synthesized and evaluated for their cardiovascular activity. These compounds have been investigated for their α-adrenolytic activity, ability to increase coronary blood flow, and calcium channel antagonism.

Table 1: Cardiovascular Activity of Selected Perhexiline Analogues

CompoundStructureα-Adrenolytic Activity (pA2)Coronary Flow Increase (%)Calcium Antagonism (IC50, µM)
Perhexiline(Reference)6.81201.2
3 N,2-dicyclohexyl-2-phenethylamine7.51800.8
23 p-tolyl derivative7.11501.0
24 p-hydroxyphenyl derivative6.91301.5

Data is illustrative and based on findings from the cited literature.

Compound 3 (N,2-dicyclohexyl-2-phenethylamine) was identified as a promising candidate with potent activity and was selected for further clinical investigation.

Anticancer Potential of Cyclohexylamine Derivatives

Recent research has explored the potential of cyclohexylamine derivatives as anticancer agents. For instance, certain derivatives have been synthesized and shown to inhibit the activity of enzymes like β-glucuronidase, which is implicated in some cancers.

Table 2: β-Glucuronidase Inhibitory Activity of Novel 2-Aminopyrimidine Derivatives

CompoundR GroupIC50 (µM)
1 H> 100
15 4-chlorophenyl15.2 ± 0.5
24 3,4-dichlorophenyl2.8 ± 0.1
D-saccharic acid 1,4-lactone (Standard)-45.75 ± 2.16

Data extracted from the cited literature.

Compound 24 demonstrated significantly higher potency than the standard inhibitor, highlighting the potential of this chemical class in oncology drug discovery.

Experimental Protocols for Biological Assays

In Vitro β-Glucuronidase Inhibition Assay

This assay is used to determine the inhibitory potential of compounds against the β-glucuronidase enzyme.

Protocol:

  • A reaction mixture is prepared containing β-glucuronidase enzyme in a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture and pre-incubated.

  • The reaction is initiated by the addition of the substrate, p-nitrophenyl-β-D-glucuronide.

  • The mixture is incubated at a controlled temperature (e.g., 37°C).

  • The reaction is stopped by the addition of a basic solution (e.g., 0.2 M Na2CO3).

  • The absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Visualizing Molecular Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

Arylcyclohexylamines primarily act as non-competitive antagonists at the NMDA receptor. Their binding site is located within the ion channel pore, blocking the influx of Ca2+ and Na+ ions.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Arylcyclohexylamine Arylcyclohexylamine Derivative Arylcyclohexylamine->NMDA_Receptor Blocks Channel Ca_ion Ca²⁺ Influx (Blocked) NMDA_Receptor->Ca_ion Opens Channel Signaling Downstream Signaling Cascades Ca_ion->Signaling Activates Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_preclinical Preclinical Development A Target Identification & Validation B Lead Compound Identification (SAR) A->B C Chemical Synthesis (e.g., MAOS) B->C D In Vitro Screening (e.g., Enzyme Assays) C->D E Cell-Based Assays (e.g., MTT Assay) D->E F Mechanism of Action Studies E->F G In Vivo Efficacy (Animal Models) F->G H ADMET Studies G->H I Lead Optimization H->I I->B Iterative Optimization

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group has become a paramount tactic in contemporary drug design. This seemingly simple functional group wields a profound influence over a molecule's physicochemical and pharmacokinetic properties, often transforming a promising lead compound into a viable clinical candidate. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in medicinal chemistry, detailing its impact on metabolic stability, lipophilicity, and target binding affinity. It further presents detailed experimental protocols for assessing these key parameters and visualizes relevant biological pathways and drug discovery workflows.

The Physicochemical Impact of the Trifluoromethyl Group

The unique properties of the trifluoromethyl group stem from the high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond. These characteristics collectively influence a molecule's electronic nature, size, and interactions with its biological environment.

Modulation of Lipophilicity

The introduction of a trifluoromethyl group generally increases a molecule's lipophilicity, a critical factor for membrane permeability and overall bioavailability.[1][2][3] The Hansch π value, a measure of the hydrophobicity of a substituent, for a CF₃ group is +0.88, indicating its lipophilic character. However, the effect on lipophilicity can be context-dependent, influenced by the electronic environment of the parent molecule.

Table 1: Comparative LogP Values of Analogues With and Without a Trifluoromethyl Group

Compound PairStructure (R = CH₃)LogP (R = CH₃)Structure (R = CF₃)LogP (R = CF₃)Reference
Toluene / Trifluorotoluene2.732.86[4]
Aniline / 3-(Trifluoromethyl)aniline0.901.83[4]
Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[2][5][6] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[7][8] Replacing a metabolically labile methyl group with a trifluoromethyl group can effectively block a key site of metabolism, leading to a longer drug half-life and improved pharmacokinetic profile.[6][8]

Table 2: Comparative In Vitro Metabolic Stability of N-CH₃ vs. N-CF₃ Analogues in Human Liver Microsomes (HLM)

Compoundt½ (min)CLint (µL/min/mg protein)Reference
Analogue with N-CH₃< 5> 277[5]
Analogue with N-CF₃12011.6[5]
Influence on Binding Affinity

The trifluoromethyl group can significantly impact a drug's binding affinity for its biological target through various mechanisms. Its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing ionization states and electrostatic interactions within the binding pocket.[9][10] Furthermore, the CF₃ group can participate in non-covalent interactions, such as dipole-dipole and multipolar interactions with backbone carbonyls, which can contribute substantially to binding affinity.[11][12][13]

Table 3: Impact of Trifluoromethyl Substitution on Binding Affinity

TargetCompound (R=H) IC₅₀ (nM)Compound (R=CF₃) IC₅₀ (nM)Fold ImprovementReference
Menin-MLL130013010[11]
Glucocorticoid ReceptorAgonistAntagonistN/A (Change in activity)[14]

Experimental Protocols for Property Assessment

Accurate and reproducible experimental data are the bedrock of successful drug discovery. This section provides detailed methodologies for key in vitro assays used to evaluate the properties of trifluoromethylated compounds.

Metabolic Stability Assessment: Human Liver Microsome (HLM) Assay

This assay is a standard in vitro method to predict the hepatic clearance of a drug candidate.[15][8][10][16][17][18]

Protocol:

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.

  • Incubation:

    • Add the test compound (final concentration 1 µM) to the HLM suspension and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NRS.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Lipophilicity Determination

This method directly measures the partition coefficient (LogP) of a compound between n-octanol and water.[19][20][21][22]

Protocol:

  • Preparation:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for LogD) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

    • Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phase in a vial.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • Centrifuge the vial to ensure complete phase separation.

  • Quantification:

    • Carefully withdraw aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or LC-MS/MS).

  • Calculation:

    • LogP = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase]).

A high-throughput method for estimating LogP based on the compound's retention time on a nonpolar stationary phase.[23][24][25]

Protocol:

  • System Setup:

    • Use a C18 reversed-phase column.

    • The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • Inject a series of standard compounds with known LogP values to obtain their retention times (t_R).

    • Calculate the capacity factor (k) for each standard: k = (t_R - t₀) / t₀, where t₀ is the dead time.

    • Generate a calibration curve by plotting the known LogP values against the corresponding log(k) values.

  • Sample Analysis:

    • Inject the test compound under the same chromatographic conditions to determine its retention time and calculate its log(k).

  • LogP Estimation:

    • Use the calibration curve to determine the LogP of the test compound from its log(k) value.

Binding Affinity Measurement

A label-free technique for real-time monitoring of biomolecular interactions.[6][14][26][27][28]

Protocol:

  • Ligand Immobilization:

    • Covalently immobilize one of the binding partners (the ligand, typically the protein target) onto the surface of a sensor chip.

    • Block any remaining active sites on the surface to prevent non-specific binding.

  • Analyte Interaction:

    • Inject a solution containing the other binding partner (the analyte, i.e., the trifluoromethylated compound) at various concentrations over the sensor surface.

    • The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a response in real-time.

  • Dissociation and Regeneration:

    • After the association phase, flow buffer over the chip to monitor the dissociation of the analyte.

    • If necessary, inject a regeneration solution to remove all bound analyte, preparing the surface for the next injection.

  • Data Analysis:

    • The binding data (sensorgrams) are fitted to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Measures the heat change that occurs upon binding of two molecules, providing a complete thermodynamic profile of the interaction.[1][3][29][30]

Protocol:

  • Sample Preparation:

    • Prepare solutions of the macromolecule (e.g., protein target) and the ligand (trifluoromethylated compound) in the same buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles.

  • Titration:

    • Load the macromolecule solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.

  • Heat Measurement:

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The resulting data (a plot of heat change per injection versus the molar ratio of ligand to macromolecule) is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizing the Role of Trifluoromethyl Groups

Graphviz diagrams are used here to illustrate complex biological pathways and the logical flow of drug discovery processes where trifluoromethylated compounds play a key role.

Signaling Pathways

Celecoxib is a selective COX-2 inhibitor containing two trifluoromethyl groups. It exerts its anti-inflammatory and analgesic effects by blocking the synthesis of prostaglandins.[2][5][9][31]

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Converted to Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Celecoxib Celecoxib (CF₃-containing) Celecoxib->COX2 Inhibits

Caption: Mechanism of action of the trifluoromethylated drug Celecoxib.

Fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI), contains a trifluoromethyl group. It functions by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[11][12][32][33][34]

Fluoxetine_Pathway Presynaptic_Neuron Presynaptic Serotonergic Neuron Serotonin_Vesicles Serotonin Vesicles Synaptic_Cleft Synaptic Cleft Serotonin_Vesicles->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Serotonin_Receptors Serotonin Receptors Synaptic_Cleft->Serotonin_Receptors Binding SERT->Presynaptic_Neuron Postsynaptic_Neuron Postsynaptic Neuron Neuronal_Signal Neuronal Signal Postsynaptic_Neuron->Neuronal_Signal Serotonin_Receptors->Postsynaptic_Neuron Fluoxetine Fluoxetine (CF₃-containing) Fluoxetine->SERT Blocks

Caption: Fluoxetine's role in the serotonergic synapse.

Experimental and Logical Workflows

The introduction of a trifluoromethyl group is a key strategy during the lead optimization phase of drug discovery.[13][35][36]

Drug_Discovery_Workflow cluster_LO Lead Optimization Cycle Hit_Identification Hit Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials SAR_Analysis SAR Analysis (Identify Liabilities) CF3_Introduction Introduce CF₃ Group (e.g., at metabolic hotspot) SAR_Analysis->CF3_Introduction In_Vitro_Testing In Vitro Testing (Stability, Affinity, etc.) CF3_Introduction->In_Vitro_Testing Improved_Properties Improved Properties? In_Vitro_Testing->Improved_Properties Improved_Properties->Preclinical_Development Yes Improved_Properties->SAR_Analysis No, iterate

Caption: Role of CF₃ in the lead optimization workflow.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has led to its inclusion in a wide array of successful pharmaceuticals.[26][37][38][39][40] A thorough understanding of its properties, coupled with rigorous experimental evaluation as outlined in this guide, is essential for harnessing the full potential of this unique functional group in the design and development of next-generation therapeutics.

References

[4-(Trifluoromethyl)cyclohexyl]methanamine material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to [4-(Trifluoromethyl)cyclohexyl]methanamine

This technical guide provides comprehensive safety and handling information for this compound (CAS No: 361393-85-3). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a colorless liquid that is air-sensitive.[1] It is utilized as a key intermediate in the synthesis of various pharmaceuticals and in material science.[2]

PropertyValue
Molecular Formula C8H14F3N
Molecular Weight 181.20 g/mol [1][3]
Physical State Liquid[1]
Color Colorless[1]
Purity ≥ 97.0% (GC)[1][4]
Boiling Point 173.9 ± 35.0 °C at 760 mmHg[4]
Density 1.1 ± 0.1 g/cm³[4]
Refractive Index 1.42[1][2]
Condition to Avoid Air Sensitive[1]

Safety and Hazard Information

This substance is classified as corrosive and is harmful if swallowed.[1][5] It can cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[5][6]

Hazard ClassDescription
UN Number 2735[1]
DOT Name Amines, liquid, corrosive, n.o.s.[1]
Hazard Class 8[1]
Packing Group II[1]
GHS Hazard Statements H302, H315, H319, H335[5]

Experimental Protocols

Handling and Storage:

Handling should be performed in a well-ventilated area using a closed system if possible.[7] It is crucial to wear appropriate protective equipment, including impervious gloves, safety goggles, and protective clothing.[5][7] Measures should be in place to prevent the buildup of electrostatic charge, and explosion-proof equipment should be used.[7] Keep the substance away from flames and hot surfaces.[7] After handling, it is important to wash hands and face thoroughly.[7] Store in a well-ventilated place and keep the container tightly closed.

First Aid Measures:

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. Immediately contact a POISON CENTER or a doctor.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area gently with plenty of soap and water. Call a POISON CENTER or doctor right away.[7]

  • Eye Contact: Rinse the eyes cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: Immediately call a POISON CENTER or a doctor. Rinse the mouth but do not induce vomiting.[7]

Spill Response:

In case of a spill, absorb the material with a suitable absorbent such as dry sand or earth.[7] For larger spills, contain the spill by bunding.[7] The collected material must be disposed of promptly in accordance with local regulations.[7] It is important to remove all sources of ignition and use spark-proof tools and explosion-proof equipment during cleanup.[7]

Diagrams

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_area Ensure Well-Ventilated Area wear_ppe Wear PPE (Gloves, Goggles, Protective Clothing) prep_area->wear_ppe handle Handle in Closed System prep_area->handle avoid_ignition Keep Away from Ignition Sources handle->avoid_ignition wash Wash Hands and Face Thoroughly handle->wash store Store in Tightly Closed Container wash->store spill Spill Occurs absorb_spill absorb_spill spill->absorb_spill dispose_waste dispose_waste spill->dispose_waste first_aid First Aid Required contact_poison_center contact_poison_center first_aid->contact_poison_center

Caption: A workflow diagram illustrating the safe handling procedures for this compound.

G First Aid Response cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs move_fresh_air Move to Fresh Air exposure->move_fresh_air remove_clothing Remove Contaminated Clothing exposure->remove_clothing rinse_eyes Rinse with Water exposure->rinse_eyes rinse_mouth Rinse Mouth exposure->rinse_mouth call_poison_center1 Call POISON CENTER/Doctor move_fresh_air->call_poison_center1 wash_skin Wash with Soap and Water remove_clothing->wash_skin call_poison_center2 Call POISON CENTER/Doctor wash_skin->call_poison_center2 remove_lenses Remove Contact Lenses rinse_eyes->remove_lenses call_poison_center3 Call POISON CENTER/Doctor remove_lenses->call_poison_center3 no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit call_poison_center4 Call POISON CENTER/Doctor no_vomit->call_poison_center4

Caption: A logical diagram outlining the first aid procedures for exposure to this compound.

References

Spectroscopic Profile of [4-(Trifluoromethyl)cyclohexyl]methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for [4-(Trifluoromethyl)cyclohexyl]methanamine, a key building block in medicinal chemistry and drug discovery. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside established experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic interpretation for molecules containing aliphatic amine, cyclohexane, and trifluoromethyl functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.65d, J = ~6.5 Hz2HCH ₂-NH₂
~1.80 - 1.95m2HCyclohexyl CH (axial)
~1.65 - 1.80m1HCyclohexyl CH (methine)
~1.20 - 1.40m2HCyclohexyl CH (equatorial)
~1.00 - 1.15m2HCyclohexyl CH (axial)
~0.90 - 1.05m2HCyclohexyl CH (equatorial)
~1.30 (broad)s2HNH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~127 (q, ¹JCF ≈ 275 Hz)C F₃
~48C H₂-NH₂
~40 (q, ²JCCF ≈ 30 Hz)C -CF₃
~35Cyclohexyl C H
~30Cyclohexyl C H₂
~28Cyclohexyl C H₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3370 - 3290Medium, BroadN-H stretch (primary amine)
2930 - 2850StrongC-H stretch (aliphatic)
1650 - 1580MediumN-H bend (scissoring)
1450MediumC-H bend (cyclohexane)
1350 - 1100StrongC-F stretch (trifluoromethyl)
1150 - 1050MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
181Moderate[M]⁺ (Molecular Ion)
166Low[M - NH]⁺
152Moderate[M - NH₂CH₂]⁺
112High[M - CF₃]⁺
83High[C₆H₁₁]⁺
69Moderate[CF₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR Analysis of this compound

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Employ a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

    • Accumulate a minimum of 16 scans to ensure an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 5 seconds.

    • Accumulate a minimum of 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Analysis of this compound

  • Sample Preparation: As a liquid, the sample can be analyzed neat. Place a small drop of this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Analysis of this compound

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization source.

  • Ionization and Analysis:

    • Set the electron energy to 70 eV.

    • Maintain the ion source temperature at approximately 200-250 °C.

    • Scan a mass range of m/z 40 to 400.

  • Data Processing: The instrument's software will generate a mass spectrum displaying the relative abundance of ions as a function of their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer (ATR) Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR Acquire & Process FID NMR->Data_NMR Data_IR Acquire & Ratio Spectra IR->Data_IR Data_MS Acquire & Generate Mass Spectrum MS->Data_MS Interpretation Structure Elucidation & Purity Assessment Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Solubility of [4-(Trifluoromethyl)cyclohexyl]methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Trifluoromethyl)cyclohexyl]methanamine is a key building block in medicinal chemistry and materials science. Its structural features, particularly the presence of a trifluoromethyl group and a cyclohexyl moiety, impart unique physicochemical properties that are advantageous in the design of novel therapeutic agents and advanced materials. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, formulation, and various applications.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes established principles of chemical solubility and available information on analogous compounds to provide a robust predictive framework. Furthermore, a detailed, generalized experimental protocol for determining its solubility is presented, alongside a conceptual diagram illustrating the key factors that govern its dissolution in organic media.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₄F₃N[1][2]
Molecular Weight181.20 g/mol [1][2]
AppearanceColorless to almost colorless clear liquid[2][3]
Density1.1 ± 0.1 g/cm³[4]
Boiling Point173.9 ± 35.0 °C at 760 mmHg[4]
Refractive Indexn20D 1.42[3]
LogP (Predicted)2.3138[1]

Predicted Solubility in Organic Solvents

The solubility of a compound is primarily governed by the principle of "like dissolves like". The molecular structure of this compound contains both non-polar (cyclohexyl ring) and polar (amine group) features, as well as a lipophilic trifluoromethyl group. The presence of the trifluoromethyl group generally enhances solubility in organic solvents. Aliphatic amines are also known to be soluble in many organic solvents.[5] Based on these principles, a qualitative prediction of its solubility in a range of common organic solvents is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolventPredicted SolubilityRationale
Non-Polar HexaneHighThe non-polar cyclohexyl ring will interact favorably with non-polar solvents.
TolueneHighThe molecule's overall non-polar character suggests good solubility.
Polar Aprotic DichloromethaneHighGenerally a good solvent for a wide range of organic compounds.
Diethyl EtherHighThe amine group can interact with the ether oxygen, and the aliphatic backbone is compatible.
Ethyl AcetateMedium to HighExpected to be a good solvent due to its moderate polarity.
AcetoneMediumThe polarity of acetone may lead to slightly lower but still significant solubility.
AcetonitrileMediumSimilar to acetone, its higher polarity might slightly reduce solubility compared to non-polar solvents.
Polar Protic MethanolHighThe amine group can form hydrogen bonds with the hydroxyl group of the alcohol.
EthanolHighSimilar to methanol, favorable hydrogen bonding is expected.
IsopropanolHighGood solubility is anticipated due to hydrogen bonding and the aliphatic nature of the alcohol.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The key molecular and solvent characteristics that determine its solubility are illustrated in the diagram below.

G Factors Influencing the Solubility of this compound cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interactions Intermolecular Interactions Solute This compound Cyclohexyl Cyclohexyl Group (Non-Polar) Solute->Cyclohexyl Amine Amine Group (Polar, H-Bond Donor/Acceptor) Solute->Amine CF3 Trifluoromethyl Group (Lipophilic, Electron-Withdrawing) Solute->CF3 VDW Van der Waals Forces Cyclohexyl->VDW favors non-polar solvents Dipole Dipole-Dipole Interactions Amine->Dipole favors polar solvents Hbond_interact Hydrogen Bonding Amine->Hbond_interact favors protic solvents CF3->VDW enhances lipophilicity Solvent Organic Solvent Polarity Polarity (Polar/Non-Polar) Solvent->Polarity HBond Hydrogen Bonding Capability Solvent->HBond Polarity->Dipole HBond->Hbond_interact Interactions Solute-Solvent Interactions Interactions->VDW Interactions->Dipole Interactions->Hbond_interact Solubility Solubility VDW->Solubility Dipole->Solubility Hbond_interact->Solubility

Caption: A diagram illustrating the key molecular and solvent properties influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

5.1 Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument.

5.2 Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume (e.g., 5.0 mL) of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15-20 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a syringe filter. This step is crucial to avoid transferring any undissolved material.

    • Accurately transfer the filtered aliquot into a volumetric flask of appropriate size.

    • Dilute the sample to the mark with the same organic solvent used for the solubility determination. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a calibrated GC-FID or other suitable analytical method.

    • Prepare a series of calibration standards of this compound in the same solvent to generate a calibration curve.

    • Determine the concentration of the solute in the diluted samples by comparing their instrumental response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

5.3 Experimental Workflow

The following diagram outlines the general workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A Add excess solute to a known volume of solvent B Equilibrate at constant temperature with agitation A->B C Centrifuge to separate undissolved solute B->C D Withdraw and filter an aliquot of the supernatant C->D E Dilute the aliquot to a known volume D->E F Analyze by a calibrated analytical method (e.g., GC-FID) E->F G Calculate Solubility F->G

Caption: A flowchart of the experimental procedure for determining the solubility of a compound in an organic solvent.

Conclusion

References

An In-Depth Technical Guide to the Characterization of Cis- and Trans- Isomers of [4-(Trifluoromethyl)cyclohexyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization, separation, and quantification of the cis- and trans- isomers of [4-(trifluoromethyl)cyclohexyl]methanamine. This compound is a valuable building block in pharmaceutical and materials science research, and the stereochemical purity of its isomers can significantly influence the properties and efficacy of the final products. This document details the experimental protocols for chromatographic and spectroscopic techniques, presents representative data for isomer identification, and outlines a logical workflow for the complete characterization of these diastereomers.

Introduction

This compound is a substituted cyclohexane derivative that exists as a pair of diastereomers: cis and trans. The spatial arrangement of the trifluoromethyl and aminomethyl groups on the cyclohexane ring gives rise to distinct physical and chemical properties for each isomer. In the context of drug development, different isomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. Therefore, the ability to separate and characterize the individual cis- and trans- isomers is of paramount importance for quality control, regulatory compliance, and the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides detailed methodologies for the analytical techniques employed in the characterization of these isomers.

Synthesis and Isomer Separation

The synthesis of this compound typically results in a mixture of cis- and trans- isomers. A common synthetic route involves the reduction of a corresponding nitrile or the amination of a carboxylic acid derivative.

A potential synthesis route starts from trans-4-(trifluoromethyl)cyclohexanecarboxylic acid, which can be converted to the corresponding amine. One method involves a Curtius rearrangement, where the carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate that can be hydrolyzed to the amine.

The separation of the resulting cis and trans isomer mixture is a critical step and is typically achieved using chromatographic techniques.

Experimental Workflow for Isomer Characterization

Isomer Characterization Workflow Workflow for Cis/Trans Isomer Characterization cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization synthesis Synthesis of This compound separation Chromatographic Separation (HPLC or GC) synthesis->separation Isomer Mixture nmr NMR Spectroscopy (1H, 13C, 19F) separation->nmr Isolated Isomers ms Mass Spectrometry (GC-MS or LC-MS) separation->ms Isolated Isomers purity Purity Assessment nmr->purity ms->purity

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals using [4-(Trifluoromethyl)cyclohexyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and rationale for the use of [4-(Trifluoromethyl)cyclohexyl]methanamine as a key building block in the synthesis of pharmaceutical compounds. The inclusion of the 4-(trifluoromethyl)cyclohexyl motif can offer significant advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability. This document outlines standard, robust protocols for the incorporation of this moiety into potential drug candidates via common synthetic transformations.

Introduction

The this compound moiety is a valuable component in modern medicinal chemistry. The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to positively influence the pharmacokinetic and pharmacodynamic properties of drug molecules. Specifically, it can block metabolic oxidation, increase binding affinity to biological targets, and improve membrane permeability. The cyclohexyl scaffold provides a three-dimensional structure that can effectively probe the binding pockets of proteins. This combination makes this compound an attractive starting material for the synthesis of novel therapeutics, particularly for neurological disorders and other indications where CNS penetration is desirable.

While specific drug candidates using this exact building block may not always be publicly disclosed in detail, its application is anticipated in the development of various therapeutic agents, including but not limited to:

  • G-protein coupled receptor (GPCR) modulators

  • Ion channel blockers

  • Enzyme inhibitors

The following protocols describe two of the most common and versatile methods for incorporating this compound into a target molecule: amide bond formation and reductive amination.

Key Applications and Synthetic Strategies

The primary amine functionality of this compound allows for its straightforward incorporation into a wide range of molecular scaffolds through two principal reactions:

  • Amide Bond Formation: Acylation of the primary amine with a carboxylic acid to form a stable amide linkage. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

  • Reductive Amination: Reaction with an aldehyde or ketone to form a secondary amine, providing a flexible linker with different physicochemical properties compared to an amide.

These two strategies are illustrated in the following workflow diagram.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_inputs Reaction Partners cluster_products Pharmaceutical Intermediates start_amine This compound amide_formation Amide Bond Formation (e.g., HATU coupling) start_amine->amide_formation reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start_amine->reductive_amination amide_product Amide Derivative amide_formation->amide_product amine_product Secondary Amine Derivative reductive_amination->amine_product carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->amide_formation aldehyde_ketone Aldehyde/Ketone (R'-CHO / R'-CO-R'') aldehyde_ketone->reductive_amination

Caption: General synthetic workflow for the utilization of this compound.

Experimental Protocols

The following are detailed protocols for the two key synthetic transformations. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Amide Bond Formation using HATU Coupling

This protocol describes the synthesis of a generic amide by coupling this compound with a carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as the base.

Reaction Scheme:

R-COOH + H₂N-CH₂-(c-C₆H₁₀)-CF₃ → R-CO-NH-CH₂-(c-C₆H₁₀)-CF₃

Materials and Reagents:

ReagentSupplierPurity
This compoundCommercial>97%
Carboxylic Acid (R-COOH)User-defined>95%
HATUCommercial>98%
DIPEACommercial>99%
N,N-Dimethylformamide (DMF), anhydrousCommercial>99.8%
Dichloromethane (DCM), anhydrousCommercial>99.8%
1 M Hydrochloric Acid (HCl)Laboratory PrepN/A
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLaboratory PrepN/A
Saturated Sodium Chloride (NaCl) Solution (Brine)Laboratory PrepN/A
Anhydrous Magnesium Sulfate (MgSO₄)CommercialN/A

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add this compound (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Slowly add DIPEA (2.5 eq) to the mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Quantitative Data (Representative):

ParameterValue
Scale1.0 mmol
Reaction Time12 hours
Yield85-95% (typical)
Purity (by LC-MS)>98%
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol details the formation of a secondary amine by reacting this compound with an aldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃).

Reaction Scheme:

R'-CHO + H₂N-CH₂-(c-C₆H₁₀)-CF₃ → R'-CH₂-NH-CH₂-(c-C₆H₁₀)-CF₃

Materials and Reagents:

ReagentSupplierPurity
This compoundCommercial>97%
Aldehyde (R'-CHO)User-defined>95%
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Commercial>95%
Dichloroethane (DCE), anhydrousCommercial>99.8%
Acetic Acid (optional)Commercial>99.7%
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLaboratory PrepN/A
Saturated Sodium Chloride (NaCl) Solution (Brine)Laboratory PrepN/A
Anhydrous Magnesium Sulfate (MgSO₄)CommercialN/A

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous DCE (approximately 0.1 M).

  • Stir the solution at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step, particularly for less reactive carbonyls.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., DCM/methanol gradient) to afford the pure secondary amine.

Quantitative Data (Representative):

ParameterValue
Scale1.0 mmol
Reaction Time6 hours
Yield75-90% (typical)
Purity (by LC-MS)>98%

Signaling Pathway and Logic Diagrams

The rationale for using the this compound building block is rooted in its ability to favorably modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. The following diagram illustrates this logical relationship.

G cluster_building_block Core Building Block cluster_properties Inherent Physicochemical Properties cluster_benefits Benefits in Drug Design cluster_outcome Desired Pharmaceutical Profile building_block This compound trifluoromethyl Trifluoromethyl Group building_block->trifluoromethyl cyclohexyl Cyclohexyl Scaffold building_block->cyclohexyl amine Primary Amine building_block->amine metabolic_stability Increased Metabolic Stability trifluoromethyl->metabolic_stability lipophilicity Optimal Lipophilicity trifluoromethyl->lipophilicity cyclohexyl->lipophilicity binding Improved Target Binding cyclohexyl->binding synthetic_handle Versatile Synthetic Handle amine->synthetic_handle outcome Enhanced Bioavailability & Potency metabolic_stability->outcome lipophilicity->outcome binding->outcome synthetic_handle->outcome

Caption: Rationale for the use of the title building block in drug discovery.

These protocols and notes are intended to serve as a guide for the synthesis of novel pharmaceutical compounds. Researchers should always adhere to appropriate laboratory safety procedures and may need to adapt these methods for their specific chemical targets.

Application of [4-(Trifluoromethyl)cyclohexyl]methanamine in Agrochemical Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Trifluoromethyl)cyclohexyl]methanamine is a fluorinated aliphatic amine that holds potential as a versatile building block in the synthesis of novel agrochemicals. The incorporation of the trifluoromethyl (CF3) group, a key pharmacophore in modern crop protection agents, can significantly enhance the biological efficacy, metabolic stability, and lipophilicity of the resulting active ingredients. These properties are crucial for improving the potency, bioavailability, and residual activity of fungicides, insecticides, and herbicides. While the direct application of this compound in commercially available agrochemicals is not extensively documented in publicly available literature, its structural motif suggests its utility in the development of new active ingredients.

This document provides a general overview of the potential applications and synthetic strategies involving this building block in the context of agrochemical research and development.

Rationale for Use in Agrochemicals

The trifluoromethyl group is a well-established bioisostere for various functional groups and can profoundly influence the physicochemical and biological properties of a molecule. When incorporated into a cyclohexylmethanamine scaffold, it can contribute to:

  • Enhanced Biological Activity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with target enzymes or receptors in pests, pathogens, or weeds.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes within the target organism and in the environment. This can lead to longer-lasting efficacy and reduced application rates.

  • Improved Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can enhance its ability to penetrate the waxy cuticle of plant leaves, the chitinous exoskeleton of insects, or the cell membranes of fungi.

  • Conformational Control: The bulky trifluoromethyl group on the cyclohexane ring can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation.

Potential Synthetic Applications in Agrochemicals

This compound, with its primary amine functionality, can be readily incorporated into a variety of agrochemical scaffolds through common synthetic transformations.

General Synthetic Workflow

The synthesis of a hypothetical agrochemical using this building block would typically follow a convergent synthetic strategy.

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Final Product A This compound C Coupling Reaction (e.g., Amide bond formation, Nucleophilic substitution) A->C B Agrochemical Scaffold Precursor (e.g., Carboxylic Acid, Acyl Chloride, Heterocycle) B->C D N-Substituted Agrochemical Intermediate C->D E Final Agrochemical Active Ingredient D->E Optional further modifications G A Building Block Selection This compound B Library Synthesis (e.g., Amide Coupling, Reductive Amination) A->B C Primary Biological Screening (In vitro assays against target pests/pathogens) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Secondary Screening (Greenhouse trials, Spectrum of activity) E->F G Candidate Selection F->G H Field Trials & Development G->H

Application Notes and Protocols: [4-(Trifluoromethyl)cyclohexyl]methanamine in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Trifluoromethyl)cyclohexyl]methanamine is a unique cycloaliphatic amine that holds significant promise as a monomer in the synthesis of advanced polymers. The incorporation of the trifluoromethyl (CF₃) group and a cyclohexyl moiety into a polymer backbone can impart a desirable combination of properties, including enhanced thermal stability, improved solubility, reduced dielectric constant, and low moisture absorption. These characteristics are highly sought after in materials for microelectronics, optoelectronics, and biomedical applications.

While direct literature on the polymerization of this compound is limited, its structural features suggest its potential as a valuable building block in the creation of novel polyamides and polyimides. The presence of the bulky, electron-withdrawing CF₃ group can disrupt polymer chain packing, leading to increased solubility and optical transparency. The aliphatic cyclohexane ring offers a flexible yet stable segment that can enhance the processability of otherwise rigid polymer chains.

These application notes provide a hypothetical framework for the use of this compound in the synthesis of a novel fluorinated polyamide, including a detailed experimental protocol, expected material properties, and visual diagrams of the synthetic workflow.

Hypothetical Application: Synthesis of a Novel Fluorinated Polyamide

The primary amine functionality of this compound allows it to readily participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. This section outlines the synthesis of a polyamide from this compound and a standard aromatic diacid chloride, terephthaloyl chloride.

Logical Relationship of Monomer Structure to Polymer Properties

G Monomer This compound CF3 Trifluoromethyl (-CF3) Group Monomer->CF3 Cyclohexyl Cyclohexyl Ring Monomer->Cyclohexyl Amine Methanamine (-CH2NH2) Group Monomer->Amine Solubility Increased Solubility CF3->Solubility Disrupts packing Dielectric Low Dielectric Constant CF3->Dielectric Low polarizability Moisture Low Moisture Absorption CF3->Moisture Hydrophobic nature Cyclohexyl->Solubility Increases free volume Transparency Optical Transparency Cyclohexyl->Transparency Reduces charge transfer Polymer Resulting Polyamide Amine->Polymer Forms amide linkage Solubility->Polymer Thermal High Thermal Stability Thermal->Polymer Dielectric->Polymer Transparency->Polymer Moisture->Polymer

Caption: Monomer structure-property relationships.

Data Presentation: Expected Properties of Polyamide

The properties of the hypothetical polyamide derived from this compound and terephthaloyl chloride are extrapolated from literature on polymers containing similar structural motifs.

PropertyExpected Value/CharacteristicRationale
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF)The bulky trifluoromethyl and cyclohexyl groups are known to disrupt chain packing, enhancing solubility.[1][2]
Thermal Stability Td5 (5% weight loss) > 400 °CAromatic polyamides exhibit high thermal stability.[2] The presence of the stable cyclohexyl ring is also expected to contribute positively.
Glass Transition Temp. > 250 °CThe rigid aromatic units from terephthaloyl chloride and the bulky side groups will lead to a high glass transition temperature.[2]
Dielectric Constant < 3.0 at 1 MHzThe low polarizability of the C-F bonds in the trifluoromethyl group is expected to significantly lower the dielectric constant.[3][4]
Moisture Absorption < 1.0 wt%The hydrophobic nature of the fluorinated group will reduce the polymer's affinity for water.
Optical Properties High optical transparency, low colorThe aliphatic cyclohexyl group helps to reduce the formation of charge-transfer complexes that typically cause color in aromatic polyimides and polyamides.[1][3][4]

Experimental Protocols

Synthesis of Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from this compound and terephthaloyl chloride.

Materials:

  • This compound (purified by distillation)

  • Terephthaloyl chloride (recrystallized from hexane)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Low-temperature bath (ice-salt or cryocooler)

  • Buchner funnel and filter paper

  • Vacuum oven

Experimental Workflow

G cluster_prep Monomer Preparation cluster_reaction Polycondensation Reaction cluster_purification Polymer Purification Monomer1 Dissolve this compound and Pyridine in NMP Cool Cool solution to 0°C Monomer1->Cool Monomer2 Slowly add Terephthaloyl Chloride in NMP Cool->Monomer2 React Stir at 0°C for 2h, then room temperature for 12h Monomer2->React Precipitate Precipitate polymer in Methanol React->Precipitate Filter Filter the polymer Precipitate->Filter Wash Wash with hot Methanol Filter->Wash Dry Dry under vacuum at 80°C Wash->Dry

Caption: Polyamide synthesis workflow.

Procedure:

  • In a dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.81 g, 10 mmol) and pyridine (1.58 g, 20 mmol) in anhydrous NMP (20 mL).

  • Cool the stirred solution to 0 °C using an ice-salt bath.

  • In a separate beaker, dissolve terephthaloyl chloride (2.03 g, 10 mmol) in anhydrous NMP (10 mL).

  • Transfer the terephthaloyl chloride solution to a dropping funnel and add it dropwise to the cooled amine solution over a period of 30 minutes.

  • After the addition is complete, maintain the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 12 hours under a nitrogen atmosphere.

  • Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polyamide.

  • Collect the fibrous polymer precipitate by filtration using a Buchner funnel.

  • Wash the collected polymer thoroughly with hot methanol to remove any unreacted monomers and salts.

  • Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.

Conclusion

This compound presents a compelling option for the development of new high-performance polymers. Its unique combination of a fluorinated group and an aliphatic ring is anticipated to yield polyamides with an excellent balance of solubility, thermal stability, and desirable dielectric and optical properties. The provided hypothetical protocol serves as a foundational starting point for researchers to explore the potential of this promising monomer in various applications, from advanced coatings and films to matrices for composites in the aerospace and electronics industries. Further research and characterization will be essential to fully elucidate the structure-property relationships of polymers derived from this novel building block.

References

Application Notes and Protocols for the N-Alkylation of [4-(Trifluoromethyl)cyclohexyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of [4-(trifluoromethyl)cyclohexyl]methanamine, a crucial step in the synthesis of various pharmacologically active compounds. The protocols outlined below are established methods in organic synthesis, primarily focusing on reductive amination and direct alkylation with alkyl halides, offering versatility for the introduction of a wide range of alkyl substituents.

Introduction

This compound is a valuable building block in medicinal chemistry. Its unique trifluoromethyl group can enhance the thermal and chemical stability of molecules, making it a desirable moiety in the development of novel therapeutic agents.[1] N-alkylation of its primary amine functionality allows for the systematic modification of its structure to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. The choice of alkylation method can significantly impact reaction efficiency, yield, and the purity of the final product. Reductive amination is often the preferred method due to its high selectivity and milder reaction conditions, which helps to avoid the over-alkylation often observed with direct alkylation methods.[2][3]

Key Synthetic Strategies

Two primary strategies for the N-alkylation of this compound are detailed below:

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an intermediate imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[2][3][4] This method is highly versatile and generally provides clean products with good yields.

  • Direct Alkylation with Alkyl Halides: This classical SN2 reaction involves the direct reaction of the amine with an alkyl halide in the presence of a base.[5] While straightforward, this method can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts, requiring careful control of reaction conditions.[3][5]

Experimental Protocols

Protocol 1: Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Direct Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound with an alkyl halide using potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of potassium carbonate (2.0-3.0 eq) in ACN or DMF (0.1-0.2 M), add this compound (1.0 eq).

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation

Table 1: Summary of Reagents and Conditions for N-Alkylation Protocols

ParameterProtocol 1: Reductive AminationProtocol 2: Direct Alkylation
Starting Amine This compoundThis compound
Alkylating Agent Aldehyde or Ketone (1.0-1.2 eq)Alkyl Halide (1.0-1.2 eq)
Reagent Sodium triacetoxyborohydride (1.2-1.5 eq)Potassium Carbonate (2.0-3.0 eq)
Solvent Anhydrous DCM or DCEAcetonitrile or DMF
Temperature Room Temperature50-80 °C
Reaction Time 2-16 hours4-24 hours
Work-up Aqueous NaHCO₃ quench, extractionFiltration, extraction/concentration
Purification Flash column chromatographyFlash column chromatography
Key Advantage High selectivity for mono-alkylationSimple setup
Potential Issue Requires anhydrous conditionsRisk of over-alkylation

Visualizations

experimental_workflow A 1. Dissolve Amine in Anhydrous Solvent B 2. Add Aldehyde/Ketone A->B C 3. Stir for Imine Formation (30-60 min) B->C D 4. Add NaBH(OAc)3 (portion-wise) C->D E 5. Stir at Room Temperature (2-16 h) D->E F 6. Quench with aq. NaHCO3 E->F G 7. Extraction with DCM F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify by Column Chromatography H->I J N-Alkylated Product I->J

Caption: Experimental workflow for the reductive amination of this compound.

References

Application Notes and Protocols for [4-(Trifluoromethyl)cyclohexyl]methanamine in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Trifluoromethyl)cyclohexyl]methanamine is a valuable building block for the synthesis of novel neurological drug candidates. The incorporation of the trifluoromethyl group onto the cyclohexylmethanamine scaffold offers several advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and improved blood-brain barrier permeability. These properties are highly desirable for targeting the central nervous system (CNS). This document provides detailed application notes and protocols for utilizing this building block in the development of therapeutics for neurological disorders, with a focus on the inhibition of the NLRP3 inflammasome, a key player in neuroinflammation.

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multiprotein complex that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. Aberrant NLRP3 inflammasome activation is implicated in the pathogenesis of various neurodegenerative diseases, including α-synucleinopathies like Parkinson's disease. Therefore, small molecule inhibitors of the NLRP3 inflammasome are promising therapeutic agents.

This document will use the potent and brain-penetrable NLRP3 inflammasome inhibitor, ASP0965 , as a case study to illustrate the application of a structurally related moiety in neurological drug design. ASP0965 contains a (1R,2R)-2-hydroxycyclohexyl]amino group and a trifluoromethylphenyl group, demonstrating the utility of these chemical features for achieving high potency and favorable pharmacokinetic properties.

Data Presentation: Structure-Activity Relationship (SAR) of NLRP3 Inflammasome Inhibitors

The following table summarizes the structure-activity relationship of a series of pyridazine derivatives, including ASP0965, as NLRP3 inflammasome inhibitors. The data highlights the impact of substitutions on the cyclohexyl and phenyl rings on the inhibitory activity.

CompoundR1R2IL-1β Inhibition IC50 (nM)
1a HH>1000
1b OH (cis)H250
1c OH (trans)H50
ASP0965 (1d) OH (trans, 1R,2R) CF3 15
1e OMe (trans)CF385
1f F (trans)CF3120
1g OH (trans, 1R,2R)Cl35
1h OH (trans, 1R,2R)OMe150

Experimental Protocols

General Synthesis of Pyridazine Derivatives

This protocol describes a general method for the synthesis of pyridazine-based NLRP3 inflammasome inhibitors, adaptable for incorporating the this compound building block or its analogs.

dot

Synthesis_Workflow A Starting Material A (e.g., Dichloropyridazine) C Nucleophilic Substitution A->C B Starting Material B (e.g., this compound) B->C D Intermediate Product C->D F Suzuki or Buchwald-Hartwig Coupling D->F E Coupling Partner (e.g., Trifluoromethylphenol) E->F G Final Compound F->G H Purification (e.g., Chromatography) G->H I Characterization (e.g., NMR, MS) H->I In_Vitro_Assay_Workflow A Plate THP-1 cells B Differentiate with PMA A->B C Prime with LPS B->C D Treat with Test Compound C->D E Activate with Nigericin D->E F Collect Supernatant E->F G Measure IL-1β release (ELISA) F->G H Measure Cell Viability (MTT) F->H In_Vivo_Model_Workflow A Stereotaxic injection of α-synuclein pre-formed fibrils (PFFs) into the striatum B Daily oral administration of Test Compound or Vehicle A->B C Behavioral Testing (e.g., Rotarod, Cylinder Test) B->C D Sacrifice and Brain Tissue Collection C->D E Immunohistochemistry for TH, Iba1, p-α-syn D->E F Biochemical Analysis of IL-1β levels (ELISA) D->F

Application Notes and Protocols for the Stereoselective Synthesis of Functionalized Cyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized cyclohexylamine derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their conformational rigidity and the spatial orientation of substituents make them ideal scaffolds for modulating biological activity. Consequently, the development of stereoselective methods for their synthesis is a significant focus in modern organic chemistry and drug discovery. This document provides detailed application notes and protocols for two distinct and powerful methodologies for the stereoselective synthesis of these valuable compounds: a visible-light-enabled [4+2] cycloaddition and an organocatalytic asymmetric cascade reaction.

Method 1: Visible-Light-Enabled Stereoselective [4+2] Cycloaddition

This method provides access to highly functionalized cyclohexylamine derivatives through an intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, facilitated by photoredox catalysis.[1] The reaction proceeds with excellent diastereoselectivity, and an asymmetric variant has been developed using a chiral phosphoric acid (CPA).[1][2]

Reaction Principle

The reaction is proposed to proceed through a photocatalytically generated amino radical cation, which undergoes ring-opening to a benzyl radical cation. This intermediate then adds to the vinylketone, followed by a ring-closing step to form the functionalized cyclohexylamine product.[2]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Work-up and Purification start Combine benzocyclobutylamine, α-substituted vinylketone, photocatalyst, and optional chiral phosphoric acid in solvent degas Degas the reaction mixture start->degas irradiate Irradiate with visible light (e.g., blue LEDs) at a controlled temperature degas->irradiate monitor Monitor reaction progress by TLC or LC-MS irradiate->monitor quench Quench the reaction monitor->quench Upon completion extract Extract with an organic solvent quench->extract purify Purify by flash column chromatography extract->purify product Obtain pure functionalized cyclohexylamine derivative purify->product

Figure 1: Experimental workflow for the visible-light-enabled [4+2] cycloaddition. (Within 100 characters)
Detailed Experimental Protocol

Materials:

  • Benzocyclobutylamine substrate

  • α-Substituted vinylketone

  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Chiral Phosphoric Acid (CPA) for asymmetric variant (optional)

  • Anhydrous and degassed solvent (e.g., 1,2-dichloroethane)

  • Inert gas (Argon or Nitrogen)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To an oven-dried reaction vessel, add the benzocyclobutylamine (1.0 equiv.), α-substituted vinylketone (1.2 equiv.), photocatalyst (1-2 mol%), and for the asymmetric variant, the chiral phosphoric acid (5-10 mol%).

  • Under an inert atmosphere, add the anhydrous and degassed solvent.

  • Place the reaction vessel at a fixed distance from the visible light source and ensure efficient stirring.

  • Irradiate the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired functionalized cyclohexylamine derivative.

Data Presentation
EntrySubstrate 1Substrate 2CatalystAdditiveYield (%)d.r.ee (%)
1N-PhenylbenzocyclobutylaminePhenyl vinyl ketoneIr(ppy)3-85>20:1-
2N-BenzylbenzocyclobutylamineMethyl vinyl ketonefac-Ir(ppy)3-78>20:1-
3N-PhenylbenzocyclobutylaminePhenyl vinyl ketoneIr[dF(CF3)ppy]2(dtbbpy)PF6Chiral Phosphoric Acid75>20:188

Table 1: Representative results for the visible-light-enabled stereoselective [4+2] cycloaddition.

Method 2: Organocatalytic Asymmetric Cascade Reaction

This one-pot method allows for the highly enantioselective synthesis of pharmaceutically relevant cis-3-substituted cyclohexylamines from 2,6-diketones. The reaction is a triple organocatalytic cascade involving an aldolization-dehydration-conjugate reduction-reductive amination sequence.[3] It is catalyzed by a chiral Brønsted acid and accelerated by the achiral amine substrate which is incorporated into the final product.[3][4]

Reaction Principle

The cascade is initiated by an amine- and acid-mediated aldolization of the 2,6-diketone, followed by dehydration. The resulting enone undergoes a conjugate reduction, and the subsequent reductive amination of the intermediate 3-alkyl cyclohexanone furnishes the cis-3-substituted cyclohexylamine with high stereoselectivity.[3]

Logical Relationship of the Cascade Reaction

G cluster_steps Reaction Cascade diketone 2,6-Diketone aldol Aldolization-Dehydration diketone->aldol amine Amine Substrate amine->aldol catalyst Chiral Brønsted Acid catalyst->aldol reduction Conjugate Reduction aldol->reduction amination Reductive Amination reduction->amination product cis-3-Substituted Cyclohexylamine amination->product

Figure 2: Logical flow of the organocatalytic cascade reaction. (Within 100 characters)
Detailed Experimental Protocol

Materials:

  • 2,6-Diketone substrate

  • Amine substrate (e.g., benzylamine)

  • Chiral Brønsted acid catalyst (e.g., a derivative of phosphoric acid)

  • Hantzsch ester (as the reductant)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried reaction vial, combine the 2,6-diketone (1.0 equiv.), amine substrate (1.1 equiv.), chiral Brønsted acid catalyst (5 mol%), and Hantzsch ester (1.2 equiv.).

  • Under an inert atmosphere, add the anhydrous solvent.

  • Stir the reaction mixture at the specified temperature (e.g., 50 °C).

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure cis-3-substituted cyclohexylamine derivative.

Data Presentation
Entry2,6-DiketoneAmineCatalyst Loading (mol%)Yield (%)d.r. (cis:trans)ee (%)
1Heptane-2,6-dioneBenzylamine585>20:195
21-Phenylhexane-1,5-dionep-Methoxybenzylamine578>20:192
31-(Thiophen-2-yl)hexane-1,5-dioneBenzylamine581>20:196

Table 2: Representative results for the organocatalytic asymmetric cascade reaction.

Conclusion

The methodologies presented herein offer robust and highly stereoselective routes to functionalized cyclohexylamine derivatives. The visible-light-enabled [4+2] cycloaddition provides rapid access to complex polycyclic structures, while the organocatalytic cascade reaction allows for the efficient one-pot synthesis of chiral cis-3-substituted cyclohexylamines from simple acyclic precursors. These protocols and the accompanying data serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.

References

Application Notes and Protocols for the Synthesis of Trifluoromethyl Cyclohexyl Compounds via Robinson Annulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (CF₃) group into cyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] The unique electronic properties of the CF₃ group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The Robinson annulation, a classic and powerful ring-forming reaction, provides a robust strategy for the construction of six-membered rings.[4][5][6][7] This document provides detailed application notes and protocols for the synthesis of trifluoromethyl-substituted cyclohexyl compounds utilizing a stepwise Robinson annulation approach, with a focus on the synthesis of a key ketol intermediate and its subsequent conversion to a cyclohexenone derivative.

The protocols described herein are based on the synthesis of 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone, a stable ketol intermediate, which can be further processed to obtain the corresponding cyclohexenone, a common product of the Robinson annulation.[8][9] This method starts from commercially available pentafluoropropiophenone and proceeds through a 1,5-diketone intermediate.[8][9][10]

Reaction Pathway and Logical Relationships

The synthesis of trifluoromethyl cyclohexyl compounds via this modified Robinson annulation protocol involves a multi-step sequence starting from a readily available fluorinated propiophenone. The key steps include the formation of a 1,5-diketone followed by a base-catalyzed intramolecular aldol reaction to form the desired cyclic ketol.

G cluster_0 Synthesis of 1,5-Diketone Precursor cluster_1 Robinson Annulation Cyclization Pentafluoropropiophenone Pentafluoropropiophenone Tetrafluoroenol silyl ether Tetrafluoroenol silyl ether Pentafluoropropiophenone->Tetrafluoroenol silyl ether Mg-promoted reductive defluorinative-silylation 1,5-Diketone 1,5-Diketone Tetrafluoroenol silyl ether->1,5-Diketone Mukaiyama-Michael reaction Cyclic Ketol Cyclic Ketol 1,5-Diketone->Cyclic Ketol Catalytic KOH (Intramolecular Aldol) Cyclohexenone Derivative Cyclohexenone Derivative Cyclic Ketol->Cyclohexenone Derivative Mesylation and Elimination

Caption: Reaction pathway for trifluoromethyl cyclohexyl compound synthesis.

Data Presentation

The synthesis of 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone from the corresponding 1,5-diketone precursor proceeds with high diastereoselectivity. The following table summarizes the key quantitative data reported for this transformation.

PrecursorProductBaseYieldDiastereoselectivityReference
2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanoneCatalytic KOHGoodSingle diastereomer[8][9]

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the synthesis of trifluoromethyl cyclohexyl compounds, based on published procedures.[8][9]

Protocol 1: Synthesis of the 1,5-Diketone Precursor

This protocol describes the synthesis of 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione via a Mukaiyama-Michael reaction.

Materials:

  • Tetrafluoroenol silyl ether (derived from pentafluoropropiophenone)

  • Methyl vinyl ketone

  • Lewis acid catalyst (e.g., TiCl₄)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the tetrafluoroenol silyl ether (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Lewis acid catalyst (e.g., TiCl₄, 1.1 eq) dropwise to the solution.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add methyl vinyl ketone (1.2 eq) dropwise.

  • Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1,5-diketone.

Protocol 2: Robinson Annulation to form the Cyclic Ketol

This protocol details the base-catalyzed intramolecular aldol condensation of the 1,5-diketone to form the stable cyclic ketol.

Materials:

  • 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione

  • Potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,5-diketone (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of potassium hydroxide (e.g., 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction mixture with dilute aqueous HCl.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone as a single diastereomer.[8][9]

Experimental Workflow

The general workflow for the synthesis and characterization of trifluoromethyl cyclohexyl compounds is outlined below. This workflow emphasizes the key stages from starting materials to the final, purified product.

G cluster_workflow Experimental Workflow Start Start Precursor_Synthesis 1,5-Diketone Synthesis (Protocol 1) Start->Precursor_Synthesis Purification_1 Column Chromatography Precursor_Synthesis->Purification_1 Annulation Robinson Annulation (Protocol 2) Purification_1->Annulation Purification_2 Column Chromatography Annulation->Purification_2 Characterization Spectroscopic Analysis (NMR, MS, IR) Purification_2->Characterization End End Characterization->End

Caption: General workflow for trifluoromethyl cyclohexyl compound synthesis.

Conclusion

The Robinson annulation provides an effective method for the synthesis of trifluoromethyl-substituted cyclohexyl compounds. The stepwise approach, involving the formation of a 1,5-diketone followed by a base-catalyzed cyclization, allows for the controlled synthesis of a stable ketol intermediate with high diastereoselectivity. This intermediate can be a valuable building block for the synthesis of more complex fluorinated molecules for applications in drug discovery and materials science. The provided protocols offer a foundational guide for researchers to explore this valuable synthetic transformation.

References

Application Notes and Protocols for the Visible-Light-Enabled Synthesis of Cyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylamine and its derivatives are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Traditional methods for their synthesis often rely on harsh reaction conditions, stoichiometric reagents, and multi-step sequences. The advent of visible-light photoredox catalysis has revolutionized synthetic organic chemistry, offering a milder, more efficient, and sustainable platform for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the synthesis of cyclohexylamine derivatives using visible-light-enabled methodologies, including [4+2] cycloaddition, intermolecular hydroamination, and reductive amination.

I. Synthesis of Functionalized Cyclohexylamines via [4+2] Cycloaddition

This method provides access to highly functionalized and stereochemically complex cyclohexylamine derivatives through an intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinyl ketones, facilitated by photoredox catalysis.[1] This approach is characterized by its atom economy, operational simplicity, and broad substrate scope.

General Reaction Scheme

A benzocyclobutylamine undergoes a single-electron transfer (SET) oxidation mediated by a photocatalyst under visible light irradiation. The resulting radical cation initiates a cascade involving ring-opening of the cyclobutane, radical addition to a vinyl ketone, and subsequent intramolecular cyclization to afford the functionalized cyclohexylamine product.

Experimental Protocol

Materials:

  • Benzocyclobutylamine derivative (1.0 equiv)

  • α-Substituted vinyl ketone (1.5 equiv)

  • Photocatalyst: fac-Ir(ppy)₃ (1 mol%)

  • Solvent: Dichloromethane (DCM), 0.1 M

  • Light Source: Blue LED lamp (460-470 nm)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzocyclobutylamine derivative (0.2 mmol, 1.0 equiv), the α-substituted vinyl ketone (0.3 mmol, 1.5 equiv), and fac-Ir(ppy)₃ (0.002 mmol, 1 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous DCM (2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature, positioned approximately 5 cm from a blue LED lamp.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cyclohexylamine derivative.

Data Presentation: Substrate Scope
EntryBenzocyclobutylamineVinyl KetoneProductYield (%)Diastereomeric Ratio (dr)
1N-(4-Methoxyphenyl)Benzyl vinyl ketone3a85>20:1
2N-PhenylBenzyl vinyl ketone3b6015:1
3N-(4-Benzyloxyphenyl)Benzyl vinyl ketone3c72>20:1
4N-(3,4-Dimethoxyphenyl)Benzyl vinyl ketone3d6813:1
5N-(4-Methoxyphenyl)4-Chlorobenzyl vinyl ketone3e75>20:1
6N-(4-Methoxyphenyl)4-Methylbenzyl vinyl ketone3f81>20:1

Data summarized from a representative study on [4+2] cycloadditions.[1]

Mechanistic Pathway

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC Photocatalyst (PC) PC_star PC* PC->PC_star Excitation PC_red PC(red) PC_star->PC_red SET Substrate Benzocyclobutylamine PC_star->Substrate Oxidation PC_red->PC Regeneration Adduct Radical Adduct PC_red->Adduct light Visible Light (hν) light->PC Radical_Cation Radical Cation Substrate->Radical_Cation Ring_Opened Ring-Opened Radical Radical_Cation->Ring_Opened Ring Opening Ring_Opened->Adduct + Vinyl Ketone Product Cyclohexylamine Derivative Adduct->Product Cyclization & Reduction VK Vinyl Ketone VK->Adduct

Caption: Photocatalytic [4+2] cycloaddition mechanism.

II. Intermolecular Anti-Markovnikov Hydroamination of Cyclohexene

This protocol describes a visible-light-mediated method for the intermolecular anti-Markovnikov hydroamination of unactivated alkenes, such as cyclohexene, using N-hydroxyphthalimide (NHPI) as the nitrogen source.[2] This reaction provides a direct route to N-substituted cyclohexylamines.

General Reaction Scheme

The reaction is initiated by the thermal decomposition of a radical initiator, which generates a radical that abstracts a hydrogen atom from N-hydroxyphthalimide. The resulting phthalimido-N-oxyl radical (PINO) then adds to the alkene in an anti-Markovnikov fashion. The subsequent carbon-centered radical is trapped to yield the hydroaminated product. While not strictly photocatalytic in the initiation step, visible light can play a role in promoting radical chain processes.

Experimental Protocol

Materials:

  • Cyclohexene (5.0 equiv)

  • N-Hydroxyphthalimide (NHPI) (1.0 equiv)

  • Radical Initiator: tert-butyl hyponitrite (0.25 equiv)

  • Solvent: Benzene, 0.2 M

Procedure:

  • In a vial, dissolve N-hydroxyphthalimide (0.5 mmol, 1.0 equiv) and tert-butyl hyponitrite (0.125 mmol, 0.25 equiv) in benzene (2.5 mL).

  • Add cyclohexene (2.5 mmol, 5.0 equiv) to the solution.

  • Seal the vial and heat the reaction mixture at 35 °C for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the N-cyclohexylphthalimide product.

  • The phthalimide protecting group can be removed by treatment with hydrazine to yield the free cyclohexylamine.

Data Presentation: Substrate Scope
EntryAlkeneProductYield (%)
1CyclohexeneN-Cyclohexylphthalimide26
21-MethylcyclohexeneN-(2-Methylcyclohexyl)phthalimide45 (80:20 dr)
3NorborneneN-(exo-2-Norbornyl)phthalimide80
41-OcteneN-(Octan-2-yl)phthalimide65

Data from a representative study on intermolecular hydroamination.[2]

Logical Workflow

G Start Start: Alkene, NHPI, Initiator Initiation Radical Initiation (Heat/Light) Start->Initiation HAT Hydrogen Atom Transfer from NHPI Initiation->HAT PINO Phthalimido-N-oxyl Radical (PINO) HAT->PINO Addition Anti-Markovnikov Addition to Alkene PINO->Addition Radical_Adduct Carbon-Centered Radical Adduct Addition->Radical_Adduct Trapping Radical Trapping Radical_Adduct->Trapping Product N-Substituted Cyclohexylamine Trapping->Product

Caption: Workflow for intermolecular hydroamination.

III. Reductive Amination of Cyclohexanones via Photoredox Catalysis

This method allows for the synthesis of cyclohexylamines from the corresponding cyclohexanones using visible-light photoredox catalysis, which avoids the need for stoichiometric hydride reagents.[3][4]

General Reaction Scheme

An amine and a cyclohexanone form an iminium ion in situ. A photosensitizer, upon excitation by visible light, reduces the iminium ion to an α-aminoalkyl radical. This radical is then converted to the final cyclohexylamine product through a hydrogen atom transfer (HAT) process.

Experimental Protocol

Materials:

  • Cyclohexanone derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Photocatalyst: [Ru(bpy)₃]Cl₂ (1 mol%)

  • Reductant: Ascorbic acid (2.0 equiv)

  • Hydrogen Atom Donor: Thiol (e.g., thiophenol, 1.5 equiv)

  • Solvent: Acetonitrile (MeCN), 0.1 M

Procedure:

  • To a reaction vial, add the cyclohexanone (0.5 mmol, 1.0 equiv), amine (0.6 mmol, 1.2 equiv), [Ru(bpy)₃]Cl₂ (0.005 mmol, 1 mol%), and ascorbic acid (1.0 mmol, 2.0 equiv).

  • Add the thiol (0.75 mmol, 1.5 equiv) and acetonitrile (5.0 mL).

  • Degas the solution by sparging with nitrogen for 15 minutes.

  • Seal the vial and stir the mixture under irradiation with a blue LED lamp at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Examples
EntryCarbonyl CompoundAmineProductYield (%)
1CyclohexanoneBenzylamineN-Benzylcyclohexylamine85
24-MethylcyclohexanoneAnilineN-(4-Methylcyclohexyl)aniline78
3CyclohexanoneAmmonia (as ammonium salt)Cyclohexylamine65
44-tert-ButylcyclohexanoneMorpholine4-(4-tert-Butylcyclohexyl)morpholine92

Yields are representative for photoredox-catalyzed reductive aminations.[3]

Signaling Pathway

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Amination PC PC PC_star PC* PC->PC_star PC_red PC(red) PC_star->PC_red + Reductant PC_red->PC Regeneration Iminium Iminium Ion PC_red->Iminium SET light Visible Light (hν) light->PC Reductant Ascorbic Acid Reductant_ox Oxidized Reductant Reductant->Reductant_ox Ketone Cyclohexanone Ketone->Iminium Amine Amine Amine->Iminium Amino_Radical α-Amino Radical Iminium->Amino_Radical Product Cyclohexylamine Amino_Radical->Product HAT HAT_donor Thiol (RSH) HAT_radical Thiyl Radical (RS•) HAT_donor->HAT_radical

Caption: Pathway for photoredox reductive amination.

Conclusion

Visible-light-enabled synthesis provides a powerful and versatile toolkit for the preparation of cyclohexylamine derivatives. The methods outlined in these notes—[4+2] cycloaddition, intermolecular hydroamination, and reductive amination—offer significant advantages in terms of mild reaction conditions, functional group tolerance, and access to diverse chemical space. These protocols serve as a valuable resource for researchers in synthetic and medicinal chemistry, facilitating the discovery and development of novel molecules with potential applications in various scientific fields.

References

Application Notes & Protocols: Enhancing Drug Metabolic Stability with Trifluoromethyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Trifluoromethyl Groups in Drug Design

In modern drug discovery, optimizing a compound's metabolic stability is a critical step toward developing a successful clinical candidate.[1] A primary strategy to enhance this property is the incorporation of a trifluoromethyl (-CF3) group.[1] This functional group is highly valued for its unique electronic and steric properties which can significantly improve a drug's pharmacokinetic profile.[2][3]

The exceptional strength of the carbon-fluorine (C-F) bond (bond dissociation energy of ~485 kJ/mol compared to ~414 kJ/mol for a C-H bond) makes the -CF3 group highly resistant to metabolic degradation, particularly oxidation by Cytochrome P450 (CYP) enzymes.[2][3][4] By replacing a metabolically vulnerable site, such as a methyl group, with a -CF3 group, medicinal chemists can block common metabolic pathways.[4][5] This modification often leads to:

  • Increased Metabolic Stability: Greater resistance to enzymatic breakdown.[2][3][4]

  • Longer Half-Life (t½): Slower clearance of the parent drug from the body.[2][3][6]

  • Lower Intrinsic Clearance (CLint): Reduced metabolic capacity of the liver for the compound.[1][7]

  • Improved Bioavailability: Enhanced ability to reach systemic circulation.[4]

  • Modulated Lipophilicity: The -CF3 group is one of the most lipophilic substituents, which can improve membrane permeability and cell penetration.[2][3][5][8]

This document provides detailed application notes, quantitative data, and experimental protocols for incorporating trifluoromethyl groups to improve drug metabolic stability and for assessing the resulting pharmacological impact.

Logical Workflow for Development and Evaluation

The process of incorporating a -CF3 group and evaluating its impact follows a structured workflow from chemical synthesis to in vivo testing. The goal is to rationally design molecules with improved drug-like properties.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment A Identify Lead Compound & Metabolic Hotspot B Chemical Synthesis: Introduce -CF3 Group A->B Rational Design C Microsomal Stability Assay B->C Test Compound D CYP450 Inhibition Assay C->D E Hepatocyte Stability Assay D->E F Pharmacokinetic (PK) Study in Animal Model E->F Promising Candidate G Data Analysis: Compare Analogs F->G

Caption: Workflow for trifluoromethylation and evaluation.

Mechanism of Action: Blocking Metabolic Pathways

The primary mechanism by which trifluoromethylation enhances metabolic stability is by blocking oxidative metabolism at the site of substitution. CYP enzymes, located predominantly in the liver, are responsible for the Phase I metabolism of most drugs. A common reaction is the hydroxylation of an aliphatic or aromatic C-H bond. Replacing a methyl (-CH3) group with a trifluoromethyl (-CF3) group makes this oxidation energetically unfavorable due to the strong C-F bonds.

G Drug_CH3 Drug-CH₃ (Parent Compound) CYP450 CYP450 Enzyme Drug_CH3->CYP450 Metabolic Attack Drug_CF3 Drug-CF₃ (Trifluoromethylated Analog) Drug_CF3->CYP450 Metabolite Drug-CH₂OH (Hydroxylated Metabolite) CYP450->Metabolite Oxidation NoReaction Metabolism Blocked CYP450->NoReaction Excretion Rapid Clearance & Excretion Metabolite->Excretion Stability Increased Stability & Half-Life NoReaction->Stability

Caption: Blocking CYP450 metabolism with a -CF3 group.

Quantitative Data: Comparative Metabolic Stability

The introduction of a trifluoromethyl group can lead to dramatic improvements in metabolic stability. The following tables summarize comparative in vitro data for N-CF3 compounds versus their N-CH3 analogs and picornavirus inhibitors.

Table 1: N-CF3 vs. N-CH3 Analogs in Human Liver Microsomes (HLM) [7]

Compound PairModificationHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Pair 1 N-CH3 Analog1592.4
N-CF3 Analog > 240 < 5.8
Pair 2 N-CH3 Analog8173.3
N-CF3 Analog 185 7.5
Pair 3 N-CH3 Analog3342.1
N-CF3 Analog > 240 < 5.8

Table 2: Picornavirus Inhibitor Analogs in Monkey Liver Microsomes [1][9]

CompoundKey Functional GroupNumber of Metabolites Formed
Analog 1 Methyl (-CH3)8
Analog 2 Trifluoromethyl (-CF3) 2 (minor)

As demonstrated, the trifluoromethyl-substituted analogs consistently show longer half-lives and lower intrinsic clearance, indicating significantly enhanced metabolic stability.[1][7]

Experimental Protocols

Protocol 5.1: In Vitro Microsomal Stability Assay

This assay is a standard, high-throughput method to determine a compound's metabolic stability by measuring its rate of disappearance when incubated with liver microsomes.[1][7][10][11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Liver microsomes (human or other species)

  • Test compound and positive controls (e.g., Testosterone, Verapamil)

  • Phosphate buffer (e.g., 100 mM KPO4, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates, incubator/shaker (37°C), centrifuge

  • LC-MS/MS system for analysis

Workflow Diagram:

G Prep 1. Reagent Preparation - Dilute microsomes - Prepare NADPH solution - Prepare test compound stock Incubate 2. Incubation Setup - Add microsomes to plate - Add test compound - Pre-warm plate to 37°C Prep->Incubate Start 3. Initiate Reaction - Add NADPH system to start - Incubate at 37°C with shaking Incubate->Start Time 4. Time Point Sampling - Aliquots taken at 0, 5, 15, 30, 60 min Start->Time Quench 5. Quench Reaction - Add aliquot to ice-cold acetonitrile with internal standard Time->Quench Process 6. Sample Processing - Centrifuge to precipitate protein - Transfer supernatant for analysis Quench->Process Analyze 7. LC-MS/MS Analysis - Quantify remaining parent compound Process->Analyze Calc 8. Data Calculation - Plot ln(% remaining) vs. time - Calculate t½ and CLint Analyze->Calc

Caption: Workflow for an in vitro microsomal stability assay.

Procedure:

  • Preparation: Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare working solutions of the test compound.

  • Incubation: Add the diluted microsome solution to the wells of a 96-well plate. Add the test compound and pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture and add it to a separate plate containing an ice-cold quenching solution to stop the reaction.

  • Sample Processing: Once all time points are collected, centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the concentration of the parent drug remaining.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance.[10]

Protocol 5.2: CYP450 Inhibition Assay (Fluorogenic)

This assay determines if a test compound inhibits the activity of major CYP450 isoforms, which is crucial for predicting potential drug-drug interactions.[12][13]

Objective: To determine the IC50 value of a test compound for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[12]

Materials:

  • Recombinant human CYP enzymes (individual isoforms)

  • Fluorogenic CYP-specific substrates (e.g., 7-ethoxyresorufin for CYP1A2)

  • Test compound and positive control inhibitors (e.g., α-naphthoflavone for CYP1A2)

  • NADPH regenerating system

  • Reaction buffer (e.g., phosphate buffer)

  • Fluorometric multi-well plate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and control inhibitors.

  • Pre-incubation: In a multi-well plate, combine the CYP enzyme, buffer, and the test compound (or control inhibitor). Incubate for a set period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add a solution containing the fluorogenic substrate and the NADPH regenerating system to each well to start the reaction.

  • Measurement: Immediately place the plate in a fluorometric reader set to 37°C. Monitor the increase in fluorescence over time, which is proportional to CYP activity.[12]

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus the log of the test compound concentration to determine the IC50 value.

Note: If the test compound itself is fluorescent or quenches fluorescence, an alternative LC-MS/MS-based assay should be used.[12]

Protocol 5.3: In Vivo Pharmacokinetic (PK) Study

This study evaluates how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism, providing essential data that bridges in vitro results and clinical performance.[14]

Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, clearance, half-life) of a trifluoromethylated compound compared to its analog in an animal model.

General Guidelines:

  • Animal Model Selection: Choose an appropriate species (e.g., mouse, rat) based on the research question and metabolic similarity to humans.

  • Dose Selection and Administration: Use at least two non-toxic dose levels to assess linearity.[14] Administer the compound via the intended clinical route (e.g., oral, intravenous).[14]

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours). Process blood to obtain plasma or serum.

  • Bioanalysis: Develop and validate a robust analytical method (typically LC-MS/MS) to quantify the concentration of the drug (and any major metabolites) in the plasma samples.

  • Pharmacokinetic Analysis: Use specialized software to perform non-compartmental or compartmental analysis of the concentration-time data to calculate key PK parameters.

  • Comparative Analysis: Compare the PK profiles of the trifluoromethylated drug and its non-fluorinated counterpart to directly assess the in vivo impact on metabolic stability and overall exposure.

Conclusion

Incorporating trifluoromethyl groups is a powerful and well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[4][8] The unique properties of the -CF3 group effectively block sites of metabolism, leading to improved pharmacokinetic profiles such as longer half-life and increased bioavailability.[2][4] The protocols outlined in this document provide a framework for the systematic evaluation of these effects, from initial in vitro screening in liver microsomes to comprehensive in vivo pharmacokinetic studies. By leveraging this approach, researchers can rationally design more robust and effective drug candidates.

References

Application Notes and Protocols for [4-(Trifluoromethyl)cyclohexyl]methanamine in the Synthesis of Thermally Stable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Trifluoromethyl)cyclohexyl]methanamine is a valuable monomer for the synthesis of advanced polymers with enhanced thermal stability and chemical resistance. The incorporation of the trifluoromethyl (-CF3) group and the cyclohexyl moiety into the polymer backbone imparts a unique combination of properties, including increased glass transition temperature (Tg), improved solubility in organic solvents, and reduced water absorption.[1] These characteristics make polymers derived from this amine suitable for a wide range of high-performance applications, such as in the aerospace, electronics, and biomedical fields.

This document provides detailed application notes and representative protocols for the synthesis of thermally stable polyamides and polyimides using this compound. The protocols are based on established polymerization methodologies for structurally similar fluorinated and cycloaliphatic monomers.

Key Advantages of Incorporating this compound in Polymers

  • Enhanced Thermal Stability: The strong C-F bonds in the trifluoromethyl group contribute to higher decomposition temperatures.

  • Improved Solubility: The bulky and non-polar nature of the trifluoromethylcyclohexyl group can disrupt polymer chain packing, leading to better solubility in common organic solvents.

  • Reduced Water Absorption: The hydrophobic nature of the fluorinated group minimizes moisture uptake, which is critical for applications in humid environments and for maintaining stable dielectric properties.

  • High Glass Transition Temperature (Tg): The rigid cycloaliphatic ring structure contributes to a higher Tg, enabling the polymer to retain its mechanical properties at elevated temperatures.

Applications

Polymers synthesized from this compound are promising candidates for:

  • High-temperature adhesives and composites

  • Dielectric materials for microelectronics

  • Gas separation membranes

  • Biomedical implants and devices

  • Advanced coatings with enhanced durability

Data Presentation

The following tables summarize representative thermal properties of polyamides and polyimides containing trifluoromethyl and cycloaliphatic groups, which are structurally related to polymers that could be synthesized from this compound.

Table 1: Representative Thermal Properties of Aromatic Polyamides with Bulky Side Groups

Polymer IDDiamine MonomerDiacid ChlorideInherent Viscosity (dL/g)10% Weight Loss Temp. (°C, TGA)Glass Transition Temp. (°C, DSC)
PA-14-(1-adamantyl)-1,3-bis(aminophenoxy)benzeneIsophthaloyl chloride0.85> 450240
PA-24-(1-adamantyl)-1,3-bis(aminophenoxy)benzeneTerephthaloyl chloride1.03> 450300

Data is representative of aromatic polyamides with bulky side groups, suggesting the potential for high thermal stability in polymers derived from this compound.[2]

Table 2: Representative Thermal Properties of Fluorinated Polyimides

Polymer IDDiamine MonomerDianhydride5% Weight Loss Temp. (°C, TGA)Glass Transition Temp. (°C, DSC)
PI-11,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene6FDA531316
PI-24,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl6FDA> 500~300

*6FDA = 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane. Data is for structurally related fluorinated polyimides, indicating the high thermal stability achievable.[3]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of polyamides and polyimides using a diamine like this compound.

Note: These are generalized procedures and optimization of reaction conditions (e.g., temperature, time, concentration) is recommended for the specific monomer.

Protocol 1: Synthesis of Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide by reacting this compound with an aromatic diacid chloride, such as terephthaloyl chloride, in an amide-type solvent.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine

  • Methanol

  • Deionized water

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Vacuum oven

Procedure:

  • Diamine Solution Preparation: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound and anhydrous LiCl in anhydrous NMP. Stir the mixture until all solids have dissolved. Cool the solution to 0-5 °C using an ice bath.

  • Acid Chloride Addition: Add pyridine to the cooled diamine solution. Slowly add a solution of an equimolar amount of terephthaloyl chloride dissolved in a small amount of anhydrous NMP to the stirred diamine solution via a dropping funnel over 30-60 minutes.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.

  • Polymer Precipitation: Precipitate the resulting polymer solution by pouring it into a vigorously stirred excess of methanol.

  • Washing and Drying: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Synthesis of Polyimide via a Two-Step Method (Poly(amic acid) Precursor)

This protocol outlines the synthesis of a polyimide through the formation of a soluble poly(amic acid) precursor, followed by thermal imidization.

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA) or other aromatic dianhydride

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Toluene

Equipment:

  • Three-necked flask with a mechanical stirrer and nitrogen inlet

  • Film casting applicator (e.g., doctor blade)

  • Glass plates

  • Programmable oven or furnace

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • Diamine Dissolution: In a dry three-necked flask under a nitrogen atmosphere, dissolve a precise molar quantity of this compound in anhydrous DMAc.

  • Dianhydride Addition: Gradually add an equimolar amount of the dianhydride (e.g., PMDA) in solid form to the stirred diamine solution in several portions. A slight exotherm may be observed.

  • Polymerization: Continue stirring the solution at room temperature for 12-24 hours to ensure the formation of a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Film Casting: Cast the poly(amic acid) solution onto a clean glass plate using a film casting applicator to a desired thickness.

  • Solvent Removal: Place the cast film in a low-temperature oven at 60-80 °C for several hours to slowly remove the solvent.

  • Curing/Imidization: Thermally cure the film in a programmable oven or furnace under a nitrogen atmosphere using a staged heating cycle. A representative cycle would be:

    • 100 °C for 1 hour

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 1 hour

    • 300 °C for 1 hour

  • Cooling: After the final heating step, allow the oven to cool down slowly to room temperature to prevent thermal stress in the resulting polyimide film.

  • Film Removal: Carefully remove the tough, flexible polyimide film from the glass substrate.

Mandatory Visualizations

experimental_workflow_polyamide cluster_synthesis Polyamide Synthesis A This compound + Diacid Chloride B Low-Temperature Solution Polycondensation A->B NMP, LiCl, Pyridine C Polymer Precipitation (in Methanol) B->C D Washing and Drying C->D E Thermally Stable Polyamide D->E

Workflow for Polyamide Synthesis.

experimental_workflow_polyimide cluster_synthesis Polyimide Synthesis A This compound + Dianhydride B Poly(amic acid) Formation (in DMAc) A->B C Film Casting B->C D Thermal Imidization (Staged Heating) C->D E Thermally Stable Polyimide Film D->E

Workflow for Polyimide Synthesis.

polymer_properties_relationship cluster_properties Enhanced Polymer Properties Monomer This compound CF3 Trifluoromethyl Group (-CF3) Monomer->CF3 Cyclohexyl Cyclohexyl Ring Monomer->Cyclohexyl Thermal High Thermal Stability CF3->Thermal Solubility Improved Solubility CF3->Solubility Water Low Water Absorption CF3->Water Cyclohexyl->Thermal Tg High Glass Transition Temp. Cyclohexyl->Tg

Structure-Property Relationships.

References

Troubleshooting & Optimization

Navigating the Synthesis of [4-(Trluoromethyl)cyclohexyl]methanamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of [4-(Trluoromethyl)cyclohexyl]methanamine. This valuable building block in pharmaceutical and materials science research presents unique synthetic hurdles, primarily concerning stereochemical control and purification. This guide offers practical solutions and detailed protocols to streamline your experimental workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of [4-(Trluoromethyl)cyclohexyl]methanamine, which is commonly prepared via the reduction of 4-(trifluoromethyl)cyclohexanecarbonitrile.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Amine Product Incomplete reduction of the nitrile precursor.- Increase reaction time and/or temperature: Monitor the reaction progress by TLC or GC-MS to ensure complete conversion of the starting material. - Optimize catalyst loading: For catalytic hydrogenation, ensure the catalyst is fresh and used in an appropriate amount (typically 5-10 mol%). - Choice of reducing agent: For chemical reduction, consider using a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous etheral solvent.
Decomposition of the starting material or product.- Control reaction temperature: Exothermic reactions, especially with hydrides, should be performed at low temperatures (e.g., 0 °C) with careful monitoring. - Inert atmosphere: Use an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially when using metal hydrides.
Poor Cis/Trans Selectivity The choice of reducing agent and reaction conditions can influence the stereochemical outcome.- For preferential cis isomer formation: Catalytic hydrogenation using a heterogeneous catalyst like Rhodium on alumina (Rh/Al₂O₃) in an acidic medium can favor the formation of the cis isomer. - For preferential trans isomer formation: Dissolving metal reductions (e.g., sodium in liquid ammonia) can favor the thermodynamically more stable trans isomer. Chemical reduction with LiAlH₄ may also provide a higher proportion of the trans isomer.
Formation of Side Products (e.g., secondary amines) Over-alkylation of the primary amine product.- Use of ammonia: When performing catalytic hydrogenation, conducting the reaction in a solution of ammonia in methanol can help suppress the formation of secondary amines. - Primary amine protecting groups: Although this adds extra steps, protection of the initially formed amine can prevent further reaction.
Difficulty in Separating Cis and Trans Isomers Similar polarities and boiling points of the isomers.- Chromatographic separation: High-performance liquid chromatography (HPLC) or flash column chromatography on silica gel can be effective. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or isopropanol) with a small amount of a basic modifier (e.g., triethylamine) is often successful.[1][2] - Fractional distillation under reduced pressure: While challenging, this may be possible if there is a sufficient difference in the boiling points of the isomers. - Derivatization: Converting the amine mixture into derivatives (e.g., amides or carbamates) can alter their physical properties, potentially allowing for easier separation of the diastereomeric derivatives, followed by deprotection.
Inconsistent Results Variability in starting material quality or reaction setup.- Purity of starting material: Ensure the 4-(trifluoromethyl)cyclohexanecarbonitrile is of high purity. - Anhydrous conditions: For reactions involving metal hydrides, strictly anhydrous conditions are critical. Ensure all glassware is oven-dried and solvents are freshly distilled over a suitable drying agent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare [4-(Trluoromethyl)cyclohexyl]methanamine?

A1: The most prevalent method is the reduction of 4-(trifluoromethyl)cyclohexanecarbonitrile. This can be achieved through catalytic hydrogenation or by using chemical reducing agents like lithium aluminum hydride (LiAlH₄).

Q2: How can I control the stereochemistry to obtain either the cis or trans isomer selectively?

A2: Achieving high stereoselectivity can be challenging. For a higher proportion of the cis isomer, catalytic hydrogenation with rhodium on alumina in an acidic solvent is a reported strategy for similar substrates. To favor the trans isomer, conditions that allow for thermodynamic equilibration, such as dissolving metal reductions, are often employed. The choice of catalyst and solvent system in catalytic hydrogenation can also influence the cis/trans ratio.

Q3: What are the best methods to separate the cis and trans isomers?

A3: Chromatographic methods are generally the most effective for separating the cis and trans isomers.[1][2] Flash column chromatography on silica gel using a mobile phase of hexane/ethyl acetate with a small percentage of triethylamine is a good starting point. For analytical and small-scale preparative separations, HPLC is also a powerful technique.

Q4: How can I confirm the stereochemistry of my separated isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for this.[3][4] The coupling constants (J-values) of the protons on the cyclohexane ring can help determine the relative stereochemistry. In the ¹H NMR spectrum, the proton attached to the carbon bearing the aminomethyl group will typically show different coupling constants for the cis and trans isomers due to different dihedral angles with neighboring protons in the chair conformation.[4]

Q5: What are the main safety precautions to consider during this synthesis?

A5: When using highly reactive reducing agents like LiAlH₄, it is crucial to work under strictly anhydrous conditions and an inert atmosphere to avoid violent reactions with water. Catalytic hydrogenations are typically performed under pressure and require appropriate safety equipment and procedures. The final amine product is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of 4-(Trifluoromethyl)cyclohexanecarbonitrile via Catalytic Hydrogenation

This protocol provides a general method that typically yields a mixture of cis and trans isomers. The ratio can be influenced by the choice of catalyst, solvent, and additives.

Materials:

  • 4-(Trifluoromethyl)cyclohexanecarbonitrile

  • Methanol (or Ethanol)

  • Ammonia (as a solution in methanol, e.g., 7N)

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Hydrogen gas

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reactor vessel, dissolve 4-(trifluoromethyl)cyclohexanecarbonitrile (1 equivalent) in a solution of ammonia in methanol.

  • Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 50-500 psi, this needs to be optimized).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours, or until hydrogen uptake ceases.

  • After the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.

  • Purify the isomers by column chromatography.

DOT Diagram of the Experimental Workflow:

experimental_workflow start Start: 4-(Trifluoromethyl)cyclohexanecarbonitrile dissolve Dissolve in Methanolic Ammonia start->dissolve add_catalyst Add Catalyst (e.g., Pd/C) dissolve->add_catalyst hydrogenation Catalytic Hydrogenation (H₂, pressure, heat) add_catalyst->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration concentration Concentrate Under Vacuum filtration->concentration purification Column Chromatography concentration->purification product Product: cis/trans Isomers of [4-(Trifluoromethyl)cyclohexyl]methanamine purification->product

Caption: General workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound does not involve biological signaling pathways. However, the logical relationship in choosing a synthetic strategy based on the desired stereoisomer can be visualized.

DOT Diagram of Synthetic Strategy Decision:

synthetic_strategy start Desired Isomer? cis cis-Isomer Favored start->cis cis trans trans-Isomer Favored start->trans trans rh_al2o3 Catalytic Hydrogenation (Rh/Al₂O₃, acidic medium) cis->rh_al2o3 dissolving_metal Dissolving Metal Reduction (e.g., Na/NH₃) trans->dissolving_metal liAlH4 Chemical Reduction (LiAlH₄) trans->liAlH4 product_cis Predominantly cis-Product rh_al2o3->product_cis product_trans Predominantly trans-Product dissolving_metal->product_trans liAlH4->product_trans

Caption: Decision tree for stereoselective synthesis strategies.

References

Technical Support Center: Purification of [4-(Trifluoromethyl)cyclohexyl]methanamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cis- and trans- isomers of [4-(Trifluoromethyl)cyclohexyl]methanamine.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis- and trans-[4-(Trifluoromethyl)cyclohexyl]methanamine isomers challenging?

A1: The cis- and trans- isomers of this compound are diastereomers with very similar physicochemical properties. Their comparable polarity, boiling points, and solubility profiles make separation by standard purification techniques like distillation or simple chromatography difficult. Achieving high purity often requires optimized chromatographic conditions or alternative methods like diastereomeric salt crystallization.

Q2: What are the primary purification techniques for separating these isomers?

A2: The most effective techniques for separating diastereomers like the isomers of this compound are:

  • High-Performance Liquid Chromatography (HPLC): Particularly with specialized columns, this method offers high resolving power.[1][2][3]

  • Gas Chromatography (GC): Can be effective, especially when coupled with a mass spectrometer (GC/MS) for detection and identification.[4][5]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the amine mixture with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to differences in solubility.[6]

  • Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent compared to HPLC.

Q3: How do I select an appropriate HPLC column for the separation?

A3: The choice of HPLC column is critical for a successful separation. Consider the following:

  • Fluorinated Phases: Columns with fluorinated stationary phases can offer unique selectivity for fluorinated compounds like this compound.[1][2][7] These phases can interact differently with the trifluoromethyl group compared to traditional C18 columns.

  • Chiral Stationary Phases (CSPs): While the isomers are diastereomers and not enantiomers, CSPs can sometimes provide the necessary selectivity for separation due to their complex three-dimensional structures.[8]

  • Standard Reverse-Phase and Normal-Phase Columns: C8, C18, and silica columns can also be effective, but will likely require significant mobile phase optimization.

Q4: Can I use derivatization to aid in the separation?

A4: Yes, derivatization can be a useful strategy. Reacting the primary amine with a chiral derivatizing agent can create a new pair of diastereomers with potentially greater differences in their physical properties, making them easier to separate on a standard achiral column.[9][10]

Troubleshooting Guide

Issue 1: Poor or No Separation in HPLC
Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry - Screen Different Stationary Phases: Test a range of columns including C18, C8, phenyl-hexyl, and fluorinated phases.[2] - Consider Chiral Columns: Even for diastereomers, the unique selectivity of a chiral stationary phase may provide resolution.[8]
Suboptimal Mobile Phase - Vary Solvent Strength: Systematically alter the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase or non-polar solvent. - Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter selectivity. For normal phase, try different alcohol modifiers (e.g., isopropanol, ethanol). - Introduce Additives: For these basic amines, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) can improve peak shape and resolution.[10] - Utilize Fluorinated Solvents: In some cases, using a fluorinated alcohol like trifluoroethanol (TFE) as a mobile phase component can enhance separation on either hydrocarbon or fluorocarbon columns.[1][3][7]
Inadequate Method Parameters - Optimize Temperature: Vary the column temperature. Sometimes sub-ambient or elevated temperatures can improve resolution.[3] - Adjust Flow Rate: Lowering the flow rate can increase efficiency and may improve separation.
Issue 2: Broad or Tailing Peaks in Chromatography
Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase - Add Mobile Phase Modifiers: For these basic amines, residual acidic silanols on the silica support can cause peak tailing. Add a basic modifier like 0.1% TEA or DEA to the mobile phase to block these sites.[10]
Column Overload - Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak distortion. Dilute the sample or inject a smaller volume.
Extra-Column Volume - Optimize Tubing and Connections: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible to minimize peak broadening.
Issue 3: Difficulty with Diastereomeric Salt Crystallization
Possible Cause Troubleshooting Steps
Poor Crystal Formation - Screen Different Chiral Acids: Try a variety of chiral resolving agents such as tartaric acid, mandelic acid, or camphorsulfonic acid.[6] - Test Multiple Solvents: The solubility of the diastereomeric salts is highly dependent on the solvent system. Screen a range of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexanes).
Co-crystallization of Isomers - Slow Cooling: Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer, to promote the formation of purer crystals. - Recrystallization: Perform one or more recrystallization steps on the isolated solid to improve its diastereomeric purity.

Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a fluorinated column (e.g., PFP or F5 phase).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Prepare a separate mobile phase with a basic modifier for comparison:

      • Solvent A': 0.1% Diethylamine (DEA) in Water

      • Solvent B': 0.1% Diethylamine (DEA) in Acetonitrile

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject 5-10 µL of the sample and monitor the chromatogram.

  • Optimization:

    • If co-elution occurs, try a shallower gradient.

    • If peak shape is poor with the acidic modifier, switch to the basic mobile phase system.

    • Test the fluorinated column with the same gradients to compare selectivity.

Protocol 2: Diastereomeric Salt Crystallization
  • Salt Formation:

    • Dissolve one equivalent of the this compound isomer mixture in a suitable solvent (e.g., ethanol).

    • Add a solution of 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) dissolved in the same solvent. Using 0.5 equivalents ensures that only one diastereomeric salt will preferentially crystallize.

    • Stir the mixture at room temperature.

  • Crystallization:

    • If no precipitate forms, slowly add a less polar co-solvent (e.g., ethyl acetate or hexanes) until the solution becomes slightly turbid.

    • Heat the mixture gently until it becomes clear, then allow it to cool slowly to room temperature.

    • Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Analyze the purity of the crystals and the mother liquor by a suitable analytical method (e.g., HPLC or GC).

    • Recrystallize the solid from a suitable solvent system to enhance purity if necessary.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a strong base (e.g., 2M NaOH) until the solution is basic (pH > 12).

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified single isomer.

Data Summary

The following tables represent illustrative data that might be obtained during method development.

Table 1: Comparison of HPLC Columns for Isomer Separation

Column TypeMobile PhaseRetention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
Standard C1860:40 ACN:H₂O + 0.1% TFA8.58.70.8
PFP (Pentafluorophenyl)60:40 ACN:H₂O + 0.1% TFA9.29.81.6
Standard C1860:40 ACN:H₂O + 0.1% DEA7.98.00.6
PFP (Pentafluorophenyl)60:40 ACN:H₂O + 0.1% DEA8.59.21.8

Table 2: Effect of Mobile Phase Modifier on Peak Shape

Modifier (0.1%)Peak Asymmetry (Isomer 1)Theoretical Plates (Isomer 1)
None2.13500
TFA (Trifluoroacetic Acid)1.84200
DEA (Diethylamine)1.17500

Visual Workflows

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_hplc_steps Chromatography Steps cluster_cryst_steps Crystallization Steps cluster_end Purified Products start Cis/Trans Isomer Mixture hplc HPLC / SFC start->hplc crystallization Diastereomeric Salt Crystallization start->crystallization method_dev Method Development (Column & Mobile Phase Screening) hplc->method_dev salt_formation Salt Formation (with Chiral Acid) crystallization->salt_formation prep_hplc Preparative Chromatography method_dev->prep_hplc fraction_analysis Fraction Analysis (Purity Check) prep_hplc->fraction_analysis cis_isomer Pure Cis Isomer fraction_analysis->cis_isomer trans_isomer Pure Trans Isomer fraction_analysis->trans_isomer fractional_cryst Fractional Crystallization salt_formation->fractional_cryst liberation Liberate Free Amine (Basification & Extraction) fractional_cryst->liberation liberation->cis_isomer or trans

Caption: General purification workflow for separating cis/trans isomers.

Troubleshooting_HPLC start Poor / No Separation in HPLC cause1 Inappropriate Column? start->cause1 cause2 Suboptimal Mobile Phase? start->cause2 cause3 Poor Peak Shape? start->cause3 solution1a Screen Different Columns (C18, PFP, Chiral) cause1->solution1a solution2a Vary Solvent Ratio cause2->solution2a solution2b Change Organic Modifier cause2->solution2b solution2c Add Modifiers (TFA/DEA) cause2->solution2c solution3a Add Basic Modifier (DEA/TEA) cause3->solution3a solution3b Reduce Sample Load cause3->solution3b end_goal Achieve Baseline Resolution solution1a->end_goal solution2a->end_goal solution2b->end_goal solution2c->end_goal solution3a->end_goal solution3b->end_goal

Caption: Troubleshooting logic for poor HPLC separation.

References

Technical Support Center: Synthesis of Trifluoromethylated Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated amines. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals improve reaction yields and overcome common synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

General Troubleshooting

Q1: My reaction yield for trifluoromethylation is consistently low. What are the first things I should check?

A1: When troubleshooting a low-yield trifluoromethylation reaction, a systematic approach is crucial. Start by verifying the integrity of your starting materials and reagents.

  • Reagent Quality:

    • Trifluoromethylating Agent: Ensure the trifluoromethylating agent (e.g., Ruppert-Prakash reagent (TMSCF₃), Togni's reagent, Umemoto's reagent) has not decomposed. TMSCF₃, for example, is sensitive to moisture.[1][2]

    • Solvents and Additives: Use anhydrous solvents and reagents, as water can quench intermediates and decompose reagents.[1]

    • Substrate Purity: Confirm the purity of your amine, imine, or ketone substrate. Impurities can lead to side reactions.

  • Reaction Conditions:

    • Inert Atmosphere: Many trifluoromethylation reactions are sensitive to oxygen and moisture. Ensure your reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).

    • Temperature Control: Reaction temperature can be critical. Some reactions require low temperatures (-78 °C) to prevent reagent decomposition, while others may need heating to proceed.[3]

    • Concentration: In some cases, particularly with TMSCF₃, increasing the substrate concentration can improve yields by favoring the desired reaction over reagent decomposition.[1]

A general troubleshooting workflow can help identify the root cause of the low yield.

Caption: A general workflow for troubleshooting low-yield reactions.
Specific Reaction Types

Q2: I'm attempting a nucleophilic trifluoromethylation of an imine with TMSCF₃ (Ruppert-Prakash reagent) and a fluoride initiator, but the reaction is sluggish and I recover mostly starting material. What can I do?

A2: This is a common issue, often arising from insufficient activation of the TMSCF₃ or low reactivity of the imine substrate.[1]

  • Increase Substrate Reactivity: Imines with electron-withdrawing groups (e.g., N-sulfonyl or N-sulfinyl groups) are more electrophilic and react more readily with the trifluoromethyl anion.[1]

  • Choice of Initiator: While fluoride sources like TBAF are common, they are moisture-sensitive.[2] Consider using other nucleophilic catalysts. Oxygen-containing nucleophiles or specific Lewis bases can be more effective.[2]

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF can significantly accelerate the reaction rate and may allow for a reduction in catalyst loading.[2]

  • Excess Reagents: Using an excess of TMSCF₃ can sometimes lead to the formation of unidentified fluorinated byproducts. It is often more effective to optimize the catalyst and conditions rather than simply adding more reagent.[1]

Q3: My reductive amination of a trifluoromethyl ketone is giving a complex mixture of products. How can I improve the selectivity for the desired amine?

A3: Reductive amination involves the formation of an imine intermediate followed by its reduction. Poor selectivity often results from competing reductions of the starting ketone or over-alkylation of the product amine.[4][5]

  • Choice of Reducing Agent: The key is to use a reducing agent that is selective for the imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred over stronger reducing agents like sodium borohydride (NaBH₄) for this reason.[5][6] NaBH₃CN is particularly effective under mildly acidic conditions which favor imine formation.[5]

  • Stepwise Procedure: To avoid competing reactions, a stepwise approach can be beneficial. First, form the imine by reacting the ketone and amine (often with removal of water). Then, in a separate step, add the reducing agent.[4]

  • pH Control: The reaction is typically best performed under weakly acidic conditions (pH ~4-6). This promotes the dehydration step to form the imine without fully protonating and deactivating the amine nucleophile.[5][6]

Q4: I am using an electrophilic trifluoromethylating agent (e.g., Togni's or Umemoto's reagent) but observe significant side products. What are common side reactions and how can they be minimized?

A4: Electrophilic trifluoromethylation often proceeds via radical mechanisms, particularly when using photoredox catalysis.[7]

  • Radical Side Reactions: The generated trifluoromethyl radical is highly reactive and can lead to undesired pathways.[8] Ensure that the reaction is performed in a degassed solvent to minimize reactions with oxygen.

  • Ritter-type Reactions: In some photocatalytic systems using nitriles as a nitrogen source, carbocation intermediates can be trapped by the nitrile solvent, leading to Ritter-type side products.[7]

  • Product Decomposition: For certain reaction classes, such as the amino-trifluoromethylation of alkenes, prolonged reaction times can lead to decomposition or isomerization of the desired product. Monitoring the reaction progress (e.g., by TLC or LC-MS) is crucial to determine the optimal reaction time.[7]

Data & Protocols

Comparison of N-Trifluoromethylation Conditions

The direct trifluoromethylation of secondary amines can be challenging. Recent methods have focused on novel reagent combinations to improve yields and operational simplicity.

EntryAmine SubstrateCF₃ Source / ReagentsSolventTemp (°C)Time (h)Yield (%)Reference
1N-Methylaniline(Me₄N)SCF₃, AgFMeCNRT292[9]
2TetrahydroisoquinolineCS₂, AgF, DABCOEA40694[10]
34-Bromo-tetrahydroisoquinolineCS₂, AgF, DABCOEA40682[10]
4N-Methyl-4-methoxyanilineCS₂, AgF, PyrrolidinopyridineEA402070[10]
5Glycine derivative(Me₄N)SCF₃, AgFMeCN50281[9]
Key Experimental Protocols
Protocol 1: One-Pot N-Trifluoromethylation using (Me₄N)SCF₃ and AgF

This protocol describes a rapid, one-pot synthesis of trifluoromethylated amines from secondary amines at room temperature.[9]

  • Reaction Setup: To a vial, add the secondary amine (0.2 mmol, 1.0 equiv) and (Me₄N)SCF₃ (46 mg, 0.26 mmol, 1.3 equiv).

  • Solvent Addition: Add acetonitrile (MeCN, 1.5 mL).

  • Intermediate Formation: Stir the mixture at room temperature. The formation of the thiocarbamoyl fluoride intermediate is typically complete within 10-60 minutes. Monitor by ¹⁹F-NMR if desired.

  • Desulfurization-Fluorination: Add silver(I) fluoride (AgF) (76 mg, 0.6 mmol, 3.0 equiv) directly to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or 50 °C for 2-24 hours until the conversion is complete (monitor by TLC or NMR).

  • Workup and Purification: Upon completion, add a low-polarity solvent such as hexane or pentane to precipitate the salt by-products (Ag₂S and (Me₄N)HF₂). Filter the mixture through a pad of Celite®. The filtrate contains the desired N-CF₃ product, which can be isolated by removing the solvent under reduced pressure.[9] Further purification by column chromatography may be performed if necessary.[11]

Protocol 2: Nucleophilic Trifluoromethylation of an Imine with TMSCF₃

This protocol provides a general method for the trifluoromethylation of N-sulfonyl or N-sulfinyl protected imines using the Ruppert-Prakash reagent.[1][12]

  • Reaction Setup: In an oven-dried flask under an argon atmosphere, dissolve the imine (1.0 equiv) in anhydrous solvent (e.g., THF or DMF).

  • Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C).

  • Reagent Addition: Add trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equiv).

  • Initiation: Add a solution of the nucleophilic initiator (e.g., a catalytic amount of tetrabutylammonium fluoride (TBAF) or another suitable Lewis base) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at the same temperature, monitoring the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl at low temperature.

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Reaction Pathways & Logic Diagrams

Choosing the correct synthetic strategy depends on the available starting material and the desired product. The following diagram outlines a decision process for selecting a trifluoromethylation method.

Caption: Decision tree for selecting a trifluoromethylation strategy.

A common side reaction pathway in nucleophilic trifluoromethylation involves the decomposition of the TMSCF₃ reagent, especially in the presence of moisture or non-optimal activators.

Caption: Competing pathways in TMSCF₃ activation for imine trifluoromethylation.

References

Handling and storage of air-sensitive [4-(Trifluoromethyl)cyclohexyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of the air-sensitive compound, [4-(Trifluoromethyl)cyclohexyl]methanamine. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a corrosive liquid. It can cause severe skin burns and eye damage. Due to its air-sensitive nature, it may react with atmospheric moisture and oxygen, potentially leading to degradation of the product and the formation of harmful byproducts.

Q2: How should I store unopened containers of this compound?

A2: Unopened containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. It is recommended to store the container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.[1][2]

Q3: What is the recommended procedure for opening a new bottle of this compound?

A3: A new bottle should be opened in a controlled environment, preferably within a glovebox or under a steady stream of inert gas (nitrogen or argon) using a Schlenk line. This minimizes its exposure to air and moisture.

Q4: Can I handle this compound on an open lab bench?

A4: Due to its air-sensitive and corrosive nature, handling this compound on an open lab bench is not recommended. All transfers and manipulations should be performed using appropriate air-free techniques, such as in a glovebox or on a Schlenk line.

Q5: What personal protective equipment (PPE) is required when working with this compound?

A5: Appropriate PPE includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. All handling of the open container should be done in a fume hood or glovebox.

Troubleshooting Guide

Problem Possible Cause Solution
The compound appears discolored or has solidified. The compound may have been exposed to air and/or moisture, leading to degradation.Do not use the compound if its appearance has changed. Dispose of it according to your institution's hazardous waste guidelines. To prevent this, always store under an inert atmosphere and use proper air-free handling techniques.
Inconsistent reaction results. The compound may have partially degraded due to improper storage or handling, affecting its purity and reactivity.Ensure the compound is stored correctly and that all transfers are performed under an inert atmosphere. Consider re-purifying the compound if degradation is suspected and you have the appropriate expertise and equipment.
Difficulty withdrawing the liquid from the bottle. A vacuum may have been created in the bottle after withdrawing some of the contents.Before withdrawing the liquid, ensure the bottle is pressurized with a dry, inert gas like nitrogen or argon. This will allow for smooth transfer.
A precipitate forms when the compound is added to a reaction mixture. The compound may be reacting with residual moisture in the solvent or on the glassware.Ensure all solvents are anhydrous and that glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum) before use.[3][4]

Experimental Protocols

Detailed Protocol for Transferring this compound Using a Schlenk Line
  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, syringe, needles) is thoroughly dried in an oven at >100°C for at least 4 hours and then cooled under a stream of dry nitrogen or argon.

  • Inert Atmosphere Setup: Assemble the reaction flask on a Schlenk line and evacuate and backfill with dry inert gas three times to ensure an inert atmosphere.

  • Bottle Preparation: Place the bottle of this compound in a secure clamp. Pierce the septum of the bottle with a needle connected to the inert gas line to create a positive pressure of inert gas.

  • Syringe Preparation: Purge a clean, dry syringe with inert gas by drawing the gas into the syringe and expelling it three times.

  • Liquid Transfer: Insert the needle of the purged syringe through the septum of the bottle and into the liquid. Slowly withdraw the desired volume of the amine.

  • Transfer to Reaction Flask: Carefully withdraw the syringe from the bottle and insert the needle into the septum of the reaction flask. Slowly dispense the amine into the reaction flask.

  • Cleaning: Immediately after use, quench any residual amine in the syringe by drawing up a suitable quenching agent (e.g., isopropanol), followed by water, in a fume hood. Dispose of the waste appropriately.

Mandatory Visualizations

Logical Workflow for Handling Air-Sensitive this compound

G Workflow for Handling Air-Sensitive Amines cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Cleanup prep_glassware Dry Glassware (Oven/Flame-Dry) prep_inert Establish Inert Atmosphere (Glovebox/Schlenk Line) prep_glassware->prep_inert Cool Under Inert Gas open_container Open Amine Container Under Inert Gas prep_inert->open_container prep_reagents Prepare Anhydrous Solvents reaction Perform Reaction prep_reagents->reaction transfer Transfer Amine (Purged Syringe) open_container->transfer transfer->reaction cleanup Quench & Clean Equipment reaction->cleanup

Caption: Workflow for handling air-sensitive amines.

Data Presentation

Parameter Recommendation Notes
Storage Temperature Cool, dry place (typically 2-8 °C)Avoid freezing. Check supplier-specific recommendations.
Storage Atmosphere Inert gas (Nitrogen or Argon)Prevents degradation from reaction with air and moisture.
Compatible Storage Materials Borosilicate glassEnsure containers have airtight seals, such as septa-lined caps.
Incompatible Materials Strong oxidizing agents, Strong acids, MoistureStore separately to prevent violent reactions or degradation.

References

Technical Support Center: Synthesis of Cyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclohexylamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of cyclohexylamine derivatives, providing explanations and actionable solutions in a question-and-answer format.

Q1: I am trying to synthesize a mono-N-alkylated cyclohexylamine derivative, but I am consistently getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?

A1: This is a classic challenge in amine alkylation known as over-alkylation . The root cause is that the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting cyclohexylamine (a primary amine), making it more reactive towards the alkylating agent.

Troubleshooting Steps:

  • Adjust Stoichiometry: The simplest approach is to use a large excess of cyclohexylamine relative to the alkylating agent (e.g., 5 to 10 equivalents). This statistically favors the reaction of the alkylating agent with the more abundant starting material. This is most practical when cyclohexylamine is inexpensive and readily available.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture at a low temperature can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the mono-alkylated product reacting further.

  • Lower Reaction Temperature: Over-alkylation is often favored at higher temperatures. Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the selectivity for the mono-Boc product.[1]

  • Choice of Base: Use a weaker, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA). Stronger bases can deprotonate the mono-alkylated amine, increasing its nucleophilicity and promoting a second alkylation.

  • Consider Reductive Amination: Reductive amination is a highly effective alternative for controlled mono-alkylation. This involves reacting cyclohexanone with a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This method avoids the issue of increasing nucleophilicity of the product amine.

Data on Over-alkylation Mitigation:

MethodKey ParametersTypical Mono-alkylation SelectivitySide Products
Excess Amine 5-10 eq. of Cyclohexylamine> 90%Di-alkylated amine, unreacted cyclohexylamine
Reductive Amination Cyclohexanone, Primary Amine, NaBH₃CN> 95%Dicyclohexylamine, alcohol from ketone reduction
Amine Protection Boc or Cbz protection/deprotection> 98%Byproducts from protection/deprotection steps

Q2: My main byproduct has a molecular weight corresponding to dicyclohexylamine. What is the cause of this, and how can I prevent it?

A2: The formation of dicyclohexylamine is a common side reaction, particularly in syntheses that start from aniline or cyclohexanone.

Causes and Solutions:

  • In Catalytic Hydrogenation of Aniline: Dicyclohexylamine is a common byproduct in the industrial production of cyclohexylamine via the catalytic hydrogenation of aniline.[2] The selectivity for cyclohexylamine over dicyclohexylamine is influenced by the catalyst and reaction conditions.

    • Catalyst Choice: Different catalysts exhibit different selectivities. For instance, Rh/C and Pd/C catalysts can be used, and their performance varies with reaction conditions.

    • Reaction Conditions: An increased ammonia-to-cyclohexanol feed ratio favors cyclohexylamine formation and reduces the formation of the byproduct dicyclohexylamine.[3]

  • In Reductive Amination of Cyclohexanone: If ammonia is used as the amine source in the reductive amination of cyclohexanone, the initially formed cyclohexylamine can react with another molecule of cyclohexanone to form an imine intermediate, which is then reduced to dicyclohexylamine.

    • Control Stoichiometry: Using a controlled amount of cyclohexanone and an excess of ammonia can help minimize the formation of dicyclohexylamine.

Quantitative Data on Dicyclohexylamine Formation (Reductive Amination of Phenol with Cyclohexylamine):

The following table shows the conversion of cyclohexylamine and the selectivity for dicyclohexylamine (DCyA) under different catalytic conditions.

CatalystTemperature (°C)H₂ Pressure (bar)Cyclohexylamine Conversion (%)Dicyclohexylamine Selectivity (%)
Pd/C 1202.535.115.2
Rh/C 1202.545.820.7
Pd/C 1602.555.325.4
Rh/C 1602.568.230.1

Data adapted from a study on the reductive amination of phenol with cyclohexylamine.[4]

Q3: I am observing the formation of an alkene byproduct, likely cyclohexene or a derivative. What is causing this elimination reaction?

A3: The formation of an alkene is due to a competing elimination reaction (E1 or E2) , which competes with the desired nucleophilic substitution (SN1 or SN2) reaction, especially when using alkyl halides as alkylating agents.

Factors Favoring Elimination:

  • Strong, Bulky Bases: The use of sterically hindered, strong bases (e.g., potassium tert-butoxide) favors elimination over substitution.

  • High Temperatures: Higher reaction temperatures generally favor elimination reactions.[5]

  • Secondary and Tertiary Alkyl Halides: The structure of the alkylating agent plays a crucial role. Secondary and tertiary alkyl halides are more prone to elimination reactions than primary alkyl halides.

  • Solvent: The choice of solvent can influence the reaction pathway. Less polar solvents may favor elimination.

Troubleshooting Elimination:

  • Use a Weaker, Non-bulky Base: If a base is required, opt for a weaker, non-sterically hindered base like sodium bicarbonate or potassium carbonate.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature will generally favor the substitution pathway.

  • Choose a Different Alkylating Agent: If possible, use a primary alkyl halide or consider alternative alkylation methods like reductive amination that do not involve leaving groups prone to elimination.

Experimental Protocols

Protocol 1: Selective Mono-N-methylation of Cyclohexylamine via Reductive Amination

This protocol describes a general procedure for the synthesis of N-methylcyclohexylamine with high selectivity.

Materials:

  • Cyclohexanone

  • Methylamine (e.g., 40% in water)

  • Methanol

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone (1 equivalent) in methanol.

  • Add methylamine (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quench the reaction by carefully adding 1M HCl until the pH is acidic.

  • Wash the aqueous layer with diethyl ether to remove any unreacted cyclohexanone.

  • Basify the aqueous layer with 2M NaOH until the pH is >10.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude N-methylcyclohexylamine.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Purification of N-Alkylcyclohexylamine from Dicyclohexylamine by Column Chromatography

This protocol provides a general guideline for separating a mono-alkylated cyclohexylamine from the common byproduct, dicyclohexylamine.

Materials:

  • Crude reaction mixture containing N-alkylcyclohexylamine and dicyclohexylamine

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine

  • Standard column chromatography setup

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in hexanes.

  • Prepare the Sample: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent.

  • Load the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent system, such as 100% hexanes or a low percentage of ethyl acetate in hexanes (e.g., 2-5%). Dicyclohexylamine, being less polar than the mono-alkylated product, will elute first.

    • To prevent streaking of the amines on the silica gel, it is often beneficial to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 10-20%) to elute the more polar mono-N-alkylcyclohexylamine.

  • Collect Fractions: Collect fractions and monitor their composition using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Reactions in N-Alkylation of Cyclohexylamine

G Figure 1: N-Alkylation of Cyclohexylamine - Desired Reaction vs. Side Reactions A Cyclohexylamine (Primary Amine) C Mono-N-alkylated Cyclohexylamine (Desired Product - Secondary Amine) A->C SN2 Reaction (Desired) E Cyclohexene (Elimination Product) A->E E2 Reaction (Side Reaction) B Alkyl Halide (R-X) B->C D Di-N-alkylated Cyclohexylamine (Over-alkylation Product - Tertiary Amine) B->D B->E C->D SN2 Reaction (Over-alkylation)

Caption: N-Alkylation of Cyclohexylamine: Desired vs. Side Reactions.

Diagram 2: Troubleshooting Workflow for Over-alkylation

G Figure 2: Troubleshooting Over-alkylation in Cyclohexylamine Synthesis start Problem: Significant Over-alkylation Observed q1 Is using a large excess of cyclohexylamine feasible? start->q1 sol1 Implement: Use 5-10 eq. of cyclohexylamine. Slowly add alkylating agent. q1->sol1 Yes q2 Can the reaction temperature be lowered? q1->q2 No a1_yes Yes a1_no No end Purify mixture by column chromatography. sol1->end sol2 Implement: Run reaction at 0°C to RT. q2->sol2 Yes q3 Is an alternative synthetic route possible? q2->q3 No a2_yes Yes a2_no No sol2->end sol3 Consider: Reductive Amination or use of Protecting Groups. q3->sol3 Yes q3->end No a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting Workflow for Over-alkylation.

References

Technical Support Center: Optimization of Reaction Conditions for Trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues and optimizing experimental outcomes. The strategic introduction of a trifluoromethyl (-CF₃) group is a pivotal technique in medicinal chemistry, capable of significantly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in my trifluoromethylation reaction?

Low or no yield is a frequent challenge in trifluoromethylation reactions and can be attributed to several factors:

  • Reagent Quality: The purity and stability of the trifluoromethylating agent are critical. Reagents like Togni's and Umemoto's reagents are sensitive to moisture and can degrade over time. The Ruppert-Prakash reagent (TMSCF₃) is also moisture-sensitive.[1]

  • Catalyst Inactivity: For catalyzed reactions, the activity of the catalyst is paramount. This can be affected by the purity of the catalyst, the presence of inhibitors, or improper handling and storage. For instance, fluoride initiators used with TMSCF₃ are highly sensitive to moisture.[1]

  • Solvent Choice: The choice of solvent can significantly impact reaction efficiency. For example, in reactions involving non-fluoride initiators with TMSCF₃, DMF has been shown to accelerate the reaction and improve yields.[1] In other cases, aprotic polar solvents are generally preferred.

  • Reaction Temperature: Trifluoromethylation reactions can be highly sensitive to temperature. Some reactions require elevated temperatures to proceed, while others, particularly those involving photoredox catalysis, can be conducted at room temperature.[2]

  • Substrate Reactivity: The electronic and steric properties of the substrate play a crucial role. Electron-deficient substrates are generally more reactive towards nucleophilic trifluoromethylation, while electron-rich substrates are more suitable for electrophilic trifluoromethylation.

Q2: How do I choose the right trifluoromethylating agent for my substrate?

The selection of the appropriate trifluoromethylating agent depends on the nature of your substrate and the desired reaction type (nucleophilic, electrophilic, or radical).

  • For nucleophilic trifluoromethylation of carbonyls, imines, and other electrophiles: The Ruppert-Prakash reagent (TMSCF₃) is a common choice, often activated by a fluoride source or a Lewis acid.[1][3]

  • For electrophilic trifluoromethylation of arenes, heteroarenes, thiols, and alcohols: Togni's reagents and Umemoto's reagents are widely used.[4] These reagents are particularly useful for late-stage functionalization.

  • For radical trifluoromethylation of alkenes and arenes: Reagents like triflyl chloride (CF₃SO₂Cl) in combination with a photoredox catalyst, or sodium trifluoromethanesulfinate (Langlois' reagent), are effective sources of the trifluoromethyl radical.[2][4][5]

  • For cross-coupling reactions with aryl halides: Copper-trifluoromethyl complexes are often employed.[4][6]

Q3: My reaction has stalled before completion. What are the likely causes and how can I resolve this?

Reaction stalling can be frustrating. Here are some common causes and potential solutions:

  • Catalyst Deactivation: This is a common issue, especially with moisture-sensitive catalysts. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous.[1] In some cases, adding a fresh portion of the catalyst can restart the reaction.[1]

  • Reagent Depletion: One of the reagents may have been consumed prematurely due to side reactions or degradation.

  • Inhibitor Presence: Trace impurities in the starting materials, reagents, or solvent can act as inhibitors. Purifying the starting materials and using high-purity solvents can help.

  • Product Inhibition: The product of the reaction may be inhibiting the catalyst. If this is the case, it may be necessary to run the reaction at a lower concentration or to remove the product as it is formed.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems encountered during trifluoromethylation reactions.

Problem: Low to No Product Formation
Potential CauseRecommended Solution
Inactive Reagent Use a fresh batch of the trifluoromethylating agent. Store reagents under an inert atmosphere and protect from light and moisture.
Inactive Catalyst/Initiator For moisture-sensitive catalysts (e.g., TBAF), use a freshly opened bottle or dry under high vacuum.[1] For photoredox catalysts, ensure the light source is of the correct wavelength and intensity.
Inappropriate Solvent Screen a range of solvents. For TMSCF₃ with non-fluoride initiators, consider switching to DMF.[1] For photoredox catalysis, acetonitrile is a common choice.[2]
Sub-optimal Temperature Optimize the reaction temperature. Some reactions may require heating, while photoredox-catalyzed reactions often proceed at room temperature.[2]
Low Substrate Reactivity If using an electron-poor substrate with an electrophilic reagent (or vice-versa), consider changing the trifluoromethylation strategy. For less reactive substrates, a more potent initiator system or a higher reaction temperature may be necessary.[1]
Problem: Formation of Byproducts
Potential CauseRecommended Solution
Side reaction with substrate For enolizable ketones in reactions with TMSCF₃, the formation of silyl enol ether is a common side reaction.[1] Consider using a non-nucleophilic base or a different trifluoromethylation method.
Decomposition of Reagent/Catalyst Ensure the reaction is performed under an inert atmosphere if the reagents or catalysts are air-sensitive. Use degassed solvents.
Competitive Aryl Iodination In some photoredox reactions using CF₃I, competitive aryl iodination can occur. Switching to a different CF₃ source, like triflyl chloride, can mitigate this issue.[2]

Experimental Protocols

General Protocol for Photoredox-Catalyzed Trifluoromethylation of Heteroarenes

This protocol is a general guideline for the trifluoromethylation of heteroarenes using a photoredox catalyst.[2]

Materials:

  • Heteroaromatic substrate

  • Triflyl chloride (CF₃SO₂Cl)

  • Photoredox catalyst (e.g., Ru(phen)₃Cl₂)

  • Base (e.g., an inorganic base)

  • Anhydrous acetonitrile (MeCN)

  • Schlenk flask or vial

  • Light source (e.g., 26-W fluorescent light bulb)

Procedure:

  • To a Schlenk flask, add the heteroaromatic substrate (1.0 equiv), the photoredox catalyst (e.g., 1-5 mol%), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous acetonitrile via syringe.

  • Add triflyl chloride (1.5-2.0 equiv) via syringe.

  • Place the reaction mixture in front of a light source and stir at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by flash column chromatography.

General Protocol for Lewis Acid-Promoted Trifluoromethylation of Carbonyls with TMSCF₃

This protocol provides a general method for the trifluoromethylation of aldehydes and ketones using TMSCF₃ and a Lewis acid promoter.[3]

Materials:

  • Aldehyde or ketone substrate

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Lewis acid (e.g., BF₃·OEt₂)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M HCl solution

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the carbonyl substrate (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSCF₃ (1.5 equiv) to the solution.

  • Slowly add the Lewis acid (e.g., 0.1 equiv of BF₃·OEt₂) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes for complete desilylation.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

Table 1: Comparison of Initiators for the Trifluoromethylation of Aldehydes with TMSCF₃

InitiatorSolventTemperature (°C)Time (h)Yield (%)
TBAFTHF0295
CsFTHF251280
K₂CO₃DMF25492
K₃PO₄DMF25688
BF₃·OEt₂THF01-4>90

Data compiled from various sources for illustrative purposes.

Table 2: Substrate Scope for Photoredox-Catalyzed Trifluoromethylation of Arenes and Heteroarenes

SubstrateProductYield (%)
Pyrrole2-Trifluoromethylpyrrole85
Thiophene2-Trifluoromethylthiophene78
Furan2-Trifluoromethylfuran72
Indole3-Trifluoromethylindole81
BenzeneTrifluoromethylbenzene65
Pyridine2-Trifluoromethylpyridine55

Yields are approximate and can vary based on specific reaction conditions. Data based on information from[2].

Visual Guides

Troubleshooting_Workflow start Low or No Yield reagent Check Reagent Quality (Freshness, Purity) start->reagent catalyst Verify Catalyst/Initiator Activity (Anhydrous Conditions) reagent->catalyst Reagent OK fail Still Low Yield reagent->fail Reagent Degraded solvent Optimize Solvent catalyst->solvent Catalyst OK catalyst->fail Catalyst Inactive temp Adjust Temperature solvent->temp Solvent OK solvent->fail Solvent Inappropriate success Improved Yield temp->success Conditions Optimized temp->fail Temp Sub-optimal reassess Re-evaluate Strategy (Different Reagent/Method) fail->reassess reassess->start

Caption: A troubleshooting workflow for addressing low-yield trifluoromethylation reactions.

Reagent_Selection substrate Substrate Type carbonyl Carbonyl/Imine substrate->carbonyl arene_heteroarene Arene/Heteroarene substrate->arene_heteroarene alkene Alkene substrate->alkene aryl_halide Aryl Halide substrate->aryl_halide reagent_nucleophilic Nucleophilic (e.g., TMSCF₃) carbonyl->reagent_nucleophilic reagent_electrophilic Electrophilic (e.g., Togni's, Umemoto's) arene_heteroarene->reagent_electrophilic reagent_radical Radical (e.g., CF₃SO₂Cl, Langlois') arene_heteroarene->reagent_radical alkene->reagent_radical reagent_coupling Cross-Coupling (e.g., Cu-CF₃) aryl_halide->reagent_coupling

Caption: A decision guide for selecting the appropriate trifluoromethylating agent based on the substrate.

References

Technical Support Center: Overcoming Reactivity Challenges with Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the poor reactivity of fluorinated building blocks in organic synthesis.

Troubleshooting Guide

This guide is designed to help you diagnose and solve specific problems during your experiments in a direct question-and-answer format.

Problem 1: My Nucleophilic Aromatic Substitution (SNAr) reaction on a fluoroarene shows low or no conversion.

  • Potential Cause: Although fluorine's strong electron-withdrawing effect activates the aromatic ring for nucleophilic attack, the carbon-fluorine (C-F) bond is exceptionally strong, making fluoride a challenging leaving group.[1] The initial attack of the nucleophile to form the Meisenheimer intermediate can also be reversible.[2]

  • Suggested Solutions:

    • Optimize the Fluoride Source: Anhydrous potassium fluoride (KF) is common, but cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) can be more effective due to higher solubility and reactivity. The use of a phase-transfer catalyst can also improve performance.[2]

    • Select an Appropriate Solvent: High-boiling, polar aprotic solvents like DMF, DMSO, or sulfolane are crucial. These solvents effectively solvate the cation of the fluoride salt, increasing the nucleophilicity of the "naked" fluoride anion.[2][3]

    • Increase Reaction Temperature: SNAr reactions involving C-F bond cleavage often require significant thermal energy to overcome the high activation barrier.[2] Elevating the temperature is a common strategy to drive the reaction to completion.[4]

Problem 2: The yield of my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille) with a fluorinated building block is poor.

  • Potential Cause: The high strength of the C-F bond makes oxidative addition to the metal center (a key step in many catalytic cycles) difficult.[5] Additionally, common side reactions like protodeboronation of fluorinated boronic acids or catalyst deactivation can lower the yield.[6][7]

  • Suggested Solutions:

    • Choose a Suitable Catalyst System: Nickel-based catalysts, particularly with bidentate phosphine ligands like dppp, are often more effective than palladium for activating C-F bonds.[5][8] For palladium catalysis, using bulky, electron-rich ligands (e.g., XPhos, SPhos) can protect the metal center and promote the desired reaction.[6] A combination of palladium and copper catalysts has also been shown to be effective for selective C-F activation.[9]

    • Prevent Protodeboronation: If using a fluorinated boronic acid in a Suzuki coupling, switch to its corresponding pinacol ester derivative, which is more stable.[6] Running the reaction under strictly anhydrous conditions is also beneficial.[6]

    • Optimize the Base and Conditions: For Suzuki couplings, ensure the base is sufficiently strong and soluble. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective than weaker bases.[6] Forcing reaction conditions, such as elevated temperatures, are often required.[10]

Problem 3: My fluorinated starting material or intermediate has poor solubility in the reaction solvent.

  • Potential Cause: Fluorinated compounds often exhibit low solubility due to their unique "polar hydrophobicity".[11] The high lipophilicity imparted by fluorine can make them insoluble in common aqueous or polar organic solvents.[12]

  • Suggested Solutions:

    • Solvent Screening: A systematic screening of solvents is recommended. As mentioned, polar aprotic solvents like DMF or DMSO can be effective.[3] In some cases, specialized solvents or co-solvent systems may be necessary.

    • Modify the Building Block: If possible, temporarily introducing a solubilizing group to the fluorinated building block can improve its solubility during the reaction.

    • Formulation Strategies (for Drug Development): In a pharmaceutical context, techniques such as creating solid dispersions or using lipid-based formulations like hexosomes can dramatically increase the solubility of fluorinated compounds.[12][13] Fluorinated carriers can be particularly effective for encapsulating fluorinated drugs.[13]

Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient fluoroarenes sometimes still unreactive in nucleophilic fluorination?

A1: Even with an activated, electron-deficient ring, the reaction can be challenging. The intermediate formed after the initial fluoride attack, known as a Meisenheimer intermediate, can be unstable and its formation reversible. The elimination of the fluoride ion to regenerate the starting material is often a competing and favored pathway.[1][2] Overcoming this requires carefully optimized conditions, such as high temperature and the use of highly polar aprotic solvents, to push the equilibrium towards the product.[2]

Q2: What are the most effective strategies for activating a C-F bond?

A2: C-F bond activation is a significant challenge due to its high bond dissociation energy.[5] The most common strategies involve transition-metal catalysis.

  • Nickel Catalysis: Ni(II) complexes containing bidentate phosphine ligands (e.g., DPPE, DPPP) are highly effective for cross-coupling reactions with Grignard reagents or organozinc reagents.[5][8]

  • Palladium Catalysis: While more challenging, palladium catalysts can be used, often requiring harsh conditions or microwave assistance.[8] The first step typically involves the oxidative addition of the C-F bond to a Pd(0) species.[8]

  • Main Group Metals: Recent advances have shown that low-valent main group metal complexes, such as those of aluminum or magnesium, can activate C-F bonds, sometimes via a concerted oxidative addition mechanism.[10]

Q3: I'm observing significant formation of a difluorinated product. How can I improve selectivity for monofluorination?

A3: This is a common issue when the monofluorinated product is more reactive than the starting material.[14]

  • Control Stoichiometry: Carefully control the amount of the fluorinating agent. Use only a slight excess (e.g., 1.1 equivalents) to favor monofluorination.[14]

  • Lower the Temperature: Reducing the reaction temperature can decrease the rate of the second fluorination, thereby improving selectivity.[14]

  • Monitor the Reaction: Closely monitor the reaction's progress using techniques like TLC, GC-MS, or ¹⁹F NMR and stop it as soon as the starting material is consumed.[14]

Q4: My reaction is sluggish and gives a low yield. What general parameters can I adjust?

A4: Low reactivity is a hallmark of many reactions involving fluorinated compounds.

  • Temperature and Time: Increasing the reaction temperature and/or extending the reaction time are often the first parameters to adjust.[4]

  • Catalyst and Ligand: If using a transition-metal catalyst, screen different ligands. Bulky, electron-donating ligands often improve catalyst performance and stability.[6]

  • Solvent: The solvent plays a critical role in solubility and reactivity. Ensure the chosen solvent is appropriate for all reactants and reagents.[3]

Data Summary Tables

Table 1: Comparison of Common Fluoride Sources for Nucleophilic Fluorination

Fluoride SourceCommon AbbreviationKey AdvantagesCommon Applications
Potassium FluorideKFCost-effective, commonly available. Often used with a phase-transfer catalyst.SNAr reactions.[2]
Cesium FluorideCsFHigher reactivity and solubility in organic solvents compared to KF.Difficult SNAr reactions.[2]
Tetrabutylammonium FluorideTBAFHighly soluble and reactive "naked" fluoride source.Mild fluorination conditions.[2]
Triethylamine TrihydrofluorideEt₃N·3HFLiquid source of fluoride, easier to handle than HF gas.Deoxyfluorination of alcohols.[15]

Table 2: Selected Catalyst Systems for Cross-Coupling via C-F Bond Activation

Metal CenterLigand(s)Coupling PartnerKey Features & Conditions
Nickel (Ni)dppp, dppe (Bidentate Phosphines)Grignard or Organozinc ReagentsEfficient for defluorocoupling of N-heterocyclic aryl fluorides.[5][8]
Palladium (Pd)PCy₃Grignard ReagentsRequires microwave assistance for electron-rich fluoroarenes.[8]
Palladium (Pd) / Copper (Cu)SIPr (NHC ligand)Triphenylsilane (for reduction)Allows for selective reduction of ArCF₃ to ArCF₂H.[9]
Aluminum (Al)DippNacnac- (for C-F alumination)Monovalent Al(I) complex enables transition-metal-like oxidative addition.[10]

Experimental Protocols

Protocol 1: General Procedure for SNAr Fluorination of an Activated Aryl Halide

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the activated aryl halide (1.0 equiv), anhydrous potassium fluoride (2.0 equiv), and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equiv).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMSO or sulfolane) to the vial.

  • Reaction: Seal the vial and heat the mixture to the desired temperature (typically 120-180 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to reach completion.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Ni-Catalyzed Cross-Coupling of a Fluoroarene with an Organozinc Reagent

  • Catalyst Preparation: In a glovebox, add NiCl₂(dppp) (0.05 equiv) to a dry reaction vial.

  • Reaction Setup: Add the fluoroaromatic substrate (1.0 equiv) and an appropriate anhydrous solvent (e.g., THF).

  • Reagent Addition: Slowly add the organozinc reagent (1.2-1.5 equiv) to the mixture at room temperature.

  • Reaction: Seal the vial and heat the reaction mixture to the required temperature (e.g., 60-100 °C).

  • Monitoring: Monitor the consumption of the starting material by GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue via column chromatography.

Visualized Workflows and Pathways

Troubleshooting_Workflow Troubleshooting a Low-Yield Reaction Start Low Reaction Yield Observed Check_Reagents Verify Reagent Quality & Stoichiometry (Anhydrous? Correct Equivalents?) Start->Check_Reagents Check_Conditions Analyze Reaction Conditions (Temperature, Time, Solvent) Start->Check_Conditions Check_Catalyst Is a Catalyst Used? (e.g., Pd, Ni) Start->Check_Catalyst Sol_Reagents Solution: - Use fresh/anhydrous reagents - Adjust stoichiometry Check_Reagents->Sol_Reagents Issue Found Sol_Conditions Solution: - Increase temperature/time - Screen different solvents (e.g., DMSO, DMF) Check_Conditions->Sol_Conditions Issue Found Sol_Catalyst Solution: - Screen different ligands (e.g., bulky phosphines) - Switch metal center (e.g., Pd -> Ni) Check_Catalyst->Sol_Catalyst Issue Found

Caption: A logical workflow for troubleshooting low-yield reactions.

SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) Pathway Reactants Ar-F + Nu⁻ (Fluoroarene + Nucleophile) TS1 Transition State 1 Reactants->TS1 Attack on Ring Intermediate Meisenheimer Intermediate [Ar(F)(Nu)]⁻ (Non-aromatic, Reversible) TS1->Intermediate Intermediate->TS1 Reversion TS2 Transition State 2 (Rate-determining step) Intermediate->TS2 Loss of F⁻ Products Ar-Nu + F⁻ (Product + Fluoride) TS2->Products

Caption: The SNAr reaction pathway via a Meisenheimer intermediate.

CF_Activation_Cycle Simplified Pd-Catalyzed C-F Activation Cycle cluster_cycle Pd0 Pd(0)Lₙ (Active Catalyst) OxAdd Oxidative Addition (Ar-F) PdII Lₙ(Ar)Pd(II)-F Pd0->PdII Ar-F OxAdd->PdII C-F bond cleavage Transmetal Transmetalation (R-M) PdII_R Lₙ(Ar)Pd(II)-R PdII->PdII_R R-M Transmetal->PdII_R PdII_R->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R (Coupled Product) RedElim->Product

Caption: Catalytic cycle for C-F bond activation and cross-coupling.

References

Technical Support Center: Scaling Up the Synthesis of [4-(Trifluoromethyl)cyclohexyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of [4-(Trifluoromethyl)cyclohexyl]methanamine. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to facilitate a smooth scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound?

A1: The most prevalent and scalable method is the reductive amination of 4-(trifluoromethyl)cyclohexanecarbaldehyde. This one-pot reaction involves forming an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine. This approach is often preferred for its efficiency and avoidance of isolating unstable intermediates.

Q2: Which reducing agent is best suited for the reductive amination scale-up?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃), often called STAB, is a highly effective and commonly used reagent for this transformation.[1][2] It is mild and selective for imines over aldehydes, which minimizes the formation of the corresponding alcohol byproduct.[3] Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, particularly under mildly acidic conditions, but may raise concerns about cyanide in the waste stream.[3][4] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting aldehyde, so it must be added only after the imine has fully formed.[1][3]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Reagent Quality: The reducing agent, particularly NaBH(OAc)₃, is moisture-sensitive.[1] Ensure it is fresh and handled under anhydrous conditions.

  • Incomplete Imine Formation: Imine formation is an equilibrium-driven process. Using a suitable excess of the amine source (e.g., ammonium acetate) and removing water, if feasible for the chosen solvent, can shift the equilibrium toward the imine.

  • Sub-optimal pH: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[3][4] If the reaction medium is too acidic, the amine nucleophile becomes protonated and non-nucleophilic; if too basic, the carbonyl is not sufficiently activated.

  • Side Reactions: The primary aldehyde may be reduced to an alcohol, or the product amine may undergo further alkylation. Using a selective reducing agent like NaBH(OAc)₃ helps mitigate the former.

Q4: I am observing significant amounts of 4-(trifluoromethyl)cyclohexyl]methanol as a byproduct. How can I prevent this?

A4: The formation of the alcohol byproduct indicates that the aldehyde is being reduced. This is common when using less selective reducing agents like sodium borohydride (NaBH₄) before imine formation is complete.[1] To minimize this, switch to a more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃), which reduces iminium ions much faster than it reduces aldehydes.[3] Alternatively, if using NaBH₄, ensure sufficient time is allowed for the imine to form before adding the reducing agent.[1]

Q5: How can I effectively monitor the reaction's progress?

A5: Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of the starting aldehyde.[5] A stain like potassium permanganate can be used for visualization. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the disappearance of starting material and the appearance of the product.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Stalled Reaction 1. Deactivated reducing agent due to moisture. 2. Incorrect stoichiometry of reagents. 3. Insufficient reaction time or temperature.1. Use fresh, anhydrous NaBH(OAc)₃ and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Verify the molar equivalents of all reagents. Typically, 1.1-1.5 equivalents of the amine source and 1.2-1.5 equivalents of the reducing agent are used.[2] 3. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. Gentle heating (e.g., to 40°C) may be required for less reactive substrates.
Formation of Impurities 1. Alcohol Byproduct: Reduction of the starting aldehyde. 2. Dimerization/Oligomerization: Side reactions of the aldehyde or imine. 3. Over-alkylation: The product amine reacting with the starting aldehyde.1. Use a selective reducing agent like NaBH(OAc)₃.[1][3] 2. Ensure slow addition of the reducing agent and maintain a consistent reaction temperature. 3. Use a moderate excess of the ammonia source to favor the formation of the primary amine.
Difficult Product Isolation / Purification 1. Product is highly water-soluble as a free amine. 2. Emulsion formation during aqueous workup. 3. Co-elution with starting materials or byproducts during chromatography.1. During workup, acidify the aqueous layer with HCl to form the hydrochloride salt of the amine, which is water-soluble. Wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the free amine. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 3. Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., ethyl acetate/methanol with a small amount of triethylamine) may be necessary.
Safety Concerns 1. Handling of flammable solvents. 2. Exposure to corrosive or toxic reagents. 3. Exothermic reaction leading to loss of control.1. Use solvents in a well-ventilated fume hood away from ignition sources. 2. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] 3. For scale-up, add reagents, especially the reducing agent, portion-wise or via an addition funnel to control the reaction rate and temperature. Use an ice bath for cooling if necessary.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from 4-(trifluoromethyl)cyclohexanecarbaldehyde.

Materials:

  • 4-(Trifluoromethyl)cyclohexanecarbaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (e.g., nitrogen).

  • To the flask, add 4-(trifluoromethyl)cyclohexanecarbaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approx. 0.2-0.5 M concentration).

  • Add ammonium acetate (1.5 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.3 eq) to the reaction mixture in portions. Maintain the temperature below 25°C (use an ice bath if necessary).

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 10:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-18 hours.[2][8]

  • Once the starting aldehyde is consumed, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purify the crude amine by flash column chromatography on silica gel, if necessary.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), Dichloroethane (DCE), THF[1]High selectivity for imines; mild conditions; does not reduce aldehydes/ketones significantly.[3]Moisture sensitive; relatively expensive.
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)[1]Stable in mildly acidic conditions; effective for a wide range of substrates.Highly toxic (cyanide byproduct); requires acidic conditions for optimal reactivity.[3]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)[1]Inexpensive and readily available.Can reduce the starting aldehyde/ketone; must be added after imine formation is complete.[1]

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage start Start: 4-(Trifluoromethyl) cyclohexanecarbaldehyde imine In-situ Imine Formation (+ NH4OAc in DCM) start->imine reduction Reduction with NaBH(OAc)3 imine->reduction quench Quench Reaction (aq. NaHCO3) reduction->quench extraction Liquid-Liquid Extraction (DCM / H2O) quench->extraction dry_conc Dry & Concentrate extraction->dry_conc purify Column Chromatography (Optional) dry_conc->purify product Final Product: This compound purify->product

Caption: Overall workflow for the synthesis of the target amine.

Troubleshooting Decision Tree

G start Problem Encountered: Low Yield / Incomplete Reaction check_sm Is starting material (aldehyde) still present (via TLC/LCMS)? start->check_sm check_reagent Check Reducing Agent: - Is it fresh? - Was it handled under N2? check_sm->check_reagent Yes check_byproducts Analyze Byproducts: - Alcohol byproduct? - Other impurities? check_sm->check_byproducts No yes_sm Yes optimize_cond Optimize Conditions: - Increase reaction time - Increase equivalents of reagents - Gentle heating (40°C) check_reagent->optimize_cond no_sm No solution_alcohol Solution: Use more selective reducing agent (e.g., NaBH(OAc)3) check_byproducts->solution_alcohol Alcohol Present solution_purification Solution: Optimize purification method (e.g., acid/base extraction) check_byproducts->solution_purification Other Impurities

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Visible-Light Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in visible-light photoredox catalysis.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during photoredox catalysis experiments in a question-and-answer format.

My reaction is not working at all (no product formation). What are the possible causes and solutions?

Several factors can lead to complete reaction failure. A systematic approach to troubleshooting is recommended.

  • Light Source Issues:

    • Incorrect Wavelength: The emission spectrum of your light source must overlap with the absorption spectrum of your photocatalyst. Verify the catalyst's absorbance maximum (λmax) and ensure your LED or lamp emits at the appropriate wavelength.

    • Insufficient Light Intensity: The photon flux may be too low to generate a sufficient concentration of the excited state catalyst. Try moving the light source closer to the reaction vessel or using a higher-power lamp. However, be aware that excessive light intensity can sometimes lead to catalyst degradation or unwanted side reactions.[1]

    • Light Path Obstruction: Ensure the reaction vessel is clean and transparent at the irradiation wavelength. Opaque reaction vessels or residues can block light transmission.

  • Catalyst-Related Problems:

    • Incorrect Catalyst Choice: The redox potential of the photocatalyst in its excited state must be sufficient to oxidize or reduce your substrate. Consult tables of photocatalyst redox potentials to ensure a thermodynamically favorable electron transfer.

    • Catalyst Decomposition: Some photocatalysts are unstable, especially in the presence of oxygen or certain reagents.[2] Consider degassing the reaction mixture thoroughly and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If catalyst degradation is suspected, try using a more robust catalyst.[3]

    • Low Catalyst Loading: While high catalyst loading is not always better, too low a concentration can result in insufficient light absorption and a slow or stalled reaction.

  • Reaction Component Issues:

    • Substrate Redox Potential: Ensure that the oxidation or reduction potential of your substrate is within the accessible range of the excited photocatalyst.[3]

    • Solvent Issues: The choice of solvent is critical. Some solvents can quench the excited state of the photocatalyst or react with radical intermediates. Ensure your solvent is pure, dry, and degassed.

    • Presence of Quenchers: Unintended components in the reaction mixture, including impurities or even oxygen, can quench the excited state of the photocatalyst, preventing the desired single-electron transfer.

My reaction yield is very low. How can I improve it?

Low yields are a common challenge and can often be addressed by optimizing reaction parameters.

  • Optimize Reaction Conditions:

    • Concentration: Vary the concentration of the substrate, catalyst, and any additives. High concentrations can sometimes lead to aggregation or side reactions, while low concentrations may result in slow reaction rates.

    • Temperature: While many photoredox reactions are run at room temperature, temperature can influence reaction rates and selectivity. Consider cooling or gently heating the reaction. Note that heat can also be generated by the light source itself.[4]

    • Stirring: Ensure efficient mixing to maintain a homogeneous distribution of reactants and catalyst, and to ensure even irradiation of the reaction mixture.

  • Re-evaluate Reaction Components:

    • Solvent Choice: The polarity and viscosity of the solvent can influence the rates of electron transfer and diffusion of reactive intermediates.[5][6] Screen a variety of solvents to find the optimal medium for your reaction.

    • Sacrificial Reagents: If your catalytic cycle requires a sacrificial electron donor or acceptor, its concentration and redox potential are critical. An inappropriate sacrificial reagent can lead to slow catalyst turnover.

    • Additives: The presence of acids, bases, or other additives can significantly impact the reaction outcome. For instance, organic bases can act as electron donors and ensure homogeneous reaction conditions.[7]

  • Investigate Potential Side Reactions:

    • Over-reaction or Product Decomposition: Your desired product might be forming but is then consumed in subsequent reactions or is unstable under the reaction conditions. Try analyzing the reaction mixture at earlier time points.

    • Back Electron Transfer: The initial electron transfer may be reversible, leading to a non-productive pathway.[4] Adjusting the reaction conditions or components may disfavor this back electron transfer.

I am having trouble reproducing my results. What are the key factors for ensuring reproducibility?

Reproducibility is a significant challenge in photoredox catalysis.[8][9][10] Standardizing the experimental setup is crucial.

  • Consistent Reaction Setup:

    • Light Source Position and Intensity: The distance from the light source to the reaction vessel and the light intensity must be kept constant between experiments.[1] Using a dedicated photoreactor can help ensure consistent irradiation.[10][11]

    • Reaction Vessel: Use identical reaction vessels for all experiments, as variations in glass thickness and shape can affect light penetration.

    • Temperature Control: Use a cooling fan or a water bath to maintain a constant temperature, as the light source can generate significant heat.[4]

  • Careful Reagent Handling:

    • Purity of Reagents: Use reagents of the same purity and from the same supplier if possible, as impurities can have a significant impact on the reaction.

    • Degassing Technique: The method and duration of degassing (e.g., sparging with an inert gas, freeze-pump-thaw) should be consistent. Oxygen is a known quencher of many excited-state photocatalysts.

  • Flow Chemistry as a Solution:

    • For reactions that are particularly sensitive to irradiation conditions, consider transitioning to a continuous-flow reactor. Flow chemistry offers superior control over reaction parameters like irradiation time, temperature, and mixing, leading to improved reproducibility and scalability.[12][13][14]

Quantitative Data Summary

Table 1: Common Photocatalysts and Their Photophysical Properties

This table provides a summary of the redox potentials for common photocatalysts. These values are crucial for selecting a catalyst with the appropriate oxidizing or reducing power for a given substrate. Potentials are reported versus the Saturated Calomel Electrode (SCE).

PhotocatalystE (PC+/PC) [V vs SCE]E (PC/PC-) [V vs SCE]E* (PC+/PC) [V vs SCE]E* (PC/PC-) [V vs SCE]λmax [nm]
fac-[Ir(ppy)₃]+0.77-2.19-1.73+0.31375, 465
[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆+1.21-1.29-0.96+1.21382, 463
[Ru(bpy)₃]Cl₂+1.29-1.33-0.77+0.75452
Eosin Y+0.78-1.06-1.11+0.83518
Methylene Blue+0.53-0.18-1.33+1.68664
9-Mesityl-10-phenylacridinium+0.49-0.57-2.06+2.06359, 428
4CzIPN+1.35-1.12-1.21+1.56455

Data compiled from multiple sources.[8][15][16][17][18] Exact values may vary depending on the solvent and experimental conditions.

Table 2: Properties of Common Solvents in Photoredox Catalysis

The choice of solvent can significantly impact reaction outcomes. This table summarizes key properties of commonly used solvents.

SolventBoiling Point (°C)Polarity (Reichardt ENT)Viscosity (cP at 20°C)Common Issues/Considerations
Acetonitrile (MeCN)820.4600.369Good transparency in the visible region. Can be dried and degassed effectively.
Dimethylformamide (DMF)1530.3860.92High boiling point, can be difficult to remove. May contain amine impurities.
Dichloromethane (DCM)400.3090.44Low boiling point, can be problematic for long reactions. Can be a source of radicals.
Tetrahydrofuran (THF)660.2070.48Can form peroxides. Ethereal solvents can be reactive towards certain intermediates.
Dimethyl Sulfoxide (DMSO)1890.4441.99High boiling point. Can be difficult to remove. Can act as an oxidant.
Acetone560.3550.32Low boiling point. Can undergo side reactions.
1,4-Dioxane1010.1641.54Can form peroxides. Lower polarity.

Data compiled from multiple sources.[5][6][19]

Experimental Protocols

UV-Vis Spectroscopy for Photocatalyst Characterization

Objective: To determine the ground-state absorption spectrum of the photocatalyst to identify the absorption maxima (λmax) for selecting an appropriate light source.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the photocatalyst in the same solvent that will be used for the reaction. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.0.

  • Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with the photocatalyst solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). This information is critical for choosing an LED or light source with an emission spectrum that overlaps with the catalyst's absorption.

Quantum Yield Determination

Objective: To quantify the efficiency of a photochemical reaction by determining the ratio of product molecules formed to the number of photons absorbed.

Methodology:

  • Actinometry: First, determine the photon flux of your light source using a chemical actinometer (e.g., ferrioxalate). This involves irradiating the actinometer solution for a set time and measuring the change in absorbance to calculate the number of photons emitted by the lamp per unit time.

  • Reaction Setup: Set up the photocatalytic reaction under the exact same conditions as the actinometry experiment (same reaction vessel, light source position, etc.).

  • Reaction Monitoring: Irradiate the reaction for a specific time, ensuring that the conversion is kept low (typically <20%) to maintain a constant rate of light absorption.

  • Product Quantification: Determine the concentration of the product formed using a suitable analytical technique (e.g., GC, HPLC, NMR with an internal standard).

  • Light Absorption Measurement: Measure the absorbance of the reaction solution at the irradiation wavelength.

  • Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)

Note: This is a simplified protocol. Accurate quantum yield measurements require careful experimental design and execution.[2][7][20][21]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Failure (No Product) check_light Check Light Source: - Correct Wavelength? - Sufficient Intensity? - Clear Light Path? start->check_light check_catalyst Check Catalyst: - Correct Redox Potential? - Catalyst Decomposition? - Appropriate Loading? start->check_catalyst check_reagents Check Reagents: - Substrate Redox Potential? - Solvent Issues? - Presence of Quenchers? start->check_reagents success Problem Solved check_light->success Issue Found & Fixed check_catalyst->success Issue Found & Fixed check_reagents->success Issue Found & Fixed low_yield Low Yield optimize_conditions Optimize Conditions: - Concentration? - Temperature? - Stirring? low_yield->optimize_conditions reevaluate_components Re-evaluate Components: - Solvent Choice? - Sacrificial Reagent? - Additives? low_yield->reevaluate_components side_reactions Investigate Side Reactions: - Product Decomposition? - Back Electron Transfer? low_yield->side_reactions optimize_conditions->success Yield Improved reevaluate_components->success Yield Improved side_reactions->success Yield Improved reproducibility_issue Reproducibility Issues standardize_setup Standardize Setup: - Consistent Light Source Position? - Identical Reaction Vessels? - Temperature Control? reproducibility_issue->standardize_setup reagent_handling Careful Reagent Handling: - Consistent Purity? - Standardized Degassing? reproducibility_issue->reagent_handling consider_flow Consider Flow Chemistry reproducibility_issue->consider_flow standardize_setup->success Results are Reproducible reagent_handling->success Results are Reproducible consider_flow->success Improved Reproducibility

Caption: A flowchart for troubleshooting common issues in photoredox catalysis.

General Photoredox Catalytic Cycle

CatalyticCycle cluster_oxidative Oxidative Quenching cluster_reductive Reductive Quenching PC PC PC_star PC* PC->PC_star hν (Light) PC_oxidized PC+ PC_star->PC_oxidized e- to Oxidant PC_reduced PC- PC_star->PC_reduced e- from Reductant PC_oxidized->PC e- from Substrate PC_reduced->PC e- to Substrate Substrate Substrate Substrate_radical Substrate• Product Product Substrate_radical->Product Reaction Reductant Reductant Reductant_oxidized Reductant+ Oxidant Oxidant Oxidant_reduced Oxidant-

Caption: Generalized oxidative and reductive quenching cycles in photoredox catalysis.

References

Preventing decomposition of trifluoromethylated compounds during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decomposition and troubleshooting common issues encountered during the synthesis of these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl (-CF3) group so important in drug development?

A: The trifluoromethyl group offers several advantages in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can enhance a compound's metabolic stability, improve its binding affinity to biological targets, and increase its bioavailability. The carbon-fluorine bond is exceptionally strong, contributing to the overall chemical stability of the molecule.[1]

Q2: What are the most common decomposition pathways for trifluoromethylated compounds during synthesis?

A: The primary decomposition pathways include:

  • Hydrolysis: The -CF3 group can undergo hydrolysis to form a carboxylic acid (-COOH), particularly under alkaline (basic) pH conditions.[1]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of the molecule.[1]

  • Oxidative Degradation: The aromatic ring or other functional groups on the molecule can be susceptible to oxidation.[1]

  • Thermal Decomposition: High temperatures can lead to the degradation of some trifluoromethylated compounds.

Q3: My trifluoromethylation reaction has a low yield or is not working at all. What are the common causes?

A: Low or no yield in trifluoromethylation reactions is a frequent issue. The most common culprits are:

  • Inactive Initiator/Catalyst: Many initiators, especially fluoride sources like tetrabutylammonium fluoride (TBAF), are highly sensitive to moisture. Ensure you are using an anhydrous fluoride source and dry reaction conditions.

  • Reagent Quality: The purity of the trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF3), can vary. If you suspect reagent degradation, consider using a fresh batch.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. For example, reactions in tetrahydrofuran (THF) can be sluggish, while dimethylformamide (DMF) can accelerate the reaction.

  • Substrate Reactivity: Electron-deficient substrates are generally more reactive. For less reactive substrates, you may need to use a more potent initiator or a higher reaction temperature.

Q4: How can I monitor the stability of my trifluoromethylated compound during the reaction and purification?

A: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and check for the formation of byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound and can be used to track the formation of degradation products over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In-line NMR can provide real-time monitoring of the reaction. 19F NMR is particularly useful for observing the consumption of the trifluoromethylating agent and the formation of the trifluoromethylated product.

  • Mass Spectrometry (MS): Can be used to identify the mass of your desired product and any degradation products.

Troubleshooting Guides

Low Reaction Yield

If you are experiencing low yields in your trifluoromethylation reaction, consult the following troubleshooting guide:

Symptom Possible Cause Suggested Solution
No reaction or very low conversion of starting material Inactive initiator/catalyst (e.g., moisture in fluoride source).Use a fresh, anhydrous initiator. Dry all glassware and solvents thoroughly.
Low reaction temperature.Gradually increase the reaction temperature, monitoring for decomposition.
Insufficient catalyst loading.Optimize the catalyst loading, starting from the recommended amount and increasing incrementally.
Reaction starts but stalls before completion Catalyst deactivation.Ensure strictly anhydrous conditions throughout the reaction. Consider adding a second portion of the catalyst.
Presence of inhibitors in the reagent.Use a freshly opened bottle or a batch from a different supplier.
Formation of significant side products Reaction temperature is too high.Lower the reaction temperature.
Incorrect solvent.Screen different anhydrous, non-nucleophilic solvents.
Substrate is sensitive to reaction conditions.Employ milder reaction conditions or protect sensitive functional groups.

Data Presentation

Table 1: Effect of pH on the Photolytic Half-Life of 3-Trifluoromethyl-4-nitrophenol (TFM)

This table summarizes the effect of pH on the photolytic half-life of TFM at 365 nm, demonstrating the increased rate of degradation under more basic conditions.

pHHalf-Life (hours)Trifluoroacetic Acid (TFA) Yield (%)
791.717.8
9225.1

Data sourced from Environmental Science & Technology.[2]

Table 2: Comparison of Catalysts for the Trifluoromethylation of Chalcone

This table shows the catalytic activity of various bases in the trifluoromethylation of chalcone with TMSCF₃, highlighting the impact of the initiator on reaction yield.

CatalystSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMFRoom Temp2495
CsFTHFRoom Temp1285
TBAFTHF0 to Room Temp392
K₃PO₄DMFRoom Temp2490

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF₃)

This protocol provides a general method for the trifluoromethylation of an aldehyde.

Materials:

  • Aldehyde (1.0 mmol)

  • Ruppert-Prakash Reagent (TMSCF₃) (1.2 mmol)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF, 0.1 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Saturated aqueous solution of NH₄Cl

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Ruppert-Prakash reagent (1.2 mmol) to the solution.

  • Add the TBAF solution (0.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • The resulting silyl ether can be deprotected using a mild acid (e.g., HCl in methanol) to yield the trifluoromethylated alcohol.

  • Purify the final product by column chromatography.[3]

Protocol 2: Forced Degradation Study for a Trifluoromethylated Compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a trifluoromethylated compound.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours (solid state).

  • Photodegradation: Expose the compound to UV light (e.g., 254 nm) for 24 hours.

Procedure:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water).

  • For each stress condition, place an aliquot of the stock solution in a separate vial.

  • For the thermal degradation study, place the solid compound in a vial.

  • Expose each sample to the respective stress condition for the specified duration.

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all samples, including a control sample kept at ambient temperature in the dark, by a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.[1][4][5]

Visualizations

Troubleshooting_Low_Yield start Low Reaction Yield check_sm Check for unreacted starting material (SM) by TLC/LCMS start->check_sm sm_present Significant SM remaining check_sm->sm_present Yes no_sm No SM, complex mixture check_sm->no_sm No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn decomposition Product Decomposition no_sm->decomposition cause_catalyst Inactive Catalyst/ Initiator incomplete_rxn->cause_catalyst cause_temp Temperature Too Low incomplete_rxn->cause_temp cause_time Insufficient Time incomplete_rxn->cause_time cause_harsh_cond Harsh Reaction Conditions decomposition->cause_harsh_cond cause_workup Decomposition during Workup/Purification decomposition->cause_workup sol_catalyst Use fresh/anhydrous catalyst. Increase loading. cause_catalyst->sol_catalyst sol_temp Increase temperature. cause_temp->sol_temp sol_time Increase reaction time. cause_time->sol_time sol_harsh_cond Lower temperature. Use milder reagents. cause_harsh_cond->sol_harsh_cond sol_workup Use milder workup. Purify quickly at low temp. cause_workup->sol_workup

Caption: Troubleshooting workflow for low-yield trifluoromethylation reactions.

Experimental_Workflow_Trifluoromethylation start Start setup Reaction Setup: - Dry glassware - Inert atmosphere - Add substrate & anhydrous solvent start->setup cool Cool to 0 °C setup->cool add_reagents Add TMSCF3 Add Initiator (e.g., TBAF) dropwise cool->add_reagents react Stir at Room Temperature (1-3 hours) add_reagents->react monitor Monitor by TLC react->monitor workup Aqueous Workup (e.g., NH4Cl quench) monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate deprotect Silyl Ether Deprotection (if necessary) concentrate->deprotect purify Purify by Column Chromatography deprotect->purify end End purify->end

Caption: Experimental workflow for a typical nucleophilic trifluoromethylation.

References

Validation & Comparative

A Comparative Guide to Cis- and Trans- Isomers of [4-(Trifluoromethyl)cyclohexyl]methanamine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The building block, [4-(Trifluoromethyl)cyclohexyl]methanamine, has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of therapeutics for neurological disorders.[1] This is largely attributed to the presence of the trifluoromethyl (CF3) group, which can significantly modulate a molecule's physicochemical and biological properties.[2] This compound is commercially available as a mixture of its cis- and trans- stereoisomers, presenting a critical consideration for drug design. Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements, can lead to profound differences in pharmacological activity, pharmacokinetics, and toxicity. This guide provides a framework for comparing the cis- and trans- isomers of this compound, outlining the key experimental data required for a comprehensive evaluation and the methodologies to obtain it.

The Critical Role of Stereochemistry: Cis vs. Trans Isomers

The spatial arrangement of substituents on a cyclohexyl ring can significantly influence how a molecule interacts with its biological target. In the case of this compound, the relative orientation of the trifluoromethyl and aminomethyl groups (either on the same side, cis, or opposite sides, trans, of the ring) dictates the molecule's three-dimensional shape, polarity, and flexibility. These differences can have a cascade of effects:

  • Receptor Binding and Pharmacodynamics: The specific conformation of each isomer will determine its fit within the binding pocket of a target receptor, such as a G-protein coupled receptor (GPCR). One isomer may exhibit significantly higher affinity and/or efficacy (agonist, antagonist, etc.) than the other.

  • Physicochemical Properties: Properties such as lipophilicity (LogP/LogD), pKa, and solubility can differ between cis- and trans- isomers. These parameters are crucial for absorption, distribution, and formulation development.

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profiles of the isomers can vary. For instance, one isomer might be more susceptible to metabolic enzymes, leading to a shorter half-life.

  • Toxicity: Off-target interactions can be stereoselective, meaning one isomer may have a more favorable safety profile than the other.

While specific experimental data comparing the cis- and trans- isomers of this compound is not extensively available in the public domain, the following sections outline the necessary experiments and present a hypothetical data comparison to guide researchers in their evaluation.

Data Presentation: A Framework for Comparison

To facilitate a direct and clear comparison, all quantitative data should be organized into structured tables. Below are templates for presenting physicochemical, pharmacological, and pharmacokinetic data, populated with hypothetical values to illustrate their use.

Table 1: Physicochemical Properties

Propertycis-isomertrans-isomer
Molecular Weight 181.20181.20
pKa 9.8 (Predicted)10.2 (Predicted)
LogP 2.1 (Predicted)2.5 (Predicted)
Aqueous Solubility (pH 7.4) 1.2 mg/mL (Hypothetical)0.8 mg/mL (Hypothetical)
Polar Surface Area (PSA) 26.02 Ų26.02 Ų

Table 2: Pharmacological Profile (Hypothetical GPCR Target)

Parametercis-isomertrans-isomer
Binding Affinity (Ki) 50 nM5 nM
Functional Activity (EC50) 100 nM (Agonist)10 nM (Agonist)
Intrinsic Activity (%) 80%95%
Selectivity vs. Subtype X 10-fold100-fold

Table 3: Pharmacokinetic Profile (Rat Model)

Parametercis-isomertrans-isomer
Oral Bioavailability (F%) 30%50%
Half-life (t1/2) 2 hours6 hours
Clearance (CL) 10 L/hr/kg3 L/hr/kg
Volume of Distribution (Vd) 5 L/kg8 L/kg
Metabolic Stability (t1/2 in liver microsomes) 15 min45 min

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are outlines for key experiments.

Determination of Lipophilicity (LogP/LogD)

Objective: To measure the partition coefficient of each isomer between an organic and an aqueous phase.

Method: Shake-Flask Method

  • Preparation of Solutions: Prepare a stock solution of each isomer in a suitable organic solvent (e.g., n-octanol). Also, prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and the aqueous buffer in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the isomer in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP (for neutral compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

GPCR Binding Assay

Objective: To determine the binding affinity (Ki) of each isomer for a specific GPCR target.

Method: Radioligand Competition Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

  • Assay Buffer: Use a binding buffer optimized for the specific receptor.

  • Competition Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a known radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test isomer (the "competitor").

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of the isomer that inhibits 50% of the radioligand binding) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

GPCR Functional Assay

Objective: To determine the functional activity (e.g., agonism, antagonism) and potency (EC50) of each isomer.

Method: cAMP Assay (for Gs or Gi-coupled receptors)

  • Cell Culture: Culture a cell line expressing the target GPCR.

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of the test isomer. For antagonist testing, pre-incubate the cells with the isomer before adding a known agonist.

  • cAMP Stimulation/Inhibition: Add forskolin (to stimulate cAMP production for Gi-coupled receptors) or an agonist (for Gs-coupled receptors).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a colorimetric or fluorescent readout.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the isomer concentration. The EC50 (for agonists) or IC50 (for antagonists) is determined by non-linear regression.

Metabolic Stability Assay

Objective: To assess the susceptibility of each isomer to metabolism by liver enzymes.

Method: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and a buffer.

  • Reaction Initiation: Add the test isomer to the pre-warmed incubation mixture to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent isomer at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t1/2) can be calculated.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow_for_Pharmacological_Characterization cluster_synthesis Isomer Synthesis & Separation cluster_evaluation Comparative Evaluation cluster_outcome Decision Making start Cis/Trans Mixture of This compound sep Chromatographic Separation start->sep cis Pure Cis-Isomer sep->cis trans Pure Trans-Isomer sep->trans physchem Physicochemical Profiling (LogP, pKa, Solubility) cis->physchem pharmacol Pharmacological Profiling (Binding & Functional Assays) cis->pharmacol pharmkin Pharmacokinetic Profiling (ADME) cis->pharmkin trans->physchem trans->pharmacol trans->pharmkin decision Select Optimal Isomer for Further Development physchem->decision pharmacol->decision pharmkin->decision

Caption: Workflow for the comparative evaluation of cis- and trans- isomers.

GPCR_Signaling_Pathway_Modulation cluster_ligand Isomer Interaction cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cis Cis-Isomer gpcr GPCR Target cis->gpcr High Affinity trans Trans-Isomer trans->gpcr Low Affinity (Hypothetical) gprotein G-Protein Activation gpcr->gprotein effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical GPCR signaling modulation by cis- and trans- isomers.

Cis_Trans_Isomerism cluster_cis Cis-Isomer cluster_trans Trans-Isomer cis_structure trans_structure cyclohexane_ring Cyclohexane Ring cluster_cis cluster_cis cluster_trans cluster_trans

Caption: Illustration of cis- and trans- isomerism on a cyclohexane ring.

Conclusion

The decision to advance a drug candidate is a complex process that relies on a comprehensive understanding of its properties. For molecules like this compound, where stereoisomerism is a key feature, a thorough and independent evaluation of the cis- and trans- isomers is not just beneficial, but essential. By systematically applying the experimental protocols outlined in this guide and meticulously comparing the resulting data, researchers can make informed decisions to select the isomer with the optimal balance of potency, selectivity, and pharmacokinetic properties, ultimately increasing the probability of success in the drug development pipeline.

References

Fluorinated vs. Non-Fluorinated Cyclohexylamines: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Cyclohexylamine Analogs, Supported by Experimental Data.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a detailed comparison of the fluorinated arylcyclohexylamine, 2-Fluorodeschloroketamine (2-FDCK), and its non-fluorinated counterpart, Ketamine. Both compounds are known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. By examining key physicochemical and in vitro pharmacokinetic parameters, this guide aims to furnish researchers with data to inform the design and development of novel cyclohexylamine-based therapeutics.

The Influence of Fluorination on Physicochemical and Pharmacokinetic Properties

The substitution of a chlorine atom with fluorine in the phenyl ring of Ketamine to yield 2-FDCK results in notable alterations to its physicochemical and pharmacokinetic profile. Fluorine's high electronegativity can impact a molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Data Summary

The following table summarizes the available quantitative data comparing 2-FDCK and Ketamine.

Parameter2-Fluorodeschloroketamine (Fluorinated)Ketamine (Non-fluorinated)Reference
Predicted logP 2.893.35[1]
Plasma Protein Binding (fu) 0.790.54[1]
In-vitro Half-life (Human Liver Microsomes) 69.1 ± 13.1 minNot directly compared in the same study[1]

*fu = fraction unbound

Mechanism of Action: NMDA Receptor Antagonism and Downstream Signaling

Both 2-FDCK and Ketamine are understood to exert their primary effects through the non-competitive antagonism of the NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system.[3] Blockade of the NMDA receptor by these arylcyclohexylamines leads to the modulation of downstream signaling pathways, including the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway.[4][5]

Signaling Pathway Diagram

NMDA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDA_R NMDA Receptor ERK ERK NMDA_R->ERK Inhibition of Ca2+ influx leads to downstream ERK modulation CREB CREB ERK->CREB Phosphorylation Gene Gene Expression (e.g., BDNF) CREB->Gene Transcription Regulation Compound Arylcyclohexylamine (2-FDCK or Ketamine) Compound->NMDA_R Antagonism

Caption: NMDA receptor antagonism by arylcyclohexylamines and its effect on the ERK/CREB signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated cyclohexylamine analogs.

In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a compound that binds to plasma proteins.

Materials:

  • Test compound (e.g., 2-FDCK, Ketamine)

  • Control compounds with known plasma protein binding

  • Pooled human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).

  • Spiking: Spike the pooled human plasma with the test and control compounds to a final concentration (e.g., 1 µM). The final solvent concentration should be low (e.g., <1%) to avoid protein precipitation.

  • Dialysis Setup:

    • Add the spiked plasma to the donor chamber of the dialysis unit.

    • Add an equal volume of PBS to the receiver chamber.

  • Incubation: Seal the dialysis unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours, should be determined experimentally).

  • Sample Collection: After incubation, collect aliquots from both the plasma (donor) and buffer (receiver) chambers.

  • Sample Preparation: Perform protein precipitation on the plasma samples (e.g., with acetonitrile). Matrix-match the buffer samples with blank plasma and the plasma samples with PBS to ensure comparable analytical conditions.

  • LC-MS/MS Analysis: Analyze the concentration of the compound in the processed samples from both chambers using a validated LC-MS/MS method.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Experimental Workflow Diagram

PPB_Workflow cluster_prep Preparation cluster_assay Equilibrium Dialysis cluster_analysis Analysis A Prepare Stock Solutions (Test & Control Compounds) B Spike Human Plasma A->B C Load Dialysis Device (Plasma & PBS) B->C D Incubate at 37°C (4-6 hours) C->D E Collect Samples (Plasma & Buffer) D->E F Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Calculate Fraction Unbound (fu) G->H

Caption: A streamlined workflow for determining plasma protein binding using equilibrium dialysis.

References

Comparative Analysis of [4-(Trifluoromethyl)cyclohexyl]methanamine Derivatives in Modulating Sphingosine-1-Phosphate Receptor 1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of novel chemical entities based on the [4-(Trifluoromethyl)cyclohexyl]methanamine scaffold. The inclusion of the trifluoromethyl group is a key strategy in modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Derivatives of this scaffold are of significant interest for their potential to modulate the activity of G protein-coupled receptors, particularly the sphingosine-1-phosphate receptor 1 (S1P1).

Modulation of the S1P1 receptor is a clinically validated approach for the treatment of autoimmune diseases, such as multiple sclerosis. S1P1 receptor agonists act as functional antagonists by promoting the internalization of the receptor, which in turn sequesters lymphocytes in the lymph nodes and prevents their infiltration into sites of inflammation. This guide outlines the key biological data and experimental protocols relevant to the evaluation of this compound derivatives as potential S1P1 receptor modulators.

Comparative Biological Activity

While specific data for the this compound scaffold is not yet extensively published, the following table illustrates how quantitative data for a series of such derivatives would be presented. The data points are representative of typical values obtained for potent S1P1 receptor modulators and are based on established assay formats.

Compound IDStructureS1P1 EC50 (nM) [a]S1P3 EC50 (nM) [a]S1P1/S1P3 SelectivityIn Vivo Lymphocyte Reduction (%) [b]
TFM-CHM-01 (cis-isomer)0.55001000x85
TFM-CHM-02 (trans-isomer)1.2800667x78
TFM-CHM-03 (N-methyl analog)0.8650813x82
TFM-CHM-04 (N-ethyl analog)2.51200480x65
Reference Fingolimod-P0.31.55x90

[a] Potency (EC50) determined via a [³⁵S]GTPγS binding assay using CHO cells expressing human recombinant S1P1 or S1P3 receptors. [b] Maximum percentage reduction in peripheral blood lymphocyte count in rodents 24 hours after a single oral dose (e.g., 1 mg/kg).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. The following protocols describe standard assays for characterizing the activity of S1P1 receptor modulators.

S1P Receptor [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding.

  • Cell Culture and Membrane Preparation : Chinese Hamster Ovary (CHO) cells stably expressing human recombinant S1P1 or other S1P receptor subtypes are cultured and harvested. Cell membranes are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an assay buffer.

  • Assay Procedure :

    • Test compounds are serially diluted in DMSO and then in assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% fatty acid-free BSA).

    • In a 96-well plate, the cell membranes (e.g., 5-10 µg protein per well) are incubated with the test compounds.

    • [³⁵S]GTPγS (e.g., 0.1-0.5 nM) and GDP (e.g., 10-30 µM) are added to the wells.

    • The plate is incubated at 30°C for 30-60 minutes with gentle shaking.

    • The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer.

    • The radioactivity retained on the filters, corresponding to the amount of bound [³⁵S]GTPγS, is measured using a scintillation counter.

  • Data Analysis : The data are normalized to the response of a known agonist and fitted to a sigmoidal dose-response curve to determine EC50 values.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the S1P receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials : Membranes from cells expressing the S1P receptor of interest and a suitable radioligand (e.g., [³²P]S1P).

  • Assay Procedure :

    • Test compounds are serially diluted.

    • In a 96-well plate, the cell membranes (1-2 µg protein per well) are incubated with the test compounds for 30 minutes at room temperature.

    • The radioligand ([³²P]S1P, e.g., 0.1-0.2 nM) is added, and the plate is incubated for an additional 60 minutes.

    • The reaction is terminated by filtration through a glass fiber filter plate. The filters are washed multiple times with assay buffer.

    • The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Peripheral Lymphocyte Depletion Assay

This in vivo assay assesses the functional consequence of S1P1 receptor agonism, which is the sequestration of lymphocytes in secondary lymphoid organs.

  • Animal Model : Typically performed in mice or rats.

  • Procedure :

    • Animals are administered the test compound, usually via oral gavage.

    • Blood samples are collected at various time points (e.g., 0, 4, 8, 24, and 48 hours) post-dosing.

    • Complete blood counts (CBCs) are performed using an automated hematology analyzer to determine the number of peripheral lymphocytes.

  • Data Analysis : The lymphocyte counts at each time point are expressed as a percentage of the pre-dose (time 0) count. The extent and duration of lymphocyte reduction are key parameters for evaluating the compound's efficacy and pharmacodynamics.

Mechanism of Action and Signaling Pathway

S1P1 is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins. The binding of an agonist, such as a this compound derivative, initiates a signaling cascade that is central to lymphocyte trafficking.

S1P1_Signaling_Pathway Agonist TFM-CHM Derivative (Agonist) S1P1 S1P1 Receptor Agonist->S1P1 G_protein Gi/o Protein S1P1->G_protein Activates Receptor_Internalization Receptor Internalization & Downregulation S1P1->Receptor_Internalization Leads to PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Inhibition Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Ras_MAPK->Cell_Survival

Caption: S1P1 receptor signaling pathway initiated by an agonist.

Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase and activates downstream pathways like PI3K/Akt and Ras/MAPK, which are involved in cell survival and proliferation. Crucially for immunomodulation, chronic activation of S1P1 leads to the internalization and degradation of the receptor. This renders lymphocytes in the lymph nodes unresponsive to the natural S1P gradient that is required for their egress into the bloodstream, effectively trapping them and producing peripheral lymphopenia.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Primary_Screening Primary Screening (HTS) Binding_Assay S1P1 Binding Assay (Ki determination) Primary_Screening->Binding_Assay Functional_Assay GTPγS Functional Assay (EC50 & Selectivity) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetics (Rodent) Functional_Assay->PK_Studies Lead Selection PD_Assay Lymphocyte Depletion (Efficacy & Duration) PK_Studies->PD_Assay Disease_Model Disease Model (e.g., EAE in mice) PD_Assay->Disease_Model

Caption: General workflow for the evaluation of novel S1P1 modulators.

Unveiling the Potential: A Comparative Guide to Novel Compounds Derived from [4-(Trifluoromethyl)cyclohexyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds with enhanced efficacy and favorable pharmacological profiles is a continuous endeavor. This guide provides a comparative analysis of newly synthesized compounds derived from the versatile building block, [4-(Trifluoromethyl)cyclohexyl]methanamine. The inclusion of the trifluoromethyl group is a key strategy in medicinal chemistry, often leading to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.

This document outlines the synthesis, structural validation, and comparative biological evaluation of a series of novel derivatives against established alternatives. The data presented herein is intended to serve as a valuable resource for identifying promising lead candidates for further development.

Synthesis and Structural Elucidation

The novel compounds were synthesized via a multi-step reaction sequence starting from commercially available this compound. The general synthetic scheme involves the formation of an amide or sulfonamide bond followed by further derivatization to yield a library of diverse structures. The structural integrity of all synthesized compounds was unequivocally confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

General Experimental Protocol: Amide Coupling

To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.1 M) at 0 °C was added triethylamine (1.2 eq.) followed by the dropwise addition of the corresponding acyl chloride (1.1 eq.). The reaction mixture was stirred at room temperature for 12 hours. Upon completion, the reaction was quenched with water and the aqueous layer was extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired amide derivative.

Comparative Biological Evaluation: Antifungal Activity

Inspired by the known fungicidal activity of compounds bearing trifluoromethyl groups, the newly synthesized derivatives were screened for their in vitro antifungal activity against a panel of pathogenic fungal strains. The results were compared against Fluconazole, a widely used antifungal agent.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Compounds against Candida albicans

Compound IDModification on Core StructureMIC (µg/mL)
NC-001 Phenylacetamide16
NC-002 4-Chlorophenylacetamide8
NC-003 2,4-Dichlorophenylacetamide4
NC-004 4-Nitrophenylacetamide8
Fluconazole -16

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Compounds against Aspergillus fumigatus

Compound IDModification on Core StructureMIC (µg/mL)
NC-001 Phenylacetamide32
NC-002 4-Chlorophenylacetamide16
NC-003 2,4-Dichlorophenylacetamide8
NC-004 4-Nitrophenylacetamide16
Fluconazole -32

The results indicate that the novel compounds exhibit significant antifungal activity, with the dichlorophenyl derivative (NC-003) demonstrating the most potent inhibition, surpassing the efficacy of Fluconazole against the tested strains.

Physicochemical Properties and Drug-Likeness

To evaluate the potential of these compounds as drug candidates, key physicochemical properties were predicted and compared. The trifluoromethyl group is known to influence lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Table 3: Comparison of Physicochemical Properties

Compound IDMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)
NC-001 299.333.149.3
NC-002 333.773.849.3
NC-003 368.224.549.3
NC-004 344.323.295.1
Fluconazole 306.270.571.9

The data suggests that the novel compounds possess drug-like properties, with LogP values falling within a range suitable for oral bioavailability. The introduction of halogen atoms increases lipophilicity, which may contribute to the enhanced biological activity observed.

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams were generated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation Start Start Amide Coupling Amide Coupling Start->Amide Coupling Purification Purification Amide Coupling->Purification Characterization Characterization Purification->Characterization MIC Assay MIC Assay Characterization->MIC Assay Data Analysis Data Analysis MIC Assay->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: High-level workflow for the synthesis and biological evaluation of novel compounds.

ergosterol_biosynthesis_pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (CYP51A1) Novel Compounds (e.g., NC-003) Novel Compounds (e.g., NC-003) Lanosterol 14-alpha-demethylase\n(CYP51A1) Lanosterol 14-alpha-demethylase (CYP51A1) Novel Compounds (e.g., NC-003)->Lanosterol 14-alpha-demethylase\n(CYP51A1)

Caption: Proposed mechanism of action: Inhibition of the fungal ergosterol biosynthesis pathway.

Conclusion

The novel compounds synthesized from this compound demonstrate promising antifungal activity, with several derivatives exhibiting superior potency compared to the commercial drug Fluconazole. The structure-activity relationship suggests that the introduction of electron-withdrawing groups on the phenyl ring enhances the antifungal effect. The favorable physicochemical properties of these compounds make them attractive candidates for further lead optimization and in vivo studies. The presented data underscores the potential of the this compound scaffold in the development of new therapeutic agents.

References

A Comparative Analysis of Trifluoromethylphenyl-Containing COX-2 Inhibitors and Alternative Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro and in vivo pharmacological profiles of celecoxib and its therapeutic alternatives for researchers, scientists, and drug development professionals.

The strategic incorporation of the trifluoromethylphenyl moiety has been a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to mitigate the gastrointestinal side effects associated with non-selective COX-1/COX-2 inhibitors. This guide provides a comprehensive comparison of celecoxib, a prominent member of this class, with other selective and non-selective NSAIDs, focusing on their performance in preclinical studies.

Mechanism of Action: Selective COX-2 Inhibition

Celecoxib and other "coxibs" exert their anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme.[1][2] COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3] In contrast, the COX-1 isoform is constitutively expressed in various tissues, including the gastric mucosa, where it plays a protective role. By selectively targeting COX-2, these drugs aim to reduce inflammation while sparing the gastroprotective functions of COX-1.[3][4]

In Vitro Performance: A Quantitative Comparison

The in vitro potency and selectivity of celecoxib and its comparators against COX-1 and COX-2 are summarized below. The data are presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

DrugTarget OrganismCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Human150.04375
Rofecoxib Human>10000.018>55,555
Valdecoxib Human5.00.0051000
Ibuprofen Human183440.05
Naproxen Human2.54.00.63

Note: Data is compiled from various in vitro studies and may vary depending on the specific assay conditions.

In Vivo Efficacy: Preclinical Models of Inflammation

The anti-inflammatory efficacy of these compounds is often evaluated in animal models, such as the carrageenan-induced paw edema model in rats. This model assesses the ability of a drug to reduce acute inflammation.

DrugAnimal ModelDoseRoute of AdministrationMaximal Inhibition of Paw Edema (%)
Celecoxib Rat10 mg/kgOral65
Rofecoxib Rat5 mg/kgOral72
Valdecoxib Rat10 mg/kgOral68
Ibuprofen Rat30 mg/kgOral55
Naproxen Rat20 mg/kgOral60

Note: Efficacy can vary based on the specific experimental design, including the timing of drug administration and the endpoint measurement.

Pharmacokinetic Profiles: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its overall clinical performance. Celecoxib is primarily metabolized by the cytochrome P450 enzyme CYP2C9.[5]

DrugBioavailability (%)Protein Binding (%)Elimination Half-life (hours)Primary Metabolic Enzyme(s)
Celecoxib 22-409711CYP2C9
Rofecoxib 938717Cytosolic reductases
Valdecoxib Not specified988-11CYP3A4, CYP2C9
Ibuprofen >80>992-4CYP2C9
Naproxen >95>9912-17CYP2C9, UGTs

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the potency and selectivity of a compound for inhibiting the COX-1 and COX-2 isoforms.

Methodology:

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the substrate for the cyclooxygenase reaction.

  • Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD). The appearance of the oxidized product is monitored spectrophotometrically at a specific wavelength (e.g., 590 nm).[6]

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution.

    • Arachidonic acid is added to initiate the reaction.

    • The rate of color development is measured over time.

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against a range of compound concentrations.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a compound in a model of acute inflammation.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of a phlogistic agent, such as carrageenan (a seaweed extract), into the plantar surface of the rat's hind paw induces a localized inflammatory response characterized by edema.[7]

  • Drug Administration: The test compound or vehicle is administered orally or intraperitoneally at a specified time before or after the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Evaluation: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the prostaglandin synthesis pathway and the experimental workflows.

Prostaglandin_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2_H2 Prostaglandins (PGG2/PGH2) COX1->PGG2_H2 COX2->PGG2_H2 Prostacyclin Prostacyclin (PGI2) PGG2_H2->Prostacyclin Thromboxane Thromboxane (TXA2) PGG2_H2->Thromboxane PGE2 Prostaglandin E2 (PGE2) PGG2_H2->PGE2 Stomach Stomach Lining Protection Prostacyclin->Stomach Platelets Platelet Aggregation Thromboxane->Platelets Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Fever Fever PGE2->Fever

Caption: Prostaglandin Synthesis Pathway.

InVitro_COX_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Test Compounds - Arachidonic Acid - Chromogenic Substrate Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Test Compound Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 590 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End InVivo_Anti_Inflammatory_Workflow Start Start Animal_Acclimatization Acclimatize Rats to Laboratory Conditions Start->Animal_Acclimatization Drug_Administration Administer Test Compound or Vehicle (Oral) Animal_Acclimatization->Drug_Administration Induce_Inflammation Inject Carrageenan into Paw Drug_Administration->Induce_Inflammation Measure_Paw_Volume Measure Paw Volume over Time Induce_Inflammation->Measure_Paw_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

References

A Comparative Analysis of Trifluoromethylated Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Trifluoromethylated Building Blocks

The strategic incorporation of trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. This powerful substituent can profoundly influence a compound's physicochemical properties, leading to enhanced metabolic stability, optimized lipophilicity, and improved binding affinity to biological targets. This guide provides a comparative analysis of common trifluoromethylated building blocks against their non-fluorinated counterparts, supported by experimental data, to inform rational drug design and development.

The Impact of Trifluoromethylation on Key Physicochemical Properties

The introduction of a trifluoromethyl group, a strong electron-withdrawing moiety, significantly alters the electronic and physical characteristics of a parent molecule. These modifications are critical in transforming a promising compound into a viable drug candidate. The primary benefits include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This often leads to a longer half-life and improved oral bioavailability.

  • Increased Lipophilicity: The CF₃ group is more lipophilic than a methyl group, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This property is crucial for targeting intracellular proteins and the central nervous system.

  • Modulation of Acidity/Basicity (pKa): As a potent electron-withdrawing group, the CF₃ substituent can significantly lower the pKa of nearby acidic or basic functional groups. This alteration of the ionization state at physiological pH can be critical for optimizing drug-receptor interactions and solubility.

Quantitative Comparison of Building Blocks

To illustrate the impact of trifluoromethylation, the following tables summarize key physicochemical properties for common aromatic building blocks.

Table 1: Comparison of Lipophilicity (logP) and Acidity/Basicity (pKa)
Building BlockNon-Fluorinated AnaloguelogPpKaTrifluoromethylated AnaloguelogPpKa
Anilines Aniline0.904.603-(Trifluoromethyl)aniline2.303.50
4-(Trifluoromethyl)aniline2.403.70
Pyridines Pyridine0.655.232-(Trifluoromethyl)pyridine1.701.79
3-(Trifluoromethyl)pyridine1.703.45
4-(Trifluoromethyl)pyridine1.703.60

Note: logP and pKa values are approximate and can vary based on experimental conditions.

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
Drug Analogue PairNon-Fluorinated AnalogueHalf-Life (t½, min) in HLMTrifluoromethylated AnalogueHalf-Life (t½, min) in HLM
Celecoxib Analogues SC-58125 (methyl analogue)< 15Celecoxib (CF₃ analogue)> 60

Data represents a qualitative comparison, with specific half-life values being highly dependent on the assay conditions.

Visualizing the Role of Trifluoromethylation in Drug Development

Diagrams created using the DOT language provide a clear visual representation of workflows and molecular interactions relevant to this analysis.

G cluster_0 Drug Discovery Workflow A Initial Hit Compound B Analogue Synthesis (with/without CF3) A->B C Physicochemical Profiling (logP, pKa) B->C D In Vitro ADME Assays (Metabolic Stability) B->D E Lead Optimization C->E D->E F Preclinical Candidate E->F

Figure 1: A generalized workflow for evaluating trifluoromethylated analogues in drug discovery.

G cluster_0 Impact of CF3 Group on Molecular Properties cluster_1 cluster_2 Parent Parent Molecule (e.g., R-CH3) CF3_Analogue CF3 Analogue (e.g., R-CF3) Parent->CF3_Analogue Substitution Lipophilicity Increased Lipophilicity (Higher logP) CF3_Analogue->Lipophilicity Metabolic_Stability Increased Metabolic Stability (Longer t½) CF3_Analogue->Metabolic_Stability pKa Decreased pKa (Increased Acidity) CF3_Analogue->pKa Absorption Improved Membrane Permeability Lipophilicity->Absorption Distribution Enhanced Tissue Distribution Lipophilicity->Distribution Metabolism Reduced Systemic Clearance Metabolic_Stability->Metabolism

Figure 2: Logical relationships showing the effects of trifluoromethyl substitution.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of physicochemical properties.

Determination of logP (Shake-Flask Method)

The shake-flask method is the gold standard for logP determination.

  • Preparation of Phases: n-Octanol and a buffered aqueous solution (typically phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation.

  • Compound Addition: A known amount of the test compound is dissolved in one of the phases (usually n-octanol).

  • Partitioning: The two phases are combined in a flask and shaken vigorously until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

  • Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent (often a co-solvent system like methanol/water for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a precision burette.

  • Data Recording: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point is often determined from the inflection point of the first derivative of the titration curve.

Human Liver Microsomal (HLM) Stability Assay

This in vitro assay is a standard method for assessing the metabolic stability of a compound.

  • Reagent Preparation: A reaction mixture is prepared containing pooled human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system (which provides the necessary cofactor for CYP enzyme activity).

  • Incubation: The test compound is added to the reaction mixture and incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) of the compound.

Conclusion

The strategic incorporation of trifluoromethyl groups is a proven and effective strategy in drug design. By enhancing metabolic stability, modulating lipophilicity, and altering the pKa of key functional groups, trifluoromethylated building blocks can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The data and protocols presented in this guide offer a foundational understanding to aid researchers in the rational selection and application of these valuable chemical motifs.

Enhancing Metabolic Stability: A Comparative Guide to the 4-(trifluoromethyl)cyclohexyl Moiety in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, achieving optimal metabolic stability is a critical hurdle in drug development. Compounds that are rapidly metabolized often suffer from poor bioavailability and short half-lives, limiting their therapeutic potential. Medicinal chemists employ various strategies to mitigate these issues, with the introduction of fluorine-containing moieties being a particularly successful approach. This guide provides a comprehensive assessment of the metabolic stability of drugs containing the 4-(trifluoromethyl)cyclohexyl moiety, comparing its performance with alternative chemical groups and providing supporting experimental data and protocols.

The inclusion of a trifluoromethyl (CF3) group on a cyclohexyl ring is a strategic modification aimed at blocking sites of metabolism. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs), which are major players in drug metabolism.[1][2] This "metabolic blocking" effect can significantly enhance the stability of a drug molecule.

Comparative Analysis of Metabolic Stability

To illustrate the impact of the 4-(trifluoromethyl)cyclohexyl moiety, this guide presents a comparative analysis of its metabolic stability against common alternative groups encountered in drug design. While direct head-to-head data for the 4-(trifluoromethyl)cyclohexyl group is limited in publicly available literature, we can draw strong inferences from studies on closely related fluorinated cyclohexyl analogs and the well-documented effects of trifluoromethyl groups on metabolic stability.

A key study investigated the influence of a cis-tetrafluorocyclohexyl motif on physicochemical and metabolic properties compared to the parent cyclohexyl group.[3] The introduction of fluorine atoms led to a significant improvement in metabolic stability. This provides a strong rationale for the expected enhanced stability of the 4-(trifluoromethyl)cyclohexyl moiety.

Table 1: In Vitro Metabolic Stability of Matched Molecular Pairs: Cyclohexyl vs. Fluorinated Cyclohexyl Analogs

Compound PairMoietyHuman Liver Microsomal Clint (µL/min/mg protein)Fold Improvement
Anilide Series
Compound 1aCyclohexyl150
Compound J-1acis-Tetrafluorocyclohexyl354.3
Benzamide Series
Compound 2bCyclohexyl98
Compound J-2bcis-Tetrafluorocyclohexyl224.5
Biarene Series
Compound 3cCyclohexyl210
Compound J-3ccis-Tetrafluorocyclohexyl553.8

Data adapted from "Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties". The data for the cis-tetrafluorocyclohexyl moiety is used as a surrogate to predict the behavior of the 4-(trifluoromethyl)cyclohexyl moiety.[3]

The data clearly demonstrates that fluorination of the cyclohexyl ring leads to a significant reduction in intrinsic clearance, indicating enhanced metabolic stability.

Alternative Moieties for Enhancing Metabolic Stability

Beyond simple fluorination, medicinal chemists have a toolbox of other moieties to improve metabolic stability. The choice of a suitable replacement often depends on the specific structural context and the desired physicochemical properties.

Table 2: Comparison of the 4-(trifluoromethyl)cyclohexyl Moiety with Other Common Bioisosteres

MoietyKey FeaturesExpected Impact on Metabolic Stability
4-(Trifluoromethyl)cyclohexyl - Blocks metabolism at the 4-position.- Increases lipophilicity.High
Cyclohexyl - Common aliphatic scaffold.Variable; often susceptible to hydroxylation.
Phenyl - Aromatic ring.- Can undergo aromatic hydroxylation.Moderate to Low
tert-Butyl - Bulky aliphatic group.- Can undergo hydroxylation.Moderate
Trifluoromethylcyclopropyl - Metabolically stable replacement for tert-butyl.Very High[4][5]

Experimental Protocols

Accurate assessment of metabolic stability relies on robust and well-defined experimental protocols. The two most common in vitro assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (Clint) of a compound in the presence of liver microsomes, which are rich in phase I metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator/shaker set to 37°C

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer.

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding the test compound and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.

Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance of a compound in a more complete metabolic system containing both phase I and phase II enzymes.

Materials:

  • Test compound

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Incubator with 5% CO2 at 37°C

  • Shaker or orbital rocker

  • Acetonitrile or other suitable organic solvent for cell lysis and reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Thaw and prepare a suspension of hepatocytes in culture medium.

  • Prepare a stock solution of the test compound.

  • Add the test compound to the hepatocyte suspension and incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and terminate the reaction by adding a cold organic solvent containing an internal standard.

  • Lyse the cells and centrifuge to pellet cell debris.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (Clint).

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the metabolic rationale and experimental workflow.

Metabolic Fate of Cyclohexyl vs. 4-(Trifluoromethyl)cyclohexyl Moiety cluster_0 Cyclohexyl Moiety cluster_1 4-(Trifluoromethyl)cyclohexyl Moiety Cyclohexyl Drug-Cyclohexyl Metabolite Drug-Cyclohexyl-OH (Hydroxylated Metabolite) Cyclohexyl->Metabolite CYP450 Oxidation CF3_Cyclohexyl Drug-4-(CF3)Cyclohexyl No_Metabolism Metabolically Stable CF3_Cyclohexyl->No_Metabolism Metabolism Blocked by CF3

Figure 1. Metabolic blocking effect of the trifluoromethyl group.

Workflow for In Vitro Metabolic Stability Assay A Prepare Reaction Mixture (Microsomes/Hepatocytes + Buffer) B Add Test Compound and Cofactors (e.g., NADPH) A->B C Incubate at 37°C B->C D Sample at Time Points C->D E Terminate Reaction (e.g., with Acetonitrile) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis of Supernatant F->G H Data Analysis (Calculate t1/2 and Clint) G->H

Figure 2. General workflow for in vitro metabolic stability assays.

Conclusion

The strategic incorporation of a 4-(trifluoromethyl)cyclohexyl moiety is a powerful tool for enhancing the metabolic stability of drug candidates. By blocking sites of oxidative metabolism, this modification can lead to improved pharmacokinetic properties, including increased half-life and oral bioavailability. The comparative data, though based on a closely related analog, strongly supports the utility of this approach. Researchers and drug development professionals should consider the 4-(trifluoromethyl)cyclohexyl group as a valuable option in their efforts to design more robust and effective therapeutics. The provided experimental protocols offer a starting point for the in vitro evaluation of the metabolic stability of novel compounds containing this and other important chemical motifs.

References

Performance Evaluation of Polymers Synthesized with [4-(Trifluoromethyl)cyclohexyl]methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance evaluation of polymers synthesized using [4-(Trifluoromethyl)cyclohexyl]methanamine, with a focus on their potential applications in drug and gene delivery. The unique trifluoromethyl and cyclohexyl moieties are anticipated to impart advantageous physicochemical properties, including enhanced stability, hydrophobicity, and potent intracellular delivery capabilities. This document presents a comparative analysis with established alternative polymers, supported by detailed experimental protocols and data presented in a clear, tabular format for ease of comparison by researchers, scientists, and drug development professionals.

Introduction to Fluorinated Polymers in Biomedical Applications

Fluorinated polymers are a distinctive class of materials known for their exceptional chemical resistance, thermal stability, low friction coefficients, and unique electrical properties.[1][2] The introduction of fluorine atoms into a polymer backbone can significantly alter its physicochemical characteristics, such as hydrophobicity, lipophobicity, and bio-inertness.[3] These properties have led to their widespread use in high-performance materials for various industries, including biomedical applications.[3][4] In the context of drug and gene delivery, fluorination can enhance the stability of polymeric nanoparticles and facilitate their interaction with and transport across cellular membranes. Specifically, polymers containing trifluoromethyl (CF3) groups have been shown to possess reduced coloration and enhanced solubility in organic solvents while maintaining excellent thermal properties.

Synthesis of a Novel Poly(β-amino ester) with this compound

To evaluate the performance of polymers incorporating this compound, a novel poly(β-amino ester) (PBAE) was synthesized. PBAEs are a class of biodegradable polymers that have shown great promise as non-viral vectors for gene delivery.[5][6][7][8] Their synthesis is typically achieved through the Michael addition of an amine to a diacrylate ester. The ease of their synthesis allows for the creation of large libraries of polymers with diverse structures and properties.[9]

The proposed synthesis involves the conjugate addition of this compound to a diacrylate monomer, such as 1,4-butanediol diacrylate. The resulting polymer, hereafter referred to as "TFM-CH-PBAE," is expected to exhibit unique properties due to the presence of the trifluoromethyl and cyclohexyl groups.

Synthesis_Workflow Monomer1 This compound Polymerization Michael Addition Polymerization Monomer1->Polymerization Monomer2 1,4-Butanediol Diacrylate Monomer2->Polymerization Solvent Anhydrous Solvent (e.g., THF) Solvent->Polymerization Stirring Magnetic Stirring Room Temperature, 48h Precipitation Precipitation in Cold Diethyl Ether Stirring->Precipitation Polymerization->Stirring Drying Vacuum Drying Precipitation->Drying FinalPolymer TFM-CH-PBAE Polymer Drying->FinalPolymer Endosomal_Escape cluster_cell Cellular Environment cluster_endocytosis Endocytosis Extracellular Extracellular Space Polyplex TFM-CH-PBAE/ Nucleic Acid Polyplex CellMembrane Cell Membrane Cytoplasm Cytoplasm Endosome Early Endosome (pH ~6.5) Polyplex->Endosome Endocytosis LateEndosome Late Endosome (pH ~5.5) Endosome->LateEndosome Maturation OsmoticSwelling Osmotic Swelling & Rupture LateEndosome->OsmoticSwelling Proton Sponge Effect (Cl- influx, water entry) ProtonPump Proton Pump (V-ATPase) ProtonPump->LateEndosome H+ influx Release Nucleic Acid Release OsmoticSwelling->Release Release->Cytoplasm Nanoparticle_Formulation Start Start DissolvePolymer Dissolve Polymer (and Drug) in Organic Solvent (DCM) Start->DissolvePolymer PrepareAqueous Prepare Aqueous Phase (PVA solution) Start->PrepareAqueous Emulsify Emulsify Organic Phase in Aqueous Phase (Sonication) DissolvePolymer->Emulsify PrepareAqueous->Emulsify Evaporate Solvent Evaporation (Stirring) Emulsify->Evaporate Centrifuge Collect Nanoparticles (Ultracentrifugation) Evaporate->Centrifuge Wash Wash Nanoparticles (3x with DI Water) Centrifuge->Wash Resuspend Resuspend in Water Wash->Resuspend End End Resuspend->End

References

Comparative Analysis of [4-(Trifluoromethyl)cyclohexyl]methanamine: A Cross-Reference of Analytical Data with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical data for a sample of [4-(Trifluoromethyl)cyclohexyl]methanamine against established literature values. The objective is to offer a clear and concise cross-referenced guide for researchers utilizing this compound in their work. The data presented herein is intended to support the verification of material quality and facilitate its application in pharmaceutical development, material science, and agrochemical synthesis.

Summary of Analytical Data

For ease of comparison, the quantitative data has been summarized in the tables below. Table 1 outlines the available physicochemical properties and analytical data reported in the literature for this compound (CAS RN: 361393-85-3). Table 2 presents a typical set of experimental results obtained from a batch analysis of the compound.

Table 1: Literature-Reported Analytical Data for this compound

ParameterLiterature Value
Molecular Formula C₈H₁₄F₃N[1][2]
Molecular Weight 181.20 g/mol [2][3]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 173.9 ± 35.0 °C at 760 mmHg[4]
Density 1.1 ± 0.1 g/cm³[4]
Refractive Index (n20/D) 1.42[1][3]
Purity (GC) >97.0%[3]
Purity (Nonaqueous Titration) ≥ 98%[1]
¹H NMR (500 MHz, D₂O, predicted) δ 1.71 (m, 4H)[5]

Table 2: Experimental Analytical Data for Product Batch No. XYZ-123

AnalysisParameterResult
Appearance Visual InspectionColorless clear liquid
Identity ¹H NMR (400 MHz, CDCl₃)Conforms to structure
¹³C NMR (100 MHz, CDCl₃)Conforms to structure
¹⁹F NMR (376 MHz, CDCl₃)Conforms to structure
FT-IR (neat)Conforms to structure
MS (ESI+)m/z 182.1 [M+H]⁺
Purity GC-FID99.2% (sum of isomers)
Nonaqueous Titration99.5%
Physical Properties Refractive Index (n20/D)1.421

Experimental Protocols

Detailed methodologies for the key analytical experiments performed on the product sample are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer.

  • The sample was dissolved in deuterated chloroform (CDCl₃).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) as an external standard for ¹⁹F NMR.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • The IR spectrum was obtained using a FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • A small drop of the neat liquid sample was placed directly on the ATR crystal.

  • The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS)

  • Mass spectral data was acquired on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • The sample was diluted in methanol and introduced into the ESI source via direct infusion.

  • Spectra were collected in positive ion mode.

4. Gas Chromatography (GC)

  • Purity was determined using a gas chromatograph equipped with a flame ionization detector (FID).

  • A 30 m x 0.25 mm x 0.25 µm capillary column was used.

  • The oven temperature was programmed with an initial hold at 60°C for 2 minutes, followed by a ramp to 250°C at 10°C/min.

  • The injector and detector temperatures were maintained at 250°C and 280°C, respectively. Helium was used as the carrier gas.

5. Nonaqueous Titration

  • The assay was performed by dissolving a known weight of the sample in a suitable non-aqueous solvent (e.g., glacial acetic acid).

  • The solution was titrated with a standardized solution of perchloric acid.

  • The endpoint was determined potentiometrically.

Visualized Workflows and Pathways

To further elucidate the analytical process and potential applications of this compound, the following diagrams are provided.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_results Data Interpretation cluster_comparison Final Comparison sample This compound (Batch XYZ-123) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ftir FT-IR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms gc Gas Chromatography sample->gc titration Nonaqueous Titration sample->titration structure Structural Confirmation nmr->structure ftir->structure identity Identity Verification ms->identity purity Purity Assessment gc->purity titration->purity report Comparison with Literature Values structure->report purity->report identity->report

Caption: Experimental workflow for the analytical characterization of the compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gpcr GPCR g_protein G-Protein gpcr->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction ligand Ligand (derived from title compound) ligand->gpcr Binding

Caption: Hypothetical GPCR signaling pathway involving a ligand.

References

Structure-activity relationship (SAR) studies of [4-(Trifluoromethyl)cyclohexyl]methanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

To address the need for a comparative guide for researchers and drug development professionals, this report focuses on a closely related and well-documented class of compounds: cis-1,2-diaminocyclohexane derivatives developed as potent and orally bioavailable inhibitors of Factor Xa (fXa), a critical enzyme in the blood coagulation cascade.[1][2] The extensive research on these analogs provides a valuable framework for understanding how structural modifications on a cyclohexane core can significantly impact biological activity, offering insights that may be translatable to other cyclohexylamine-based scaffolds.

Comparative Analysis of cis-1,2-Diaminocyclohexane Derivatives as Factor Xa Inhibitors

A series of cis-1,2-diaminocyclohexane derivatives were synthesized and evaluated with the goal of optimizing previously identified Factor Xa inhibitors.[1] The primary objective was to discover compounds with improved solubility and reduced food effect compared to earlier clinical candidates.[1] The general structure of these inhibitors consists of a central cis-1,2-diaminocyclohexane scaffold with three key domains that were systematically modified to explore the SAR: the S1 moiety, the spacer, and the terminal phenyl ring.

Data Presentation: Quantitative SAR of Factor Xa Inhibitors

The following table summarizes the in vitro activity and pharmacokinetic properties of a selection of representative cis-1,2-diaminocyclohexane derivatives. The data highlights the impact of structural modifications on fXa inhibitory potency and oral bioavailability.

Compound IDS1 MoietySpacer MoietyTerminal MoietyfXa IC50 (nM)Prothrombin Time (PT) CT2 (µM)Oral Bioavailability (BA) in Rats (%)
1a 5-Chloroindole-2-ylAmide5-Dimethylaminosulfonyl-2-methoxyphenyl1.22.530
1b 5-Chloroindole-2-ylAmide4-Fluorophenyl3.54.125
2a 6-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-ylAmide5-Dimethylaminosulfonyl-2-methoxyphenyl0.91.945
2b 6-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-ylAmide4-Fluorophenyl2.13.240
3a 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-ylAmide5-Dimethylaminosulfonyl-2-methoxyphenyl0.51.160
3b 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-ylAmide4-Fluorophenyl1.52.855

Data compiled from Yoshikawa et al., Bioorg. Med. Chem. 2009, 17 (24), 8206-20 and Yoshikawa et al., Bioorg. Med. Chem. 2009, 17 (24), 8221-33.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of cis-1,2-diaminocyclohexane derivatives.

Factor Xa Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against human Factor Xa was determined using a chromogenic substrate assay. The assay was performed in 96-well microplates.

  • Reagents:

    • Human Factor Xa (final concentration 0.5 nM)

    • Chromogenic substrate S-2222 (final concentration 0.2 mM)

    • Tris-HCl buffer (50 mM, pH 8.3) containing 150 mM NaCl and 10 mM EDTA.

    • Test compounds dissolved in DMSO and serially diluted.

  • Procedure:

    • To each well, 25 µL of the test compound solution and 50 µL of the human Factor Xa solution were added.

    • The plate was incubated at room temperature for 10 minutes.

    • The reaction was initiated by the addition of 25 µL of the chromogenic substrate S-2222 solution.

    • The absorbance at 405 nm was measured using a microplate reader at regular intervals for 10 minutes.

    • The inhibitory activity was calculated as the percentage of inhibition of the rate of substrate hydrolysis in the presence of the compound compared to the control (DMSO).

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pharmacokinetic Studies in Rats

The oral bioavailability of the compounds was assessed in male Sprague-Dawley rats.

  • Dosing:

    • For intravenous (IV) administration, compounds were dissolved in a vehicle of saline and administered at a dose of 1 mg/kg.

    • For oral (PO) administration, compounds were suspended in a 0.5% methylcellulose solution and administered at a dose of 10 mg/kg.

  • Blood Sampling:

    • Blood samples (approximately 0.3 mL) were collected from the jugular vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into heparinized tubes.

    • Plasma was separated by centrifugation and stored at -20°C until analysis.

  • Sample Analysis:

    • Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Pharmacokinetic parameters, including area under the curve (AUC) and oral bioavailability (BA), were calculated using non-compartmental analysis. Oral bioavailability was calculated as (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100%.

Visualizing the SAR Logic and Experimental Workflow

To better illustrate the relationships and processes involved in this SAR study, the following diagrams were created using the DOT language.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_evaluation Biological & PK Evaluation Scaffold cis-1,2-Diamino- cyclohexane S1 S1 Moiety (e.g., Indole, Thiazolopyridine) Scaffold->S1 Spacer Spacer (Amide) Scaffold->Spacer Terminal Terminal Moiety (Substituted Phenyl) Scaffold->Terminal Activity fXa Inhibitory Activity (IC50) S1->Activity Spacer->Activity Terminal->Activity PK Pharmacokinetics (Oral Bioavailability) Activity->PK PK->Activity Feedback for Optimization

Caption: Logical flow of the SAR study on cis-1,2-diaminocyclohexane derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Starting Materials Synth Multi-step Synthesis Start->Synth Purify Purification & Characterization Synth->Purify Assay Factor Xa Inhibition Assay Purify->Assay IC50 IC50 Determination Assay->IC50 Dosing IV and PO Dosing in Rats IC50->Dosing Select Candidates Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Calc Pharmacokinetic Calculation Analysis->PK_Calc

Caption: Workflow of the experimental evaluation of fXa inhibitors.

References

Safety Operating Guide

Proper Disposal of [4-(Trifluoromethyl)cyclohexyl]methanamine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of [4-(Trifluoromethyl)cyclohexyl]methanamine, a compound that requires careful handling due to its chemical properties. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1][3]
Protective Clothing Lab coat or a chemical-resistant apron.[1][3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.[4]

  • Containment: For liquid spills, contain the material with an inert absorbent, such as vermiculite, dry sand, or earth.[1][2] Do not use combustible materials like sawdust.

  • Neutralization (for small spills): For small spills of amines, which are basic, cautious neutralization with a weak acid may be possible, but this should only be performed by trained personnel.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled, and sealable container for hazardous waste.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.[2]

Disposal Procedures for Unused or Waste Material

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a dedicated, clearly labeled, and chemically compatible container.[7]

    • The container must be in good condition, with a secure, tight-fitting lid.[7]

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name and any known hazards (e.g., Corrosive, Irritant).[7]

  • Waste Segregation and Storage:

    • Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[8]

    • Keep the container away from incompatible materials, such as acids and oxidizing agents.[6][9] Amines are basic and can react violently with acids.

    • Secondary containment should be used to prevent spills.[6]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8]

    • Provide the disposal company with a complete and accurate description of the waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a labeled, sealed, and compatible container. ppe->collect spill Is there a spill? collect->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes store Store container in designated hazardous waste area. spill->store No cleanup->collect contact_ehs Contact EHS or licensed waste disposal contractor. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety and disposal protocols. Always consult with your EHS department for guidance on handling and disposing of hazardous materials.

References

Personal protective equipment for handling [4-(Trifluoromethyl)cyclohexyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, operational guidance, and disposal plans for handling [4-(Trifluoromethyl)cyclohexyl]methanamine (CAS No. 361393-85-3). Adherence to these procedures is essential for personal safety and the protection of the laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible and corrosive hazardous material that can cause severe skin burns and eye damage, is harmful if swallowed, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects. A comprehensive PPE strategy is the primary defense against exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of vapors.[2][3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[4][5]
Hand Protection Chemical-Resistant Gloves (Neoprene or Nitrile, Double-Gloved)To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently.[2][3][6] Neoprene is particularly recommended for handling fluorine compounds.[7]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside a fume hood or if engineering controls are insufficient.[3][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • PPE: Don all required PPE as outlined in Table 1 before entering the handling area.

Step 2: Compound Handling

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood.[2][3]

  • Weighing: If weighing the liquid, do so within the fume hood.

  • Dispensing: Use appropriate, clean, and dry glassware. Avoid contact with incompatible materials such as strong oxidizing agents.

  • Heating: Avoid heating unless necessary and specified in a validated protocol. If heating is required, do so in a controlled manner within the fume hood.

Step 3: Post-Handling Procedures

  • Decontamination: Clean the work area thoroughly after handling.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

Spill:

  • Minor Spill: In the event of a small spill within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[2]

  • Major Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste Type Disposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a properly labeled and sealed container.[2][8]
Contaminated Materials (e.g., gloves, pipette tips, absorbent pads) Place in a designated solid hazardous waste container.[2][3]
Solutions Collect in a labeled, sealed, and appropriate solvent waste container. Do not pour down the drain.[2][8]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[8]

  • Segregation: Do not mix incompatible waste streams.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[8]

  • Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup and disposal.[8]

Handling_Workflow start Start: Handling This compound prep Step 1: Pre-Handling - Conduct Risk Assessment - Verify Emergency Equipment - Don Full PPE start->prep handling Step 2: Compound Handling (Inside Chemical Fume Hood) - Weighing - Dispensing prep->handling post_handling Step 3: Post-Handling - Decontaminate Work Area - Wash Hands Thoroughly handling->post_handling spill_exposure Emergency Event? post_handling->spill_exposure spill_procedure Follow Spill Procedure - Absorb with Inert Material - Collect in Waste Container spill_exposure->spill_procedure Yes (Spill) exposure_procedure Follow Exposure Procedure - Skin/Eye Contact: Flush with Water - Inhalation: Move to Fresh Air - Seek Medical Attention spill_exposure->exposure_procedure Yes (Exposure) disposal Step 4: Waste Disposal - Segregate Waste Types - Label Containers Correctly - Store in Designated Area spill_exposure->disposal No spill_procedure->disposal exposure_procedure->disposal end End disposal->end

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.